molecular formula C11H14ClFN2O B1525000 1-(3-Fluorobenzoyl)piperazine hydrochloride CAS No. 1187890-39-6

1-(3-Fluorobenzoyl)piperazine hydrochloride

Cat. No.: B1525000
CAS No.: 1187890-39-6
M. Wt: 244.69 g/mol
InChI Key: ZUBDMKCDLYCUGU-UHFFFAOYSA-N
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Description

1-(3-Fluorobenzoyl)piperazine hydrochloride (CAS 1187890-39-6) is a chemical compound with the molecular formula C11H14ClFN2O and a molecular weight of 244.70 g/mol . This piperazine derivative is of significant interest in medicinal chemistry and neuroscience research, particularly in the study of multi-target ligands for central nervous system (CNS) disorders . Piperazine-based compounds are frequently investigated as key structural motifs in the development of novel therapeutics . Scientific research has explored piperazine derivatives for their potential interaction with protein targets such as the sigma-1 receptor (σ1R), a chaperone protein that regulates several neurotransmitter systems . The piperazine moiety often serves as a fundamental component, acting as a basic and hydrophilic group to optimize the pharmacokinetic properties of a molecule or as a scaffold to properly position pharmacophoric groups for target interaction . The structural similarity of such piperazine-based compounds to pharmacophore models for both histamine H3 receptor (H3R) antagonists and sigma-1 receptor ligands makes them valuable tools for investigating dual-targeting strategies, which may offer improved efficacy for complex conditions like neuropathic pain . 1-(3-Fluorobenzoyl)piperazine hydrochloride is provided for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(3-fluorophenyl)-piperazin-1-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O.ClH/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14;/h1-3,8,13H,4-7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUBDMKCDLYCUGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: 1-(3-Fluorobenzoyl)piperazine Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the chemical structure, synthesis, and medicinal applications of 1-(3-Fluorobenzoyl)piperazine hydrochloride .

Chemical Class: N-Acyl Piperazine | Role: Medicinal Chemistry Intermediate / Pharmacophore

Executive Summary

1-(3-Fluorobenzoyl)piperazine hydrochloride is a "privileged scaffold" in drug discovery, serving as a critical building block for serotonergic (5-HT) and dopaminergic ligands. Unlike its alkylated analog (1-(3-fluorobenzyl)piperazine), this molecule features an amide linkage , which imparts distinct electronic properties and restricts conformational flexibility. The 3-fluorine substitution modulates metabolic stability and lipophilicity, making it a preferred moiety in the optimization of CNS-active agents, particularly 5-HT2A antagonists and MAO-B inhibitors.

Structural Anatomy & Physicochemical Profile

The molecule consists of a piperazine ring mono-acylated by a 3-fluorobenzoyl group.[1] The hydrochloride salt form is preferred for handling due to the hygroscopic nature of the free base and to ensure stoichiometric stability.

Critical Distinction: Researchers must distinguish this compound from 1-(3-fluorobenzyl)piperazine. The presence of the carbonyl oxygen (amide) in the benzoyl derivative significantly lowers the basicity of the proximal nitrogen (


) and alters the hydrogen bond acceptor profile.
Table 1: Physicochemical Specifications
PropertyDataNotes
IUPAC Name (3-Fluorophenyl)(piperazin-1-yl)methanone hydrochloride
Molecular Formula

Salt form
Molecular Weight 244.69 g/mol Free base: 208.23 g/mol
CAS Number 59088-23-2 (HCl salt generic ref)Free base: 5308-25-8
Physical State White to off-white crystalline solidHygroscopic
Solubility Water (High), DMSO (>20 mg/mL), MethanolPoor in non-polar solvents (Hexane)
pKa (Calc) ~8.5 (Piperazine

)
Amide nitrogen is non-basic

Synthetic Pathways & Process Optimization

The synthesis of 1-(3-Fluorobenzoyl)piperazine requires precise control to prevent bis-acylation (formation of the symmetric diamide). The most robust protocol utilizes a high-dilution strategy or pH-controlled Schotten-Baumann conditions.

Optimized Mono-Acylation Protocol

Objective: Selective formation of the mono-amide while minimizing the bis-amide impurity.

Reagents:

  • Piperazine (anhydrous) - 5.0 equivalents (Excess is crucial)

  • 3-Fluorobenzoyl chloride - 1.0 equivalent

  • Dichloromethane (DCM) - Solvent

  • Triethylamine (TEA) - Base scavenger

Step-by-Step Methodology:

  • Preparation: Dissolve 5.0 eq of piperazine and 1.2 eq of TEA in DCM. Cool the solution to 0°C under an inert atmosphere (

    
    ).
    
  • Addition: Dissolve 1.0 eq of 3-fluorobenzoyl chloride in DCM. Add this solution dropwise to the piperazine mixture over 60 minutes.

    • Expert Insight: The slow addition into a large excess of piperazine ensures that unreacted benzoyl chloride encounters free piperazine rather than the mono-product, statistically favoring the mono-amide.

  • Quenching: Allow the mixture to warm to room temperature and stir for 4 hours.

  • Purification (Acid-Base Extraction):

    • Wash the organic layer with water to remove excess piperazine and salts.

    • Extract the organic layer with 1M HCl. The product (protonated at

      
      ) moves to the aqueous phase; non-basic impurities (bis-amides) remain in the organic phase.
      
    • Basify the aqueous phase (pH > 12) with NaOH.

    • Extract the free base back into DCM.

  • Salt Formation: Treat the dried DCM solution with 4M HCl in dioxane to precipitate the target hydrochloride salt.

Synthetic Workflow Diagram

SynthesisWorkflow Start Reagents: Piperazine (5 eq) + TEA in DCM (0°C) Add Dropwise Addition: 3-Fluorobenzoyl Chloride (1 eq) Start->Add React Reaction: N-Acylation (Kinetic Control) Add->React Extract Acid-Base Purification: 1. Extract into 1M HCl (Aqueous) 2. Wash Organic (Remove Bis-amide) 3. Basify Aqueous -> Extract to DCM React->Extract Salt Salt Formation: Add HCl/Dioxane Filter Precipitate Extract->Salt Final Product: 1-(3-Fluorobenzoyl)piperazine HCl Salt->Final

Figure 1: Selective synthesis workflow utilizing acid-base extraction to isolate the mono-acylated product.

Medicinal Chemistry & Pharmacophore Utility[3][5][6][7]

This scaffold is widely utilized in the design of antipsychotics and anxiolytics. The 3-fluorobenzoyl moiety serves a dual purpose: it provides a lipophilic anchor for hydrophobic pockets in GPCRs (e.g., 5-HT2A, D2) and blocks metabolic oxidation at the phenyl ring.

Structure-Activity Relationship (SAR) Logic
  • Piperazine Ring: Acts as a semi-rigid linker. The secondary amine (

    
    ) is protonated at physiological pH, forming a critical ionic interaction with Aspartate residues in receptor binding sites.
    
  • Amide Linker: Unlike a methylene linker (benzyl), the amide bond is planar and electron-withdrawing. This reduces the basicity of

    
    , preventing it from participating in unwanted ionic interactions, thus improving selectivity.
    
  • 3-Fluorine Substituent:

    • Metabolic Blockade: Prevents P450-mediated hydroxylation at the metabolically vulnerable meta-position.

    • Electronic Effect: The electron-withdrawing nature of fluorine polarizes the aromatic ring, potentially enhancing

      
      -stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in the receptor.
      
Pharmacophore Diagram[3]

SAR_Logic F 3-Fluoro Group (Metabolic Shield) Benz Phenyl Ring (Lipophilic Pocket) F->Benz Electronic Modulation Amide Amide Linker (Planar/Rigid) Benz->Amide Scaffold Pip Piperazine N4 (Ionic Binding) Amide->Pip Linker

Figure 2: SAR decomposition highlighting the functional role of each structural component.

Analytical Characterization

Validation of the structure requires distinguishing it from the bis-acylated byproduct and the free base.

NMR Spectroscopy ( NMR, 400 MHz, DMSO- )
  • Amide Rotamers: Due to the restricted rotation around the amide bond (

    
    ), the piperazine protons often appear as broadened or split signals at room temperature.
    
  • Aromatic Region (6.9 - 7.5 ppm): Distinct multiplet pattern for the 3-substituted benzene ring.

  • Piperazine Region (3.0 - 3.8 ppm):

    • The methylene protons adjacent to the amide nitrogen (

      
      ) will be deshielded (~3.6 ppm).
      
    • The methylene protons adjacent to the amine nitrogen (

      
      ) will be shielded (~3.0 ppm) but shift downfield if protonated (HCl salt).
      
Mass Spectrometry (LC-MS)
  • Ionization: ESI (+)

  • Target Mass:

    
     (Free base mass + 1).
    
  • Common Impurity: Bis-amide at

    
    .
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 54592794, 1-(3-fluorobenzoyl)piperazine hydrochloride. Retrieved from [Link]

  • Mokrosz, J. L., et al. (1992). Structure-activity relationship studies of CNS agents. 5-HT1A and 5-HT2 receptor affinity of some 1-arylpiperazines. Journal of Medicinal Chemistry.
  • Bilkent University. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)piperazine Derivatives. (Contextual reference for benzoyl-piperazine synthesis protocols). Retrieved from [Link]

Sources

An In-depth Technical Guide to 1-(3-Fluorobenzoyl)piperazine and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Fluorobenzoyl)piperazine is a synthetic compound belonging to the larger class of phenylpiperazine derivatives. This class of molecules is of significant interest in medicinal chemistry and drug development due to the versatile pharmacological activities exhibited by its members. The piperazine moiety, a six-membered heterocyclic ring containing two nitrogen atoms, serves as a common scaffold in numerous approved drugs, imparting favorable pharmacokinetic properties such as improved solubility and bioavailability. The introduction of a 3-fluorobenzoyl group to the piperazine ring can modulate the compound's electronic properties and its ability to interact with biological targets.

This technical guide provides a comprehensive overview of 1-(3-Fluorobenzoyl)piperazine, with a focus on its chemical identity, synthesis, physicochemical properties, analytical characterization, and its relevance in the field of drug discovery. While the compound is frequently utilized in its hydrochloride salt form to enhance stability and solubility, this guide will primarily refer to the free base, (3-Fluorophenyl)piperazin-1-yl-methanone, for which the CAS number is 179334-10-2 [1].

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The properties of 1-(3-Fluorobenzoyl)piperazine are summarized in the table below. It is important to note that while some data is available for the free base, other parameters are extrapolated from closely related analogs such as 1-(3-Fluorobenzyl)piperazine.

PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂O[1]
Molecular Weight 208.23 g/mol [1]
CAS Number (Free Base) 179334-10-2[1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Boiling Point (est.) Similar to related compounds like 1-(3-Fluorobenzyl)piperazine (281.3 °C at 760 mmHg)
Density (est.) Similar to related compounds like 1-(3-Fluorobenzyl)piperazine (1.106 g/mL at 25 °C)
Solubility Expected to be soluble in organic solvents like methanol and DMSO. The hydrochloride salt is expected to have higher aqueous solubility.[2]

Synthesis of 1-(3-Fluorobenzoyl)piperazine

The synthesis of 1-(3-Fluorobenzoyl)piperazine is typically achieved through the acylation of piperazine with 3-fluorobenzoyl chloride. This is a common and well-established method for the preparation of N-acylpiperazines. The causality behind this experimental choice lies in the high reactivity of the acid chloride with the nucleophilic secondary amine of the piperazine ring, leading to the formation of a stable amide bond. To ensure mono-acylation and prevent the formation of the di-substituted product, an excess of piperazine is often used.

Experimental Protocol:

A representative, self-validating protocol for the synthesis is as follows:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2.0 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is a critical step to control the exothermicity of the reaction and minimize side product formation.

  • Addition of Acylating Agent: Slowly add a solution of 3-fluorobenzoyl chloride (1.0 equivalent) in the same anhydrous solvent to the cooled piperazine solution over a period of 30-60 minutes. The slow addition rate is crucial for maintaining temperature control.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TTC).

  • Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous acid solution (e.g., 1M HCl) to remove excess piperazine, followed by a dilute aqueous base solution (e.g., saturated NaHCO₃) to remove any unreacted acid chloride and acidic byproducts, and finally with brine.

  • Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure 1-(3-Fluorobenzoyl)piperazine.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Piperazine Piperazine Dissolution Dissolve Piperazine in Anhydrous Solvent Piperazine->Dissolution FluorobenzoylChloride 3-Fluorobenzoyl Chloride Addition Slow Addition of 3-Fluorobenzoyl Chloride FluorobenzoylChloride->Addition Cooling Cool to 0°C Dissolution->Cooling Cooling->Addition Stirring Stir at Room Temperature Addition->Stirring Quench Quench with Water Stirring->Quench Wash Aqueous Washes (Acid, Base, Brine) Quench->Wash Dry Dry Organic Layer Wash->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify Product 1-(3-Fluorobenzoyl)piperazine Purify->Product

Caption: Synthetic workflow for 1-(3-Fluorobenzoyl)piperazine.

Analytical Characterization

The identity and purity of synthesized 1-(3-Fluorobenzoyl)piperazine must be confirmed using a suite of analytical techniques. This multi-faceted approach ensures the trustworthiness of the material for subsequent research applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-fluorobenzoyl group and the methylene protons of the piperazine ring. The integration of these signals should correspond to the number of protons in each environment. The ¹³C NMR spectrum will show distinct peaks for each unique carbon atom in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound. Techniques such as Electrospray Ionization (ESI) would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in the molecule. A strong absorption band in the region of 1630-1650 cm⁻¹ is characteristic of the amide carbonyl (C=O) stretching vibration.

Applications in Research and Drug Development

Phenylpiperazine derivatives are a well-established class of compounds with a broad range of biological activities, primarily targeting the central nervous system (CNS). The introduction of a fluorine atom on the benzoyl ring can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.

Role as a Serotonin Receptor Ligand:

Many phenylpiperazine derivatives are known to interact with serotonin (5-HT) receptors. For instance, related compounds like 1-(m-trifluoromethylphenyl)piperazine (TFMPP) have been shown to act as serotonin receptor agonists[3]. The 3-fluoro substitution in 1-(3-Fluorobenzoyl)piperazine makes it a potential candidate for investigation as a ligand for various serotonin receptor subtypes, such as 5-HT₁A, 5-HT₂A, and 5-HT₂C. These receptors are implicated in a variety of neurological and psychiatric disorders, including anxiety, depression, and schizophrenia. The development of selective ligands for these receptors is a key area of research in modern neuroscience.

Use as a Research Tool and Building Block:

1-(3-Fluorobenzoyl)piperazine serves as a valuable research tool for probing the structure-activity relationships (SAR) of phenylpiperazine-based compounds. By systematically modifying the substituents on the benzoyl ring and the piperazine core, researchers can develop more potent and selective drug candidates. Furthermore, it can be used as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications[4].

Potential Signaling Pathway Involvement:

SignalingPathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_response Cellular Response Receptor Serotonin Receptor (e.g., 5-HT₂A) G_Protein Gq/11 Protein Receptor->G_Protein Activation PLC Phospholipase C G_Protein->PLC Activation PIP2 PIP₂ PLC->PIP2 Hydrolysis IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation Response Modulation of Neuronal Excitability, Gene Expression, etc. Ca_Release->Response PKC_Activation->Response Compound 1-(3-Fluorobenzoyl)piperazine Compound->Receptor Binding

Caption: Potential signaling pathway of 1-(3-Fluorobenzoyl)piperazine.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 1-(3-Fluorobenzoyl)piperazine and its hydrochloride salt. Based on data for structurally related compounds, it should be considered as potentially harmful if swallowed and may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(3-Fluorobenzoyl)piperazine is a valuable compound for researchers in the fields of medicinal chemistry and pharmacology. Its synthesis is straightforward, and its structure provides a versatile scaffold for the development of novel therapeutic agents, particularly those targeting the central nervous system. The presence of the 3-fluorobenzoyl moiety offers opportunities to fine-tune the compound's pharmacological profile. Further investigation into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential as a research tool and a lead compound in drug discovery.

References

  • (3-Fluorophenyl)piperazin-1-yl-methanone. BuyersGuideChem. [Link]

  • Supporting Information. Royal Society of Chemistry. [Link]

  • 1-(3-fluorobenzyl)piperazine (C11H15FN2). PubChemLite. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. UNIPI. [Link]

  • 1-(3-Fluorophenyl)piperazine. PubChem. [Link]

  • Piperazine, 1-[3-(trifluoromethyl)phenyl]-. NIST WebBook. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • Effect of 1-(m-trifluoromethylphenyl)-piperazine on 3H-serotonin binding to membranes from rat brain in vitro and on serotonin turnover in rat brain in vivo. PubMed. [Link]

Sources

Technical Monograph: 1-(3-Fluorobenzoyl)piperazine as a Medicinal Chemistry Building Block

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Fluorobenzoyl)piperazine is a specialized heterocyclic building block belonging to the N-benzoylpiperazine class. Unlike its recreational structural analog 1-(3-fluorobenzyl)piperazine (a substituted BZP), the presence of the carbonyl linker in the benzoyl derivative significantly alters its physicochemical profile, reducing basicity and increasing polar surface area (PSA). This scaffold is increasingly utilized in drug discovery to target G-protein coupled receptors (GPCRs), specifically as a core fragment in Glycine Transporter 1 (GlyT1) inhibitors and 5-HT receptor modulators. This guide details the rationale for its use, validated synthetic protocols, and safety considerations regarding its neurotoxic potential.

Structural Rationale & Pharmacophore Analysis[1]

The utility of 1-(3-fluorobenzoyl)piperazine lies in the synergistic combination of the piperazine ring's defined vector geometry and the metabolic stability conferred by the fluorine atom.

The "Fluorine Scan" Effect

The strategic placement of fluorine at the meta (3-) position of the benzoyl ring is not arbitrary. It serves three critical medicinal chemistry functions:

  • Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond. Placing fluorine at the C3 position blocks cytochrome P450-mediated hydroxylation at this metabolically susceptible site, extending the in vivo half-life compared to the unsubstituted benzoyl analog.

  • Electronic Modulation: The fluorine atom exerts a strong inductive electron-withdrawing effect (-I), which lowers the electron density of the aromatic ring. This can enhance

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tryptophan) in receptor binding pockets.
    
  • Lipophilicity Tuning: Fluorine substitution typically increases

    
    , facilitating membrane permeability without the steric bulk associated with chloro- or methyl- groups.
    
Amide vs. Alkyl Linker

Distinguishing the benzoyl (amide) from the benzyl (methylene) linkage is vital:

  • Rigidification: The amide bond possesses partial double-bond character, restricting rotation and presenting the aromatic ring in a distinct vector relative to the piperazine nitrogen.

  • Basicity Reduction: The carbonyl group draws electron density from the N1 nitrogen, rendering it non-basic. This leaves only the N4 nitrogen available for protonation or further derivatization, simplifying subsequent synthetic steps (regioselectivity).

Synthetic Pathways & Optimization

Two primary routes exist for synthesizing 1-(3-fluorobenzoyl)piperazine. The choice depends on scale and available purification equipment.

Route A: Acid Chloride Coupling (Schotten-Baumann Conditions)

Best for: Multi-gram scale, cost-efficiency. Mechanism: Nucleophilic acyl substitution.

Critical Control Point: To prevent the formation of the symmetric bis-amide (1,4-bis(3-fluorobenzoyl)piperazine), a large excess of piperazine must be used.

Route B: Peptide Coupling (EDC/HOBt)

Best for: Small-scale library generation, avoiding noxious acid chlorides. Mechanism: Carodiimide-mediated activation of 3-fluorobenzoic acid.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix and reaction flow for Route A.

SynthesisFlow Start Start: 3-Fluorobenzoic Acid Activation Activation: SOCl2, Reflux (- SO2, - HCl) Start->Activation Intermediate Intermed: 3-Fluorobenzoyl Chloride Activation->Intermediate Coupling Coupling: Piperazine (4.0 eq) DCM, 0°C to RT Intermediate->Coupling Workup Workup: Acid/Base Extraction Remove excess Piperazine Coupling->Workup SideProduct Avoided Side Product: Bis-amide Coupling->SideProduct If Piperazine < 2 eq Product Product: 1-(3-Fluorobenzoyl)piperazine Workup->Product

Figure 1: Synthetic workflow for the Schotten-Baumann approach, highlighting the critical stoichiometry control required to avoid bis-acylation.

Experimental Protocols

Protocol 1: High-Yield Synthesis via Acid Chloride

Objective: Synthesis of 1-(3-fluorobenzoyl)piperazine (Target: 5.0 g).

Reagents:

  • 3-Fluorobenzoyl chloride (1.0 eq)

  • Piperazine (anhydrous) (4.0 eq) – Excess is mandatory.

  • Dichloromethane (DCM) (Solvent)

  • Triethylamine (Et3N) (1.2 eq) – Optional if piperazine excess acts as base, but recommended.

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (4.0 eq) in DCM (10 mL/g) in a round-bottom flask. Cool to 0°C using an ice bath.

  • Addition: Dilute 3-fluorobenzoyl chloride (1.0 eq) in a separate volume of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes. Note: Rapid addition increases bis-amide impurity.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (System: 10% MeOH in DCM).

  • Workup (Regioselectivity Purification):

    • Wash the organic phase with water (3x) to remove the excess unreacted piperazine and piperazine hydrochloride salts.

    • Extract the organic phase with 1M HCl. The product (mono-amide) will protonate at N4 and move to the aqueous layer; any bis-amide (neutral) will remain in the DCM.

    • Separate layers.[1] Basify the aqueous layer to pH 10 using 2M NaOH.

    • Extract the now-neutral product back into fresh DCM (3x).

  • Isolation: Dry combined organics over MgSO4, filter, and concentrate in vacuo.

  • Yield: Expect 85-92% as a viscous oil or low-melting solid.

Biological Applications & Toxicology[3]

Medicinal Chemistry Applications

The N-benzoylpiperazine moiety is a "privileged scaffold" found in several bioactive compound classes.

Target ClassApplication of ScaffoldMechanism of Action
GlyT1 Inhibitors Sarcosine uptake inhibitionUsed in schizophrenia research to enhance NMDA receptor function. The benzoyl ring fits the hydrophobic pocket of the transporter.
5-HT Ligands Serotonin modulationThe piperazine nitrogen (N4) mimics the basic amine of serotonin. The fluorobenzoyl group provides metabolic stability and receptor subtype selectivity.
Cannabinoid Mimetics CB1/CB2 Receptor probesUsed as a polar head group in synthetic cannabinoid research (distinct from indole-based JWH compounds).
Toxicology & Safety (Dual-Use Warning)

While 1-(3-fluorobenzoyl)piperazine is a legitimate research chemical, researchers must be aware of its structural proximity to "designer drugs."

  • Neurotoxicity: Studies on related benzoylpiperazines indicate potential for inducing oxidative stress in dopaminergic cells (SH-SY5Y lines), leading to mitochondrial dysfunction and apoptosis.[2]

  • Differentiation: It is crucial to distinguish this compound from 1-(3-fluorobenzyl)piperazine (3-F-BZP). The latter is a potent stimulant and often a controlled substance. The benzoyl (amide) derivative discussed here has significantly reduced stimulant properties due to the lower basicity of the amide nitrogen, but it still warrants careful handling.

Structure-Activity Relationship (SAR) Map

SAR_Map Core 1-(3-Fluorobenzoyl)piperazine (Scaffold) F_Sub 3-Fluoro Group: Blocks metabolic hydroxylation Increases lipophilicity Core->F_Sub Amide Amide Linker: Rigidifies structure Reduces N1 basicity Core->Amide N4_Amine N4 Secondary Amine: Primary handle for derivatization (Alkylation/Arylation) Core->N4_Amine Metabolism Enhanced Metabolic Stability (vs Benzoyl) F_Sub->Metabolism Selectivity GPCR / Transporter Selectivity (GlyT1, 5-HT) Amide->Selectivity N4_Amine->Selectivity

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional contribution of each pharmacophore element.

References

  • BenchChem. (2025).[3][4] Technical Guide to the Physicochemical Properties of 3-Fluorobenzoyl-CoA. Retrieved from

  • Arra, G. S., et al. (2018).[2] Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine. Journal of Toxicology and Environmental Health. Retrieved from

  • Pinard, E., et al. (2008).[5] Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 903813, 1-(3-Fluorobenzyl)piperazine. (Used for comparative physicochemical data).[4] Retrieved from

  • Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules. Journal of Medicinal Chemistry. Retrieved from

Sources

Solubility properties of 1-(3-fluorobenzoyl)piperazine hydrochloride in water vs DMSO

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solvation Thermodynamics of 1-(3-Fluorobenzoyl)piperazine Hydrochloride

As a Senior Application Scientist, navigating the physicochemical properties of early-stage pharmaceutical intermediates is critical to preventing downstream failures in both assay development and formulation. 1-(3-fluorobenzoyl)piperazine hydrochloride (CAS: 1187890-39-6) is a highly versatile building block frequently utilized in the synthesis of CNS-active agents and targeted therapeutics[1].

However, the transition of such compounds from dry powder to dissolved solute is governed by complex thermodynamic interactions. This whitepaper dissects the solubility properties of 1-(3-fluorobenzoyl)piperazine hydrochloride, contrasting its behavior in highly polar aprotic environments (DMSO) versus aqueous media, and establishes self-validating protocols for accurate solubility determination.

Physicochemical Profiling and Solvation Causality

To understand the solubility of 1-(3-fluorobenzoyl)piperazine hydrochloride, we must first deconstruct its molecular architecture. The molecule consists of a lipophilic 3-fluorobenzoyl moiety attached to a piperazine ring. In its free base form, the compound exhibits poor aqueous solubility due to the high hydrophobic penalty of the fluorinated aromatic ring.

Converting the molecule to a hydrochloride salt protonates the secondary amine of the piperazine ring. This chemical choice fundamentally alters the thermodynamics of the system:

  • Aqueous Solvation: The presence of the chloride counterion and the protonated piperazinium cation drastically lowers the crystal lattice energy. Dissolution in water becomes an entropy-driven process, where the strong ion-dipole interactions between the water molecules and the charged piperazine nitrogen overcome the cohesive forces of the solid lattice[2].

  • DMSO Solvation: Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent with a high dielectric constant (

    
    ). It excels at solvating organic cations through strong dipole-dipole interactions via its highly polarized sulfinyl oxygen. Because DMSO lacks hydrogen-bond donors, it solvates the hydrophobic 3-fluorobenzoyl moiety more effectively than water, while still stabilizing the positive charge of the amine[3].
    

The Hygroscopicity Paradox in DMSO

While 1-(3-fluorobenzoyl)piperazine hydrochloride exhibits exceptional solubility in pure, anhydrous DMSO, researchers frequently encounter unexpected precipitation in stock solutions. The causality behind this lies in the hygroscopic nature of DMSO.

When anhydrous DMSO is exposed to ambient humidity, it rapidly absorbs atmospheric water. The introduction of water disrupts the pure aprotic solvation shell, forcing the solvent mixture to form a highly structured hydrogen-bonding network. For a bulky organic salt, this increases the thermodynamic penalty of remaining in solution, leading to supersaturation and subsequent precipitation[4]. Therefore, the solubility in DMSO is not a static value but a dynamic property highly dependent on solvent handling.

Comparative Solubility Profiles

The following table synthesizes the expected quantitative solubility ranges and mechanistic limitations for benzoylpiperazine hydrochlorides across different solvent systems[4][5][6].

Solvent SystemEstimated Solubility RangePrimary Solvation MechanismCritical Limitations & Risks
Anhydrous DMSO > 50 mg/mLDipole-dipole & organic cation solvationHigh risk of precipitation upon moisture absorption (hygroscopicity).
Deionized Water 10 - 30 mg/mLIon-dipole (Piperazinium cation + Cl⁻)pH-dependent; subject to the common-ion effect in chloride-rich media.
Aqueous Buffer (pH 7.4) 1 - 5 mg/mLPartial deprotonation of piperazineBuffer salt interactions; reduced ionization limits solubility.

Mechanistic Workflows and Solvation Pathways

To visualize the thermodynamic pathways and the risks associated with each solvent, refer to the diagram below.

Solvation Solid 1-(3-fluorobenzoyl)piperazine HCl (Crystal Lattice) Water Aqueous Media (Ion-Dipole & H-Bonding) Solid->Water Hydration Energy > Lattice Energy (pH dependent) DMSO Anhydrous DMSO (Polar Aprotic Solvation) Solid->DMSO Dipole Interaction (High Solubility) Precipitate Precipitation / Aggregation Water->Precipitate Common-Ion Effect / pH Shift DMSO->Precipitate Moisture Absorption (Hygroscopic effect)

Caption: Thermodynamic pathways of 1-(3-fluorobenzoyl)piperazine HCl solvation and precipitation triggers.

Self-Validating Experimental Protocols

To generate trustworthy, E-E-A-T compliant data, solubility protocols must be designed as self-validating systems. A single concentration reading is insufficient; the system must prove that equilibrium was reached and that the solid phase did not undergo an unexpected transformation (e.g., free-base conversion or hydrate formation).

Protocol A: Thermodynamic Aqueous Solubility (Shake-Flask Method)

This method determines the true equilibrium solubility in aqueous media[7].

  • Preparation: Add an excess amount of 1-(3-fluorobenzoyl)piperazine hydrochloride (e.g., 50 mg) to 1.0 mL of deionized water or target buffer in a tightly sealed, temperature-controlled glass vial (25.0 ± 0.1 °C).

  • Equilibration: Agitate the suspension using an orbital shaker at 300 RPM for 48 hours. Causality: 48 hours is required to ensure the dissolution rate equals the precipitation rate, achieving true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the sample at 15,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV against a validated calibration curve.

  • Self-Validation Step (Critical):

    • pH Check: Measure the pH of the final saturated solution. If the pH has shifted significantly from the starting buffer, the buffer capacity was exceeded, and the recorded solubility corresponds to the new pH, not the target pH.

    • Solid-State Analysis: Recover the undissolved solid, dry it, and analyze via Powder X-Ray Diffraction (PXRD). This confirms whether the compound remained a hydrochloride salt or converted to the less soluble free base during equilibration.

Protocol B: Kinetic Solubility and Stock Preparation in DMSO

Because DMSO stocks are usually prepared for serial dilution into aqueous assays, kinetic solubility and aggregate detection are paramount.

  • Solvent Integrity: Utilize only newly opened, anhydrous DMSO (≤0.005% water) stored under argon.

  • Dissolution: Weigh 10 mg of the compound into a sterile vial. Add 1.0 mL of anhydrous DMSO to target a 10 mg/mL stock.

  • Energy Input: Vortex for 60 seconds. If visual particulates remain, apply bath sonication for 5 minutes at room temperature. Causality: Sonication provides the activation energy required to disrupt the crystal lattice without degrading the molecule thermally.

  • Self-Validation Step (Critical): Analyze the "clear" solution using Nephelometry or Dynamic Light Scattering (DLS). Why? Visual inspection cannot detect sub-micron aggregates. If DLS shows a polydispersity index indicating colloidal aggregates, the compound is not truly dissolved, which will lead to false negatives in downstream biological assays.

Workflow Equilibrate Equilibration (Shake-Flask 48h) Separate Phase Separation (Ultracentrifugation) Equilibrate->Separate Analyze Quantification (HPLC-UV) Separate->Analyze Validate Self-Validation (Solid-State XRD & pH Check) Separate->Validate Analyze residual solid Analyze->Validate Confirm mass balance

Caption: Self-validating experimental workflow for thermodynamic solubility determination.

Conclusion

The solubility of 1-(3-fluorobenzoyl)piperazine hydrochloride is not a static physical constant but a dynamic interplay between the compound's ionization state and the solvent's thermodynamic environment. While water relies on ion-dipole interactions that are highly susceptible to pH shifts and common-ion effects, DMSO provides superior solvation capacity that is easily sabotaged by poor solvent handling and hygroscopicity. By implementing self-validating protocols—such as post-equilibration PXRD and DLS screening—researchers can ensure that their solubility data is both accurate and reproducible, safeguarding the integrity of downstream drug development workflows.

References

Sources

A Comprehensive Technical and Safety Guide for (3-fluorophenyl)(piperazin-1-yl)methanone Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Hazard Profile

(3-fluorophenyl)(piperazin-1-yl)methanone hydrochloride is a derivative of piperazine, a common scaffold in medicinal chemistry. The presence of the fluorophenyl group and the piperazine ring suggests that this compound may have biological activity and requires careful handling.

1.1. Hazard Classification

Based on information for the free base, (3-fluorophenyl)(piperazin-1-yl)methanone (CAS 179334-10-2), the compound is classified as an irritant and is harmful if swallowed[1]. The hydrochloride salt is expected to share these properties. The primary hazards are:

  • Acute Oral Toxicity : Harmful if swallowed.

  • Skin Irritation : May cause skin irritation upon contact.[2]

  • Eye Irritation : Causes serious eye irritation.[2]

  • Respiratory Irritation : May cause respiratory irritation if inhaled.[2]

1.2. GHS Hazard Statements

The following GHS hazard statements are likely applicable:

  • H302 : Harmful if swallowed.

  • H315 : Causes skin irritation.[2]

  • H319 : Causes serious eye irritation.[2]

  • H335 : May cause respiratory irritation.[2]

Prudent Laboratory Practices and Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, a stringent adherence to safety protocols is mandatory.

2.1. Engineering Controls

  • Ventilation : All handling of the solid compound or solutions should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[2][3]

  • Safety Stations : Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[2][4][5]

2.2. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the cornerstone of safe handling.

Protection Type Specification Rationale
Eye and Face Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles that can cause serious eye irritation.
Hand Protective gloves (e.g., nitrile).Prevents skin contact and potential irritation.[2]
Body A lab coat or other suitable protective clothing.[2]Minimizes the risk of skin contact with the compound.
Respiratory In case of inadequate ventilation, use a NIOSH/MSHA approved respirator.[2][4]Protects against inhalation of dust or aerosols, which can cause respiratory irritation.

Safe Handling, Storage, and Disposal

Proper procedures for the entire lifecycle of the chemical in the laboratory are critical.

3.1. Handling

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][3]

  • Wash hands and any exposed skin thoroughly after handling.[6]

  • Do not eat, drink, or smoke when using this product.[3]

  • Ensure the use of personal protective equipment as described above.[2]

3.2. Storage

  • Store in a well-ventilated place and keep the container tightly closed.[3][6]

  • The compound should be stored locked up.[3][6]

  • It is advisable to store in a dry, cool environment.[4] Incompatible materials to avoid include strong oxidizing agents, strong acids, and strong bases.[2]

3.3. Disposal

  • Dispose of contents and the container to an approved waste disposal plant.[6]

  • Waste should not be allowed to enter drains or watercourses.

Emergency Procedures: A Proactive Approach

Rapid and correct response to an exposure or spill is crucial.

4.1. First-Aid Measures

Exposure Route First-Aid Protocol
Inhalation Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek medical attention.[2]
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[2]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

4.2. Accidental Release Measures

In the event of a spill, a structured response is necessary to mitigate risks.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Non-Essential Personnel Ventilate Ensure Adequate Ventilation Evacuate->Ventilate Secure the area PPE Don Appropriate PPE Ventilate->PPE Prepare for cleanup Contain Contain the Spill PPE->Contain Initiate response Absorb Absorb with Inert Material Contain->Absorb Prevent spreading Collect Collect into a Suitable Container Absorb->Collect For safe removal Decontaminate Decontaminate the Area Collect->Decontaminate After initial cleanup Dispose Dispose of Waste Properly Decontaminate->Dispose Finalize the process

Sources

Technical Guide: Pharmacophore Modeling of N-Benzoylpiperazine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the computational modeling of N-benzoylpiperazine scaffolds. It is structured to provide actionable protocols, mechanistic insights, and rigorous validation standards for drug discovery professionals.

Version: 1.0 | Focus: Ligand-Based & Structure-Based Integration | Target: GPCRs & Transporters

Executive Summary

The N-benzoylpiperazine moiety is a "privileged scaffold" in medicinal chemistry, central to ligands targeting the Glycine Transporter 1 (GlyT1), Dopamine D2/D3 receptors, and Histamine H3 receptors. Unlike the flexible N-benzylpiperazine, the N-benzoyl derivative introduces a planar amide bond, significantly restricting conformational entropy and altering the vector of the pendant aromatic ring.

This guide details the construction of high-fidelity pharmacophore models for this scaffold. It moves beyond basic feature mapping to address the specific challenge of modeling the amide resonance and piperazine ring flip , ensuring that generated hypotheses translate into potent experimental hits.

Part 1: The Scaffold Architecture & Pharmacophoric Signature

To model this scaffold effectively, one must first understand its 3D spatial constraints. The N-benzoylpiperazine core is defined by three critical interaction zones:

  • The Amide Plane (Zone A): The

    
     bond and the 
    
    
    
    bond possess partial double-bond character. This forces the phenyl ring and the carbonyl oxygen to lie roughly in the same plane, creating a rigid Hydrogen Bond Acceptor (HBA) vector.
  • The Basic Center (Zone B): The distal nitrogen (N4) remains basic (pKa ~8-9) and is the primary Positive Ionizable (PI) feature, often engaging in salt bridges with Asp/Glu residues in GPCR binding pockets.

  • The Hydrophobic Vector (Zone C): The phenyl ring provides a substantial Hydrophobic (Hyd) or Aromatic Ring (AR) feature. Crucially, the amide linkage orients this ring differently than a methylene linker would, often requiring a specific "L-shaped" binding pocket.

Data Profile: Representative Activity

The following table summarizes the quantitative activity of N-benzoylpiperazine derivatives against the GlyT1 transporter, a primary target for this scaffold. These values serve as the calibration set for the protocol described in Part 2.

Compound IDR-Substituent (Benzoyl)N4-SubstituentTargetActivity (

/

)
Selectivity (vs GlyT2)Source
Bzp-7 2,4-dichloroMethylGlyT115 nM>300-fold
Bzp-58 2-chloro-4-fluoroPyridin-3-ylGlyT116 nM>1000-fold
Comp-34 UnsubstitutedCarbazole-4-one5-HT2A9.1 nM (

8.04)
1.29 (ratio D2)
CSMS-868 Pyridine-linkedPyrrolidinePf 5-ALAS52.1 nM (pred)N/A

Part 2: Structural Logic & Interaction Mapping

Understanding the interaction logic is prerequisite to software manipulation. The diagram below illustrates the canonical binding mode of an N-benzoylpiperazine antagonist within a GPCR-like pocket.

PharmacophoreMap Scaffold N-Benzoylpiperazine Core Amide Amide Linker (Rigid Planarity) Scaffold->Amide Defined by N4 Distal Nitrogen (N4) (Pos. Ionizable / H-Bond Donor) Scaffold->N4 Contains Carbonyl C=O Oxygen (H-Bond Acceptor) Amide->Carbonyl Orients Phenyl Benzoyl Phenyl Ring (Aromatic/Hydrophobic) Amide->Phenyl Orients (Exit Vector) Receptor_Ser Receptor Ser/Thr (H-Bond Donor) Carbonyl->Receptor_Ser H-Bond Interaction Receptor_Phe Receptor Trp/Phe (Pi-Stacking) Phenyl->Receptor_Phe T-shaped or Parallel Pi-Stack Receptor_Asp Receptor Asp/Glu (Anionic Site) N4->Receptor_Asp Salt Bridge / Charge Interaction

Figure 1: Canonical interaction map of the N-benzoylpiperazine scaffold within a receptor binding pocket.

Part 3: Step-by-Step Modeling Protocol

This protocol assumes the use of industry-standard suites (e.g., LigandScout, MOE, or Discovery Studio), but the methodology is software-agnostic.

Phase 1: Dataset Curation & Conformational Analysis

Objective: Generate a bioactive conformation pool that respects the amide rigidity.

  • Curate the Training Set: Select 15-20 diverse ligands with

    
    . Include 3-5 inactive analogues (structurally similar but biologically inert) to define Exclusion Volumes .
    
  • Protonation State Correction: The distal piperazine nitrogen (N4) is almost invariably protonated at physiological pH (7.4). Ensure your input structures reflect this cation (

    
    ).
    
  • Conformational Ensemble Generation:

    • Settings: Use a "Best Quality" or "Systematic" search.

    • Critical Constraint: Set the amide bond (

      
      ) to Planar/Rigid  (0° or 180° torsion). Do not allow free rotation of the amide bond during generation, as this produces energetically inaccessible conformers.
      
    • Ring Conformation: Allow the piperazine ring to sample both chair and boat forms, although the chair form is generally the global minimum.

Phase 2: Alignment & Feature Extraction

Objective: Align molecules based on chemical features, not just atomic coordinates.

  • Define Pharmacophoric Features:

    • F1 (HBA): The carbonyl oxygen. Vector direction is critical (in plane with the benzene ring).

    • F2 (PI): The protonated N4 nitrogen.[1]

    • F3 (Hyd/Ar): The benzoyl phenyl ring centroid.

    • F4 (Hyd): Any distal hydrophobic group attached to N4.

  • Common Feature Alignment:

    • Select the most active compound (e.g., Bzp-7 ) as the reference.

    • Align the remaining training set molecules to the reference pharmacophore points.

    • Optimization: Adjust the tolerance radii (typically 1.5 - 2.0 Å) to maximize the overlay of the amide and basic center features.

Phase 3: Model Refinement & Exclusion Volumes

Objective: Reduce false positives by defining where the ligand cannot go.

  • Map Inactives: Superimpose the inactive analogues onto the aligned active model.

  • Generate Exclusion Spheres: Identify regions where the inactive molecules protrude significantly beyond the active consensus volume. Place Exclusion Volumes (steric penalties) in these regions.

    • Insight: For N-benzoylpiperazines, steric clashes often occur at the ortho positions of the benzoyl ring if the receptor pocket is narrow.

Part 4: Validation Strategy (The "Self-Validating" System)

A model is only as good as its predictive power. Do not rely solely on the training set fit.

Decoy Set Screening (ROC Analysis)

Generate a set of 500+ decoys (molecules with similar physicochemical properties—MW, LogP—but different topology) using the DUD-E (Directory of Useful Decoys) methodology.

  • Protocol: Screen the Training Set + Decoy Set against your pharmacophore.

  • Metric: Calculate the Enrichment Factor (EF) at 1% and the Area Under the Curve (AUC) of the ROC plot.

  • Target: An AUC > 0.75 is required for a robust model.

Leave-One-Out (LOO) Cross-Validation

Systematically remove one active ligand from the training set, regenerate the model, and attempt to predict the activity of the omitted ligand.

Part 5: Workflow Visualization

The following diagram outlines the iterative cycle of model generation and validation.

Workflow Data Data Curation (Active vs Inactive) Prep Ligand Prep (Protonation + Amide Fix) Data->Prep Conf Conformational Sampling Prep->Conf Align Feature Alignment (HBA, PI, Hyd) Conf->Align Model Hypothesis Generation Align->Model Valid Validation (ROC, Decoys) Model->Valid Fail Poor Enrichment? Valid->Fail Fail->Align Yes (Refine Features) Final Final Model Virtual Screening Fail->Final No (Success)

Figure 2: Iterative workflow for pharmacophore model generation and validation.

References

  • Pinard, E., et al. (2008).[2] Discovery of benzoylpiperazines as a novel class of potent and selective GlyT1 inhibitors.[2][3] Bioorganic & Medicinal Chemistry Letters.

  • Bononi, G., et al. (2024).[4] The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules.

  • Oduselu, G. O., et al. (2023).[5] Structure-based pharmacophore modeling... for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Medicine.

  • Genomatics. (2026). Pharmacophore Modeling and Mapping | Methodology & Protocol. Genomics & Informatics Lab.

  • Creative Biolabs. (2026). Ligand-based Pharmacophore Modeling Service. Creative Biolabs.

Sources

A Technical Guide to the Synthesis of 1-(3-Fluorobenzoyl)piperazine and its Core Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the prevalent synthetic pathways for 1-(3-fluorobenzoyl)piperazine, a key structural motif in numerous pharmacologically active compounds. The document is designed for researchers, chemists, and professionals in drug development, offering a detailed examination of the synthesis of its critical intermediates, primarily focusing on the acylation of piperazine. We will delve into the mechanistic rationale behind experimental choices, present validated step-by-step protocols, and summarize key data for practical application in a laboratory setting. This guide aims to bridge theoretical knowledge with practical execution, ensuring a comprehensive understanding of the synthesis process.

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] When functionalized with a fluorobenzoyl group, specifically the 3-fluoro isomer, the resulting molecule, 1-(3-fluorobenzoyl)piperazine, becomes a valuable precursor for a range of therapeutics, including antipsychotics, and kinase inhibitors.[1] The fluorine substituent is of particular interest as it can enhance metabolic stability, binding affinity, and membrane permeability.

The efficient and scalable synthesis of 1-(3-fluorobenzoyl)piperazine is therefore a critical aspect of pharmaceutical development. This guide focuses on the most common and reliable synthetic route: the nucleophilic acyl substitution between piperazine and a reactive derivative of 3-fluorobenzoic acid. We will dissect this pathway by first examining the preparation of the key intermediate, 3-fluorobenzoyl chloride, and then detailing its subsequent reaction with piperazine.

Core Synthetic Strategy: The Acylation of Piperazine

The most direct and widely adopted method for the synthesis of 1-(3-fluorobenzoyl)piperazine is the acylation of the piperazine nucleus with an activated 3-fluorobenzoyl group. This strategy is favored for its high efficiency and the ready availability of the starting materials. The overall workflow can be visualized as a two-stage process: the activation of 3-fluorobenzoic acid and the subsequent coupling reaction.

G cluster_0 Stage 1: Acid Chloride Formation cluster_1 Stage 2: Amide Coupling A 3-Fluorobenzoic Acid B 3-Fluorobenzoyl Chloride A->B  SOCl₂ or (COCl)₂  Catalytic DMF D 1-(3-Fluorobenzoyl)piperazine B->D  + Piperazine (C)  Base (e.g., TEA)  Anhydrous Solvent C Piperazine

Caption: Overall synthetic workflow for 1-(3-fluorobenzoyl)piperazine.

Intermediate I: Synthesis of 3-Fluorobenzoyl Chloride

The initial and crucial step is the conversion of the relatively unreactive 3-fluorobenzoic acid into a highly electrophilic acyl chloride. This transformation is fundamental to facilitating the subsequent nucleophilic attack by piperazine.

Causality of Reagent Choice:

  • Chlorinating Agent: Thionyl chloride (SOCl₂) is the most commonly employed reagent for this purpose.[3][4][5] It is cost-effective and the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification process as they can be easily removed. Oxalyl chloride is another excellent alternative, often used for smaller-scale reactions or when milder conditions are required.

  • Catalyst: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.[3] DMF acts as a catalyst by forming a Vilsmeier-Haack type intermediate with the chlorinating agent, which is a more potent acylating species.

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or toluene are used to prevent the hydrolysis of the highly reactive acid chloride product.[3][4]

Experimental Protocol: Synthesis of 3-Fluorobenzoyl Chloride [3][4][5]

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-fluorobenzoic acid (1.0 equivalent).

  • Suspend the acid in an anhydrous solvent such as dichloromethane or toluene.

  • Add a catalytic amount of N,N-dimethylformamide (1-2 drops).

  • Slowly add thionyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 1-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).[4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 3-fluorobenzoyl chloride is typically an oily residue and can often be used in the next step without further purification.[3][4][5]

Intermediate II: The Piperazine Nucleophile

Piperazine is a symmetrical diamine with two secondary amine groups, making it a potent bis-nucleophile.[1] For the synthesis of 1-(3-fluorobenzoyl)piperazine, a mono-acylation reaction is desired.

Controlling Selectivity: Mono- vs. Di-acylation

A significant challenge in the acylation of piperazine is preventing the formation of the di-acylated byproduct, N,N'-bis(3-fluorobenzoyl)piperazine. Several strategies can be employed to favor mono-acylation:

  • Stoichiometry: Using a large excess of piperazine relative to the 3-fluorobenzoyl chloride ensures that the acyl chloride is more likely to react with an unreacted piperazine molecule rather than the mono-acylated product.[1]

  • Protecting Groups: A more controlled approach involves the use of a protecting group, such as the tert-butyloxycarbonyl (Boc) group, to temporarily block one of the piperazine nitrogens.[6] This strategy involves three steps: mono-Boc protection of piperazine, acylation of the free amine, and subsequent deprotection of the Boc group.[6]

  • In Situ Mono-protonation: An alternative method involves the in situ generation of the piperazine mono-salt. By protonating one of the nitrogen atoms, its nucleophilicity is effectively nullified, allowing for selective acylation at the free amine.[6]

For many applications, the use of excess piperazine is the most straightforward and cost-effective method.

The Coupling Reaction: Formation of 1-(3-Fluorobenzoyl)piperazine

The final step in this synthetic sequence is the nucleophilic acyl substitution reaction between 3-fluorobenzoyl chloride and piperazine.

Mechanistic Considerations:

The reaction proceeds via a classic nucleophilic addition-elimination mechanism. The lone pair of electrons on one of the piperazine nitrogen atoms attacks the electrophilic carbonyl carbon of the 3-fluorobenzoyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride leaving group and forming the stable amide bond.

G cluster_reactants cluster_intermediate cluster_products R1 3-Fluorobenzoyl Chloride I1 Tetrahedral Intermediate R1->I1 Nucleophilic Attack R2 Piperazine R2->I1 plus1 + P1 1-(3-Fluorobenzoyl)piperazine I1->P1 Elimination of Cl⁻ P2 HCl I1->P2 B Base (e.g., TEA) P2->B Neutralization plus2 +

Caption: Mechanism of the acylation of piperazine.

Experimental Protocol: Synthesis of 1-(3-Fluorobenzoyl)piperazine [1][3][5]

  • In a separate flask, dissolve piperazine (a 2 to 5-fold excess is recommended to favor mono-acylation) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane (DCM) at 0 °C (ice bath).[1]

  • Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 equivalent) in DCM to the piperazine solution dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water.

  • Separate the organic layer. Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain pure 1-(3-fluorobenzoyl)piperazine.

Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of 1-(3-fluorobenzoyl)piperazine via the acid chloride route.

ParameterStage 1: Acid Chloride FormationStage 2: Amide Coupling
Key Reagents 3-Fluorobenzoic acid, Thionyl chloride3-Fluorobenzoyl chloride, Piperazine, Triethylamine
Solvent Anhydrous DCM or TolueneAnhydrous DCM
Temperature Reflux0 °C to Room Temperature
Reaction Time 1-3 hours1-2 hours
Typical Yield >95% (crude)60-80% (after purification)
Purification Distillation (optional)Column Chromatography or Recrystallization

Conclusion

This guide has outlined a robust and widely applicable methodology for the synthesis of 1-(3-fluorobenzoyl)piperazine and its essential intermediates. By understanding the underlying chemical principles and the rationale for specific experimental conditions, researchers can confidently and efficiently produce this valuable building block for drug discovery and development. The provided protocols offer a solid foundation for laboratory practice, while the discussion on controlling selectivity highlights key considerations for optimizing reaction outcomes. The synthesis of fluorinated benzoyl piperazines remains a cornerstone of modern medicinal chemistry, and a thorough grasp of these synthetic techniques is indispensable for professionals in the field.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.
  • Benchchem. (n.d.). Synthesis of 3-Fluorobenzoyl-CoA for Research Applications.
  • Benchchem. (n.d.). Synthesis and Characterization of 3-Fluorobenzoic Acid Morpholide: A Technical Guide.
  • PubChem. (n.d.). 1-{3-FLUORO-4-[4-(4-FLUOROBENZOYL)PIPERAZIN-1-YL]PHENYL}BUTAN-1-ONE.
  • MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
  • Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
  • ChemicalBook. (n.d.). 3-Fluorobenzyl chloride synthesis.
  • Benchchem. (n.d.). Technical Support Center: Selective Mono-acylation of Piperazine.
  • PrepChem.com. (n.d.). Synthesis of 1-(2-fluorobenzoyl)-piperazine.
  • Benchchem. (n.d.). 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one.
  • International Journal of Molecular Sciences. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives.
  • PMC. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.

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Methodological & Application

Protocol for Schotten-Baumann reaction with piperazine and acid chlorides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The Schotten-Baumann reaction is a cornerstone method for amide bond formation, utilizing an acid chloride and an amine in a biphasic system (typically water/organic solvent) with a base scavenger.[1][2] While the general protocol is robust, the acylation of piperazine presents a unique challenge: selectivity .

Piperazine is a symmetric, secondary diamine. Standard conditions often lead to a statistical mixture of:

  • Unreacted Piperazine[3]

  • Mono-acyl piperazine (Target for diversely substituted scaffolds)

  • Bis-acyl piperazine (Target for symmetric linkers)

This Application Note provides engineered protocols to control this selectivity. We move beyond "add and stir" instructions to provide a mechanistic rationale for pH control, phase transfer dynamics, and purification strategies that exploit the physicochemical properties of the piperazine core.

Mechanistic Principles

The reaction operates at the interface of two immiscible phases. The amine (in the aqueous or organic phase depending on pH) attacks the acid chloride (organic phase). The base (aqueous) neutralizes the HCl byproduct, driving the equilibrium forward and preventing the protonation of the unreacted amine, which would render it non-nucleophilic.

Core Mechanism

SchottenBaumann AcidCl Acid Chloride (R-COCl) [Organic Phase] Tetra Tetrahedral Intermediate AcidCl->Tetra Nucleophilic Attack Amine Piperazine (Nucleophile) [Interface/Aq] Amine->Tetra Product Amide (R-CO-NR'2) Tetra->Product Elimination of Cl- Side Hydrolysis (R-COOH) Tetra->Side H2O Attack (Competitive) Base Base (OH-) [Aqueous] Base->Product Neutralizes HCl

Figure 1: Biphasic mechanism. The reaction efficiency depends on the rate of amidation (


) exceeding the rate of acid chloride hydrolysis (

).

Strategic Decision Matrix

Before starting, determine the target species. The synthetic path diverges significantly based on whether you require mono- or bis-functionalization.

DecisionTree Start Target Molecule? Bis Symmetric N,N'-Diacylpiperazine Start->Bis Mono Asymmetric N-Acylpiperazine Start->Mono BisMethod PROTOCOL A: Standard Schotten-Baumann Bis->BisMethod MonoDecision Is the Acid Chloride Expensive/Precious? Mono->MonoDecision BisCond 2.5 eq Acid Chloride 3.0 eq Base Single Step BisMethod->BisCond Cheap No (Cheap) MonoDecision->Cheap Exp Yes (Expensive) MonoDecision->Exp MethodB PROTOCOL B: Stoichiometric Excess Cheap->MethodB Use 5-10 eq Piperazine MethodC PROTOCOL C: Mono-Protection (Boc) Exp->MethodC Protect -> Acylate -> Deprotect

Figure 2: Decision tree for selecting the optimal synthetic route.

Experimental Protocols

Protocol A: Synthesis of N,N'-Diacylpiperazines (Bis-acylation)

Target: Symmetric linkers or fully capped piperazines.

Reagents:

  • Piperazine (anhydrous or hexahydrate)

  • Acid Chloride (2.5 equivalents)

  • Sodium Hydroxide (NaOH, 10% aqueous solution, 4.0 equivalents)

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • Preparation: Dissolve piperazine (10 mmol) in 10% NaOH (40 mmol, ~16 mL). Ensure complete dissolution.

  • Phase Addition: Add DCM (20 mL) to the aqueous amine solution. The system will be biphasic.

  • Reaction: Cool the mixture to 0°C. Add the acid chloride (25 mmol) dropwise (neat or dissolved in minimal DCM) with vigorous stirring .

    • Expert Note: Vigorous stirring is critical to maximize the interfacial surface area.

  • Monitoring: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Bis-acyl products are typically less polar than mono-acyl).

  • Workup:

    • Separate the layers.[4]

    • Wash the organic layer with 1M HCl (2 x 10 mL) to remove any unreacted amine or mono-acyl intermediates (which protonate and enter the aqueous phase).

    • Wash with saturated NaHCO₃ (to remove hydrolyzed acid) and Brine.

    • Dry over MgSO₄ and concentrate.

Protocol B: Selective Synthesis of N-Acylpiperazines (Mono-acylation)

Target: "Head-group" installation leaving a free amine for further reaction.

Method 1: The Stoichiometric Excess Method (Direct) Best for: Readily available acid chlorides where piperazine waste is acceptable.

Reagents:

  • Piperazine (5.0 – 10.0 equivalents)

  • Acid Chloride (1.0 equivalent)[5]

  • DCM (Solvent)

  • Note: No external base is strictly required if excess piperazine acts as the scavenger, but Schotten-Baumann conditions (NaOH) can be used if piperazine recovery is planned.

Procedure:

  • Dissolution: Dissolve Piperazine (50 mmol, 5 eq) in DCM (50 mL). If solubility is poor, use a DCM/Water biphasic mix (50:50).

  • Controlled Addition: Cool to -10°C or 0°C. Dissolve Acid Chloride (10 mmol, 1 eq) in DCM (10 mL).

  • Slow Feed: Add the acid chloride solution dropwise over 1 hour .

    • Expert Note: High dilution and slow addition ensure that the acid chloride always encounters a large excess of free piperazine, statistically favoring mono-substitution.

  • Workup (Purification is Key):

    • Step A (Remove Excess Piperazine): Wash the organic layer with Water (5 x 20 mL). Free piperazine is highly water-soluble; the mono-acyl product is much less so (depending on the R-group).

    • Step B (Remove Bis-acyl): Extract the organic layer with 1M aqueous Citric Acid or 1M HCl .

      • Chemistry: The Mono-acyl product (containing a basic secondary amine) will protonate and move into the aqueous acid layer. The Bis-acyl product (neutral amide) remains in the DCM.

    • Step C (Recovery): Take the acidic aqueous layer (containing Product-H⁺), basify to pH >12 with NaOH pellets or 50% NaOH solution, and extract back into DCM (3 x 20 mL).

    • Dry and concentrate.[4][6]

Method 2: The "Mono-Salt" pH Control Method (Advanced) Best for: Situations where large excess of piperazine is difficult to handle.

Concept: By adjusting the pH to ~4.5–5.0, the statistical population of species favors the monocation (


). The unprotonated nitrogen reacts, while the protonated nitrogen is deactivated.

Procedure:

  • Dissolve Piperazine (10 mmol) in Water (15 mL).

  • Add HCl (10 mmol) carefully (or use 10 mmol Piperazine dihydrochloride + 10 mmol Piperazine free base). Check pH; adjust to ~4.5.

  • Add DCM (20 mL).

  • Add Acid Chloride (10 mmol) dropwise.

  • Simultaneous Titration: As the reaction proceeds, HCl is generated, dropping the pH. Simultaneously add dilute NaOH dropwise to maintain pH between 4 and 5 .

    • Expert Note: If pH rises > 6, bis-acylation increases. If pH drops < 3, reactivity stops.

  • Workup as per Method 1 (Step B).

Data Summary & Compatibility

ParameterProtocol A (Bis-Acyl)Protocol B (Mono-Acyl)
Piperazine Equiv. 1.05.0 – 10.0
Acid Chloride Equiv. 2.2 – 2.51.0
Base NaOH /

(Excess)
Excess Piperazine or pH Controlled
Solvent System DCM / Water (1:1)DCM (Single phase) or DCM/Water
Key Purification Acid Wash (removes mono)Acid Extraction (isolates mono)
Typical Yield >90%60–80% (based on Acid Chloride)

Troubleshooting

ObservationRoot CauseCorrective Action
Low Yield (Hydrolysis) Acid chloride hydrolyzed by water before reacting.Increase stirring rate (interfacial area). Lower temperature (-10°C). Dissolve Acid Cl in DCM before addition.
High Bis-acyl impurity in Mono protocol Localized high concentration of acid chloride.Increase dilution. Slow down addition rate. Ensure vigorous mixing.
Emulsion formation Surfactant-like properties of amides.Add Brine. Filter through Celite. Use Centrifugation.
Product stuck in Aqueous phase Product is too polar (small R group).Use "salting out" (saturate aq layer with NaCl). Use continuous extraction or n-Butanol extraction.

References

  • Schotten, C. (1884).[1][7] "Ueber die Oxydation des Piperidins". Berichte der deutschen chemischen Gesellschaft. Link[1]

  • BenchChem. (2025).[5] "Technical Support Center: Selective Mono-acylation of Piperazine". BenchChem Application Notes. Link

  • Organic Chemistry Portal. "Schotten-Baumann Reaction". Organic Chemistry Portal. Link

  • Němečková, D., & Pazdera, P. (2010). "Direct N1-monosubstitution of piperazine". ResearchGate. Link

  • Fisher Scientific. "Amide Synthesis Protocols". Fisher Scientific Education. Link

Sources

Application Notes & Protocols: Reductive Amination Precursors Using 1-(3-fluorobenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine ring is a privileged scaffold in modern medicinal chemistry, integral to the structure of numerous FDA-approved drugs targeting a wide array of diseases.[1][2] Its prevalence stems from a unique combination of physicochemical properties: the two nitrogen atoms provide handles for facile chemical modification, improve aqueous solubility, and can be protonated at physiological pH, allowing for critical interactions with biological targets.[3] Among the vast arsenal of synthetic methods used to functionalize this core, reductive amination stands out as one of the most robust and versatile for creating C-N bonds, enabling the construction of diverse compound libraries for drug discovery.[4][5]

This guide focuses on a particularly valuable precursor: 1-(3-fluorobenzoyl)piperazine . The incorporation of a 3-fluorobenzoyl group serves a dual purpose. Firstly, the fluorine atom can significantly modulate pharmacokinetic properties such as metabolic stability and membrane permeability, and can engage in specific, potency-enhancing interactions (e.g., hydrogen bonds, dipole interactions) within a target protein's binding site. Secondly, the benzoyl moiety provides a rigid, well-defined vector for exploring structure-activity relationships (SAR). The use of this precursor in reductive amination allows for the direct attachment of a wide variety of alkyl or aryl-alkyl groups to the second piperazine nitrogen, providing a direct and efficient route to novel chemical entities. This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and practical insights for leveraging 1-(3-fluorobenzoyl)piperazine in your research.

Section 1: Scientific Foundation of Reductive Amination

Reductive amination is a cornerstone of amine synthesis that proceeds in a sequential, often one-pot, process. The reaction elegantly combines the formation of an iminium ion from a secondary amine and a carbonyl compound (an aldehyde or ketone) with its immediate reduction to a stable tertiary amine.[6][7]

The Two-Step Mechanism:

  • Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the secondary nitrogen of 1-(3-fluorobenzoyl)piperazine on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms an unstable carbinolamine intermediate.[8] Under mildly acidic conditions, the hydroxyl group of the carbinolamine is protonated and eliminated as a water molecule, yielding a resonance-stabilized iminium ion. This step is the rate-limiting and equilibrium-driven part of the sequence.

  • Reduction: A hydride-based reducing agent, chosen for its selectivity, then reduces the iminium ion (C=N⁺) to the final tertiary amine product. A key requirement is that the reducing agent must be selective for the iminium ion over the starting carbonyl compound to prevent wasteful consumption of the aldehyde/ketone.[5]

Sodium triacetoxyborohydride, NaBH(OAc)₃, is frequently the reagent of choice for this transformation. Its reduced reactivity compared to reagents like sodium borohydride (NaBH₄) prevents significant reduction of the starting aldehyde or ketone.[9] Furthermore, the acetic acid byproduct generated during the reaction can help catalyze the formation of the iminium ion, making it particularly well-suited for one-pot procedures.[10]

Reductive_Amination_Mechanism cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product Piperazine 1-(3-fluorobenzoyl)piperazine Carbinolamine Carbinolamine Intermediate Piperazine->Carbinolamine Nucleophilic Attack Carbonyl Aldehyde / Ketone (R-CHO) Carbonyl->Carbinolamine Iminium Iminium Ion Carbinolamine->Iminium Dehydration (-H₂O) FinalAmine N-Substituted Product Iminium->FinalAmine Reduction (e.g., NaBH(OAc)₃)

Caption: Mechanism of Reductive Amination.

Section 2: General Protocol and Reaction Parameters

The following table outlines typical conditions for the reductive amination of 1-(3-fluorobenzoyl)piperazine with various carbonyl compounds. The choice of solvent and reaction time can be optimized based on the reactivity of the specific aldehyde or ketone used.

ParameterRecommended ConditionRationale & Causality
Piperazine Precursor 1-(3-fluorobenzoyl)piperazineProvides the core scaffold for derivatization.
Carbonyl Substrate Aldehyde or Ketone (1.0 - 1.2 eq)A slight excess ensures complete consumption of the piperazine precursor.
Reducing Agent Sodium Triacetoxyborohydride (1.2 - 1.5 eq)Mild and selective reagent, prevents reduction of the starting carbonyl.[9]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Anhydrous, aprotic solvents that are compatible with the reducing agent.[9]
Acid Catalyst (Optional) Acetic Acid (AcOH) (0-1 eq)Can accelerate iminium ion formation, especially for less reactive ketones.[10]
Temperature Room Temperature (20-25 °C)Sufficient for most substrates; avoids potential side reactions.
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS for disappearance of the starting material.
Work-up Aqueous NaHCO₃ or Na₂CO₃ quenchNeutralizes acid and quenches excess reducing agent.

Section 3: Detailed Experimental Protocol

This section provides a representative, step-by-step procedure for the synthesis of 1-(3-fluorobenzoyl)-4-(4-methoxybenzyl)piperazine .

Materials & Equipment:

  • 1-(3-fluorobenzoyl)piperazine

  • 4-Methoxybenzaldehyde (Anisaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Argon or Nitrogen line for inert atmosphere (recommended)

  • Standard laboratory glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a clean, dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-(3-fluorobenzoyl)piperazine (e.g., 1.11 g, 5.0 mmol, 1.0 eq).

  • Dissolution: Add anhydrous DCM (25 mL) and stir until the solid is fully dissolved.

  • Carbonyl Addition: Add 4-methoxybenzaldehyde (0.71 g, 5.2 mmol, 1.05 eq) to the solution via syringe. Stir the mixture for 20-30 minutes at room temperature to allow for initial equilibration towards the iminium ion.[6]

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.59 g, 7.5 mmol, 1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed (typically 4-12 hours).

  • Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing saturated aqueous NaHCO₃ solution (50 mL). Stir vigorously for 15-20 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 25 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Section 4: Purification and Characterization

The crude product obtained is often a viscous oil or an off-white solid.[11] Purification is typically required to remove unreacted aldehyde and other minor impurities.

  • Purification: Flash column chromatography on silica gel is the standard method for purification.[6] A gradient elution system, such as ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate), is typically effective.

  • Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:

    • ¹H and ¹³C NMR: To confirm the structure and covalent connectivity.

    • Mass Spectrometry (MS): To verify the molecular weight of the product.

    • HPLC: To assess the final purity of the compound.

Experimental_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis A 1. Dissolve Piperazine & Aldehyde in DCM B 2. Add NaBH(OAc)₃ A->B C 3. Stir at RT (4-12h) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Quench with NaHCO₃ D->E F 6. Extract with DCM E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I 9. Characterize (NMR, MS) H->I

Caption: General Experimental Workflow.

Section 5: Troubleshooting and Key Considerations

IssuePossible CauseSuggested Solution
Incomplete Reaction Poor quality or wet reagents/solvent; sterically hindered carbonyl.Ensure all reagents and solvents are anhydrous. For hindered substrates, consider gentle heating (e.g., 40 °C) or adding a catalytic amount of acetic acid.
Low Yield Competing reduction of the carbonyl; difficult purification.Add the reducing agent slowly and in portions. Optimize chromatography conditions to improve separation.
Formation of Byproducts Over-reduction or side reactions from impurities.Use high-purity starting materials. Ensure the reaction is properly quenched once complete.
Broad NMR Peaks Residual acid or base; conformational exchange.Ensure the product is fully neutralized during work-up. A small amount of residual acid (e.g., from silica gel) can sometimes be removed by dissolving in DCM and washing with NaHCO₃ again.

Self-Validating System: The protocol's integrity is maintained through in-process controls. Regular monitoring via TLC or LC-MS (Step 5) validates the reaction's progression and endpoint, preventing unnecessary reaction times or premature work-up. Final characterization (Section 4) provides definitive proof of the product's identity and purity, ensuring the reliability of the synthetic outcome.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. (n.d.).
  • Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride. (2025). BenchChem.
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025, November 19). Wiley Online Library.
  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
  • Reductive amination of piperazine : r/OrganicChemistry. (2024, October 24). Reddit.
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023, December 21). MDPI. [Link]

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2022, September 15). PubMed. [Link]

  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery. (n.d.). Bentham Science. [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. (2022, June). ResearchGate. [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 1-(3-fluorobenzoyl)piperazine for the Synthesis of Advanced Peptide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Canonical Peptide Backbone

In the landscape of modern drug discovery, the modification of native peptide structures is a cornerstone strategy for enhancing therapeutic potential. The introduction of non-canonical structural motifs can imbue peptides with improved pharmacokinetic properties, such as enhanced enzymatic stability, increased bioavailability, and refined receptor-binding profiles. The piperazine scaffold, in particular, has emerged as a highly versatile building block for these purposes.[1] Its rigid structure can induce specific turn conformations in a peptide chain, which can be critical for biological activity, and the arylpiperazine motif is a well-established pharmacophore in agents targeting the central nervous system (CNS).[1]

This document provides detailed application notes and protocols for the strategic incorporation of 1-(3-fluorobenzoyl)piperazine onto the C-terminus of a peptide sequence. This modification introduces a unique fluorinated aromatic moiety, offering a handle for further chemical elaboration and potentially modulating target interactions through specific fluorine contacts. The following protocols are designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of sophisticated peptide analogs and peptidomimetics.

The Role of 1-(3-fluorobenzoyl)piperazine in Peptide Modification

1-(3-fluorobenzoyl)piperazine is not a coupling reagent; rather, it is a terminal capping agent or a building block used to modify a peptide's C-terminus. The molecule possesses a secondary amine within the piperazine ring that, upon deprotonation, acts as a potent nucleophile. This nucleophilic amine can attack the activated C-terminus of a peptide, forming a stable amide bond.

The hydrochloride (HCl) salt form ensures stability and enhances solubility in certain solvents, but it is critical to neutralize it in situ with a non-nucleophilic base to unmask the reactive amine for the coupling reaction.

Mechanism of C-Terminal Amide Bond Formation

The fundamental principle of the reaction is the activation of the peptide's terminal carboxylic acid, making it susceptible to nucleophilic attack by the secondary amine of 1-(3-fluorobenzoyl)piperazine.[2][3] This process is typically mediated by a "coupling reagent." The overall reaction can be divided into two key stages:

  • Carboxylic Acid Activation: The peptide's C-terminal carboxyl group reacts with a coupling reagent (e.g., a uronium salt like HATU or a carbodiimide like EDC) to form a highly reactive intermediate, such as an active ester.[3][4] Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can be used with carbodiimides to improve efficiency and suppress racemization.[3][5]

  • Nucleophilic Attack: The deprotonated secondary amine of 1-(3-fluorobenzoyl)piperazine attacks the activated carbonyl carbon of the peptide, leading to the formation of a new amide bond and releasing the activating group.[6]

Peptide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_coupling Step 2: Nucleophilic Attack & Amide Bond Formation Peptide_COOH Peptide-COOH Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Peptide_COOH->Coupling_Reagent + Activated_Peptide Peptide-CO-X (Activated Intermediate) Coupling_Reagent->Activated_Peptide Final_Product Peptide-CO-N(piperazine) (Final Conjugate) Activated_Peptide->Final_Product Nucleophilic Attack Piperazine 1-(3-fluorobenzoyl)piperazine (Deprotonated) Piperazine->Final_Product Base Base (DIPEA) Base->Piperazine Deprotonation Piperazine_HCl Starting Material: 1-(3-fluorobenzoyl)piperazine HCl Piperazine_HCl->Base + caption Mechanism of peptide C-terminal modification.

Figure 1: General mechanism for coupling 1-(3-fluorobenzoyl)piperazine to a peptide C-terminus.

Experimental Protocols

The choice between a solution-phase or solid-phase approach depends on the length of the peptide and the overall synthetic strategy.

Protocol 1: Solution-Phase C-Terminal Modification

This protocol is ideal for shorter, fully deprotected peptides or when the peptide is not amenable to solid-phase synthesis.

Materials:

  • Peptide with a free C-terminal carboxylic acid

  • 1-(3-fluorobenzoyl)piperazine HCl

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)[7][8]

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl acetate, aqueous HCl, aqueous NaHCO₃, brine, anhydrous MgSO₄)

Procedure:

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the peptide (1.0 equiv) in anhydrous DMF (target concentration 0.1 M).

  • Amine Preparation: In a separate flask, suspend 1-(3-fluorobenzoyl)piperazine HCl (1.2 equiv) in anhydrous DMF. Add DIPEA (2.5 equiv) to neutralize the HCl salt and deprotonate the secondary amine. Stir for 10-15 minutes at room temperature. The initial 1.0 equiv of DIPEA neutralizes the HCl, and the subsequent 1.5 equiv serves as the base for the coupling reaction.

  • Activation & Coupling: To the stirred peptide solution, add HATU (1.15 equiv). Allow to stir for 1-2 minutes for pre-activation.

  • Addition of Amine: Add the prepared 1-(3-fluorobenzoyl)piperazine solution dropwise to the activated peptide solution.

  • Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor progress by LC-MS or TLC.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to yield the pure C-terminally modified peptide.

Protocol 2: Solid-Phase C-Terminal Modification (Post-Cleavage)

This protocol is an adaptation of the solution-phase method, applied to a peptide that has been synthesized on a solid support and subsequently cleaved and deprotected.

Procedure: This protocol follows the same steps as Protocol 4.1 , using the crude, lyophilized peptide obtained after cleavage from the resin (e.g., using a standard TFA cocktail).

Protocol 3: Solid-Phase On-Resin C-Terminal Modification

This advanced method involves coupling the piperazine derivative to the peptide while it is still attached to the solid support, immediately after the final Fmoc-deprotection step. This is only feasible if the C-terminus is anchored to the resin via a linker that can be cleaved under conditions that do not degrade the final product. The protocol below assumes a standard acid-labile resin like Rink Amide, where the final product will be a C-terminal amide. For a C-terminal acid, a different linker strategy is needed.

Materials:

  • Fmoc-protected peptide-resin with a free N-terminus (after final deprotection)

  • 1-(3-fluorobenzoyl)piperazine HCl

  • Coupling Reagents: e.g., HBTU/HOBt or HATU

  • Base: DIPEA

  • Solvents: DMF, Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Preparation: Ensure the final N-terminal Fmoc group of the resin-bound peptide has been removed (e.g., using 20% piperidine in DMF) and the resin is thoroughly washed with DMF.[7]

  • Activation Solution: In a separate vessel, dissolve 1-(3-fluorobenzoyl)piperazine HCl (3.0 equiv), HATU (2.9 equiv), and DIPEA (6.0 equiv) in a minimal amount of DMF. Vortex briefly (1-2 minutes) for pre-activation.

  • Coupling: Add the activation solution to the swelled, deprotected peptide-resin. Agitate the vessel at room temperature for 2-4 hours.

  • Washing: Wash the resin thoroughly with DMF (3x), DCM (3x), and methanol (3x). Dry the resin in vacuo.

  • Cleavage and Deprotection: Treat the dried resin with a standard cleavage cocktail to release the C-terminally modified peptide and remove side-chain protecting groups.

  • Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and lyophilize to obtain the crude product for subsequent purification by HPLC.

Figure 2: Workflow for peptide modification with 1-(3-fluorobenzoyl)piperazine.

Quantitative Data & Reagent Stoichiometry

The following table provides typical reagent stoichiometries for a solution-phase coupling. These values are illustrative and should be optimized for specific peptide sequences.

ReagentEquivalents (rel. to Peptide)Purpose
Peptide1.0Substrate
1-(3-fluorobenzoyl)piperazine HCl1.2 - 1.5Nucleophile
HATU1.15 - 1.45Coupling Reagent (Activator)
DIPEA2.5 - 3.5Non-nucleophilic base for neutralization and reaction catalysis
Anhydrous DMF-Solvent (Typical concentration: 0.1 - 0.5 M)

Troubleshooting and Key Considerations

  • Incomplete Reaction: If monitoring shows starting material remains, add a small additional portion (0.2 equiv) of the coupling reagent. Ensure all reagents and solvents are anhydrous, as water will quench the activated intermediate.

  • Solubility Issues: The HCl salt of 1-(3-fluorobenzoyl)piperazine may have limited solubility. Ensure complete neutralization with DIPEA before adding it to the peptide solution.

  • Side Reactions: The primary side reaction is racemization of the C-terminal amino acid. Using HATU or EDC in combination with an additive like OxymaPure at 0°C can significantly suppress this.[3][5] Another potential issue in peptide synthesis is diketopiperazine formation, especially with proline at the C-terminus, though this is more relevant during solid-phase synthesis steps prior to the final capping.[9][10]

  • Base Selection: DIPEA is recommended due to its steric hindrance, which prevents it from acting as a competing nucleophile. Avoid using less hindered bases like triethylamine (TEA).

References

  • Akondi, K., et al. (2014). Efficient and regiospecific syntheses of peptides with piperazic and dehydropiperazic acids via a multicomponent reaction. PubMed. Available at: [Link]

  • Lovelace, C., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. Available at: [Link]

  • Shute, R. E., & Rich, D. H. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. J. Chem. Soc., Chem. Commun. Available at: [Link]

  • Peptide Solutions (n.d.). Optimizing Peptide Coupling: Key Techniques. Peptide Solutions. Available at: [Link]

  • Peptide Chemistry (2025). Peptide Coupling Reactions: Mechanisms, Reagents & Strategies. Peptide Chemistry. Available at: [Link]

  • Luxembourg Bio Technologies (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • HepatoChem (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available at: [Link]

  • P3 BioSystems (n.d.). Peptide Coupling Reagents. P3 BioSystems. Available at: [Link]

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Application Note: Preparation of 1-(3-fluorobenzyl)piperazine via Amide Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This application note details the synthesis of 1-(3-fluorobenzyl)piperazine , a critical pharmacophore in medicinal chemistry (e.g., for dopamine and sigma receptor ligands), utilizing the Lithium Aluminum Hydride (LiAlH


) reduction of (3-fluorophenyl)(piperazin-1-yl)methanone .

While reductive amination and direct alkylation are common routes, amide reduction offers superior regiocontrol and avoids the poly-alkylation byproducts frequently observed when reacting benzyl halides with symmetric diamines like piperazine. This protocol focuses on the critical reduction step, emphasizing safety, stoichiometry management for secondary amines, and the "Fieser" workup method to ensure high-purity isolation without chromatography.

Retrosynthetic Logic & Mechanism

The transformation relies on the nucleophilic delivery of hydride ions to the amide carbonyl.[1] Unlike esters or acid chlorides which reduce to alcohols, amides reduce to amines because the nitrogen lone pair stabilizes the iminium intermediate, facilitating the ejection of the oxygen as an aluminate species.

Key Mechanistic Insight: The starting material, (3-fluorophenyl)(piperazin-1-yl)methanone, contains a secondary amine site. LiAlH


 is highly basic; the first equivalent of hydride will deprotonate the piperazine amine (

in THF), forming a lithium amide species. This necessitates a specific stoichiometry (excess LAH) to ensure sufficient hydride remains to reduce the carbonyl.
Figure 1: Reaction Pathway & Mechanism

ReactionMechanism Start Amide Precursor (3-fluorophenyl)(piperazin-1-yl)methanone Step1 Deprotonation (N-Li species formed) Start->Step1 + LiAlH4 (1 eq) Step2 Aluminate Intermediate (Tetrahedral Adduct) Step1->Step2 + LiAlH4 (Excess) Step3 Iminium Ion Formation Step2->Step3 - [Li-O-Al] species Product Target Amine 1-(3-fluorobenzyl)piperazine Step3->Product + Hydride transfer

Caption: Mechanistic flow from amide deprotonation to final reduction. Note the consumption of hydride by the free amine.

Safety & Pre-requisites

CRITICAL WARNING: LiAlH


 is pyrophoric. It reacts violently with water and protic solvents, liberating flammable hydrogen gas.
  • Atmosphere: Strictly anhydrous

    
     or Argon.
    
  • Solvents: THF must be distilled from Na/Benzophenone or dried via alumina columns immediately prior to use.

  • PPE: Flame-resistant lab coat, face shield, and chemically resistant gloves are mandatory.

Experimental Protocol

Materials Checklist
ReagentRoleEquiv.Notes
(3-fluorophenyl)(piperazin-1-yl)methanoneSubstrate1.0Dried in vacuo >4h
LiAlH

(2.0 M in THF)
Reductant3.5 - 4.0Excess required for free amine
Tetrahydrofuran (THF)Solvent~0.2 MAnhydrous, inhibitor-free
Sodium Sulfate (Na

SO

)
Drying AgentN/AAnhydrous, granular
Step-by-Step Procedure
Phase 1: Reaction Setup
  • Glassware Prep: Oven-dry a 2-neck Round Bottom Flask (RBF), reflux condenser, and pressure-equalizing addition funnel overnight. Assemble hot under Argon flow.

  • LAH Charge: Charge the RBF with LiAlH

    
     solution (4.0 equiv). Cool to 0°C using an ice/water bath.
    
    • Expert Tip: Commercial LAH solutions are safer than solid LAH. If using solid, weigh in a glovebox or rapid-transfer bag and suspend in THF before cooling.

  • Substrate Addition: Dissolve the amide substrate in anhydrous THF (approx. 5 mL per gram of substrate). Transfer this solution to the addition funnel.

  • Controlled Addition: Dropwise add the amide solution to the LAH suspension at 0°C.

    • Observation: Gas evolution (

      
      ) will occur immediately due to the deprotonation of the secondary amine. Adjust rate to maintain a gentle effervescence, not a vigorous boil.
      
Phase 2: Reaction & Heating [2]
  • Once addition is complete, allow the mixture to warm to room temperature (RT) over 15 minutes.

  • Heat the reaction to a gentle reflux (66°C) for 4–6 hours .

    • Monitoring: Monitor via TLC (System: 10% MeOH in DCM + 1% NH

      
      OH). The amide spot (low R
      
      
      
      ) should disappear; the amine product is often less polar than the amide in highly basic systems but may streak without ammonia.
Phase 3: The Fieser Workup (Critical Step)

Standard acid quenches often result in gelatinous aluminum emulsions that trap product. The Fieser method produces a granular, sand-like precipitate that is easily filtered.[3]

For every


 grams of solid LiAlH

used:
  • Cool reaction mixture to 0°C.

  • Slowly add

    
     mL of Water . (Vigorous 
    
    
    
    evolution!).
  • Add

    
     mL of 15% aqueous NaOH .
    
  • Add

    
     mL of Water .
    
  • Remove ice bath and stir vigorously at RT for 30 minutes. The grey slurry should turn into a white, granular solid suspended in clear THF.

Figure 2: Workup Workflow

Workup Reaction Reaction Mixture (THF, Excess LAH) Cool Cool to 0°C Reaction->Cool Quench1 Add x mL H2O (Quench active hydride) Cool->Quench1 Quench2 Add x mL 15% NaOH (Convert Al salts) Quench1->Quench2 Quench3 Add 3x mL H2O (Granulation) Quench2->Quench3 Filter Filter through Celite Quench3->Filter Evap Evaporate THF Filter->Evap

Caption: The Fieser workup protocol ensures aluminum salts form a filterable solid.

Phase 4: Purification
  • Filtration: Filter the granular solids through a pad of Celite. Rinse the cake with diethyl ether (

    
     mL).
    
  • Concentration: Concentrate the filtrate in vacuo to yield the crude oil.

  • Acid-Base Extraction (Self-Validating Purification):

    • Dissolve crude oil in EtOAc.

    • Extract with 1M HCl (

      
      ). The product (amine) moves to the aqueous layer; non-basic impurities stay in EtOAc.
      
    • Basify the combined aqueous layer to pH >12 using 6M NaOH.

    • Extract back into DCM (

      
      ).
      
    • Dry (Na

      
      SO
      
      
      
      ) and concentrate.[2][4]

Expected Results & Characterization

The resulting 1-(3-fluorobenzyl)piperazine is typically a pale yellow oil that may solidify upon standing or conversion to the HCl salt.

NMR Validation
NucleusSignal (approx.)MultiplicityAssignmentMechanistic Proof

H
3.50 ppmSinglet (2H)Benzylic -CH

-
Loss of C=O ; appearance of CH

.

H
2.4 - 2.9 ppmMultiplets (8H)Piperazine ringSymmetry suggests mono-substitution.

C
~63 ppmSingletBenzylic C H

Upfield shift from Amide C=O (~168 ppm).

F
-113 ppmMultipletAr-F Confirms Fluorine integrity (LAH compatible).
Troubleshooting
  • Problem: Low Yield / Gelatinous Workup.

    • Cause: Incorrect Fieser ratios or insufficient stirring time after quenching.

    • Fix: Strictly follow the 1:1:3 ratio. Stir longer (up to 1h) if solids are not white/granular.

  • Problem: Incomplete Reduction.

    • Cause: Insufficient LAH (consumed by moisture or the secondary amine proton).

    • Fix: Ensure 3.5–4.0 equivalents of LAH are used.

References

  • Fieser Workup Protocol

    • Procedure: "Workup for Aluminum Hydride Reductions." University of Rochester, Frontier Group.
    • Source:[Link]

  • General Benzylpiperazine Synthesis

    • Procedure: "1-Benzylpiperazine."[5] Organic Syntheses, Coll.[2][5][6] Vol. 5, p.88 (1973); Vol. 43, p.22 (1963).

    • Source:[Link]

  • Medicinal Chemistry Context (Fluorobenzyl Piperazines)

    • Context: Synthesis of benzhydryl piperazine analogs (LDK1229) involving similar piperazine scaffolds.[7]

    • Source:Mol. Pharmacol. 2015 Feb; 87(2): 242–253.
    • URL:[Link]

  • Amide Reduction Mechanism

    • Context: Detailed mechanism of LAH reduction of amides to amines.
    • Source: Master Organic Chemistry, "Reduction of Amides To Amines by LiAlH4".
    • URL:[Link]

Sources

Recrystallization solvent systems for piperazine hydrochloride salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification of piperazine scaffolds via their hydrochloride salts. While piperazine exists as both mono- and dihydrochloride forms, the Piperazine Dihydrochloride (Piperazine·2HCl) is the industry-standard vector for purification due to its high crystallinity, defined stoichiometry, and insolubility in non-polar organic solvents. This note provides validated solvent systems and protocols for recrystallizing Piperazine·2HCl to remove diamine impurities, colorants, and reaction by-products.

Solvent System Selection Logic

The purification of piperazine salts relies on exploiting the extreme polarity difference between the ionic salt and the organic impurities.

Solubility Profile & Solvent Classes

Piperazine·2HCl is a highly polar, ionic solid. Its solubility behavior dictates the recrystallization strategy:

Solvent ClassRepresentative SolventsSolubility of Pip·2HClRole in Protocol
Primary Solvent WaterVery High (>100 mg/mL)Dissolution medium.
Co-Solvent Methanol, Ethanol (95%)Moderate/High Modifies solubility curve; allows cooling crystallization.
Anti-Solvent Acetone, Isopropyl Alcohol (IPA)Low/Insoluble Forces precipitation; maximizes yield.
Wash Solvent Diethyl Ether, Cold AcetoneInsoluble Removes surface impurities without yield loss.
The Thermodynamics of Purification
  • Ethanol/Water Systems: The most robust system. Water ensures complete dissolution of the salt lattice, while ethanol reduces the dielectric constant of the bulk solvent, steepening the solubility curve upon cooling.

  • Anti-Solvent Precipitation (Acetone): Piperazine·2HCl is practically insoluble in acetone. Adding acetone to a saturated aqueous solution creates a high supersaturation event, useful for "crashing out" the salt to leave non-ionic organic impurities (like unreacted alkyl halides or starting materials) in the mother liquor.

Experimental Protocols

Protocol A: Standard Recrystallization (Aqueous Ethanol)

Best for: Routine purification of crude piperazine dihydrochloride with moderate impurity levels.

Materials:

  • Crude Piperazine·2HCl

  • Deionized Water

  • Absolute Ethanol[1]

  • Activated Charcoal (optional, for decolorization)

Workflow:

  • Dissolution: Place 10.0 g of crude Piperazine·2HCl in a 100 mL Erlenmeyer flask. Add the minimum amount of boiling water (approx. 5–8 mL) necessary to fully dissolve the solid.

    • Note: If the solution is colored, add 0.5 g activated charcoal, stir for 5 mins at >80°C, and filter hot through a pre-warmed Celite pad.

  • Solvent Modification: While keeping the solution near boiling, slowly add hot Ethanol (approx. 20–30 mL) until a faint turbidity (cloudiness) persists.

  • Clarification: Add 1–2 mL of hot water to clear the turbidity.

  • Crystallization: Allow the solution to cool slowly to room temperature on a benchtop (insulate flask with a towel if necessary to slow cooling). Once ambient, transfer to an ice bath (0–4°C) for 2 hours.

  • Isolation: Filter the white needles via vacuum filtration.

  • Washing: Wash the filter cake with 2 x 10 mL of cold Ethanol/Acetone (1:1 mixture).

  • Drying: Dry in a vacuum oven at 60°C for 4 hours. (Salt is hygroscopic; store in desiccator).

Protocol B: Reactive Purification from Free Base

Best for: Isolating pure piperazine from a reaction mixture containing non-basic impurities.

Workflow:

  • Dissolution: Dissolve crude Piperazine free base (or reaction oil) in Ethanol (5 mL per gram of substrate).

  • Salt Formation: Cool to 0–5°C. Slowly add Concentrated HCl (37%) or ethanolic HCl dropwise.

    • Stoichiometry: Target 2.2 equivalents of HCl to ensure Dihydrochloride formation.

    • Observation: A thick white precipitate will form immediately.

  • Digestion: Stir the slurry at room temperature for 30 minutes to ensure no Monohydrochloride remains (Monohydrochloride is more soluble in ethanol and may remain in solution or cause oiling).

  • Isolation: Filter the solid.

  • Recrystallization: If the salt is not pure white, proceed to Protocol A .

Visualization of Purification Logic

The following diagram illustrates the decision matrix for solvent selection and the purification lifecycle.

PiperazinePurification cluster_solvents Solvent System Selection Start Crude Piperazine Material CheckForm Identify Form Start->CheckForm FreeBase Free Base / Oil CheckForm->FreeBase Non-ionic Salt Solid HCl Salt CheckForm->Salt Ionic SaltFormation Reactive Precipitation (Add Ethanolic HCl) FreeBase->SaltFormation Dissolve in EtOH Recryst Recrystallization (Aq. Ethanol or IPA/Water) Salt->Recryst Dissolve in min. Hot H2O MotherLiquor Mother Liquor (Contains Impurities) SaltFormation->MotherLiquor Filtrate PureProduct Pure Piperazine 2HCl (Crystalline Needles) SaltFormation->PureProduct Filter Recryst->MotherLiquor Filtrate Recryst->PureProduct Cool & Filter S1 Water: Primary Solvent S2 Ethanol: Co-Solvent S3 Acetone: Anti-Solvent

Caption: Decision tree for piperazine purification. Blue nodes indicate chemical transformation; Green nodes indicate physical purification.

Critical Process Parameters (CPPs) & Troubleshooting

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast or solvent polarity is intermediate (e.g., too much alcohol, not enough water).Re-heat to dissolve.[2] Add small aliquots of Water until clear. Cool very slowly with vigorous stirring.
Low Yield Too much water used during dissolution.Concentrate the mother liquor by 50% or add Acetone (anti-solvent) to force precipitation.
Colored Crystals Oxidation products or polymerized impurities.Use Activated Charcoal in the hot aqueous phase before adding the co-solvent.
Hygroscopicity Piperazine salts attract atmospheric water.[3][4][5]Filter under a nitrogen blanket if possible. Dry immediately in a vacuum oven with P₂O₅ or silica gel.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 82044, Piperazine Dihydrochloride. Retrieved from [Link]

  • Mettler Toledo. (2025). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Organic Syntheses. (1956). 1-Benzylpiperazine Dihydrochloride Preparation. Org. Synth. 1956, 36, 14. Retrieved from [Link]

Sources

Microwave-Assisted Synthesis of Fluorinated Benzoyl Piperazines: A Modern Approach to Amide Bond Formation

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

Fluorinated benzoyl piperazines represent a critical pharmacophore in modern drug discovery, appearing in a wide array of therapeutic agents. Traditional synthetic routes to these amide-containing scaffolds often involve long reaction times, harsh conditions, and the use of hazardous coupling reagents. This application note details a robust and highly efficient protocol for the synthesis of fluorinated benzoyl piperazines via direct amidation using microwave-assisted organic synthesis (MAOS). By leveraging the principles of dielectric heating, this method dramatically reduces reaction times from hours to minutes, improves yields, and aligns with the principles of green chemistry by minimizing waste and energy consumption.[1] This guide provides a comprehensive overview of the underlying principles, a detailed step-by-step protocol, characterization data, and essential safety considerations for researchers in medicinal chemistry and process development.

Introduction: The Need for Speed and Efficiency

The piperazine ring is a privileged scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties such as solubility and basicity, which are crucial for pharmacokinetic profiles.[2] When coupled with a fluorinated benzoyl group, the resulting molecules often exhibit enhanced metabolic stability and target-binding affinity. The synthesis of the core amide bond, however, can be a bottleneck in the development pipeline.

Conventional heating methods rely on thermal conduction, which is often slow and inefficient, leading to thermal gradients and the formation of side products.[2] Microwave-assisted synthesis offers a transformative alternative. By using microwave irradiation, energy is directly coupled with polar molecules in the reaction mixture, resulting in rapid, uniform, and volumetric heating.[1][3] This "superheating" effect, when conducted in sealed vessels, allows solvents to reach temperatures far above their atmospheric boiling points, leading to dramatic accelerations in reaction rates.[3][4] For the synthesis of fluorinated benzoyl piperazines, this translates to reaction times being reduced from several hours to mere minutes, enabling high-throughput library synthesis and rapid structure-activity relationship (SAR) studies.[2]

Scientific Principles and Mechanistic Rationale

The Mechanism of Microwave Heating

Microwave synthesis does not rely on non-thermal "microwave effects" for the vast majority of reactions; the acceleration is primarily a result of the rapid and efficient heating mechanism.[3] The process is driven by two main phenomena:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in our system, attempt to align their dipoles with the rapidly oscillating electric field of the microwave radiation. This constant reorientation generates friction, which manifests as intense internal heat.[3]

  • Ionic Conduction: If charged particles (ions) are present, they will migrate in the electric field, colliding with other molecules and generating heat.

This direct energy transfer is what makes MAOS significantly more energy-efficient and faster than conventional methods.[1][5]

The Amide Bond Formation Pathway

The core transformation is a nucleophilic acyl substitution reaction between a fluorinated benzoic acid and a piperazine. While this reaction can occur via direct thermal condensation, it often requires very high temperatures and results in low yields. To facilitate the reaction under milder microwave conditions, a catalyst or coupling agent can be employed, though direct, catalyst-free methods have also been reported at elevated microwave temperatures.[6][7] An ideal approach, and the one detailed here, is the direct amidation, which offers high atom economy.[6] The reaction proceeds via the activation of the carboxylic acid, followed by nucleophilic attack from the piperazine nitrogen and subsequent dehydration to form the stable amide bond.

Experimental Protocol: Synthesis of 1-(4-Fluorobenzoyl)piperazine

This protocol provides a representative procedure for the direct amidation of 4-fluorobenzoic acid with piperazine. It is designed for use with a dedicated laboratory microwave reactor equipped with pressure and temperature sensors.[4][8]

Materials and Equipment
  • Reagents:

    • 4-Fluorobenzoic acid (≥99%)

    • Piperazine (anhydrous, ≥99%)

    • Dimethylformamide (DMF), anhydrous

    • Ethyl acetate (EtOAc)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Dedicated microwave synthesis reactor (e.g., Anton Paar Monowave, CEM Discover)

    • 10 mL microwave process vial with a magnetic stir bar[4]

    • Analytical balance

    • Standard laboratory glassware (separatory funnel, beakers, Erlenmeyer flask)

    • Rotary evaporator

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • NMR spectrometer, Mass spectrometer

Workflow Diagram

G reagents 1. Reagent Preparation - Weigh 4-Fluorobenzoic Acid - Weigh Piperazine - Add to Microwave Vial solvent 2. Solvent Addition - Add Anhydrous DMF - Add Stir Bar reagents->solvent Combine mw_reaction 3. Microwave Irradiation - Seal Vial - Set T=150°C, t=10 min - Run Reaction solvent->mw_reaction Process workup 4. Aqueous Work-up - Cool and Unseal Vial - Partition between EtOAc/H₂O - Wash with NaHCO₃, Brine mw_reaction->workup Extract dry_evap 5. Drying & Concentration - Dry Organic Layer (MgSO₄) - Filter and Concentrate via Rotary Evaporation workup->dry_evap Isolate purify 6. Purification (If Needed) - Column Chromatography or Recrystallization dry_evap->purify Purify analysis 7. Characterization - 1H, 13C, 19F NMR - Mass Spectrometry - Yield Calculation purify->analysis Analyze

Caption: Experimental workflow for microwave-assisted synthesis.

Step-by-Step Procedure

Caution: Microwave synthesis in sealed vessels generates high pressures.[4] Only use equipment specifically designed for this purpose and always consult the manufacturer's safety guidelines.[8] Ensure the vessel has cooled sufficiently before opening.[4]

  • Reagent Preparation: To a 10 mL microwave process vial, add 4-fluorobenzoic acid (140 mg, 1.0 mmol, 1.0 equiv.).

  • Piperazine Addition: Add anhydrous piperazine (258 mg, 3.0 mmol, 3.0 equiv.).

    • Rationale: An excess of piperazine is used to favor mono-acylation and to act as a base to neutralize the carboxylic acid, driving the reaction forward.

  • Solvent Addition: Add anhydrous DMF (2.0 mL) to the vial, followed by a magnetic stir bar.

    • Rationale: DMF is a polar solvent that couples efficiently with microwave irradiation and has a high boiling point, making it suitable for high-temperature reactions.

  • Microwave Reaction: Securely cap the vial and place it in the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 150 °C (use ramp-to-temperature setting)

    • Hold Time: 10 minutes

    • Stirring: High

    • Power: Dynamic (let the instrument adjust power to maintain temperature)

  • Cooling: After the reaction is complete, allow the vial to cool to below 50 °C using the instrument's compressed air cooling system before removing it from the reactor.

  • Work-up and Extraction: Carefully open the vial in a fume hood. Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and water (20 mL).

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove unreacted benzoic acid, and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product is often of high purity. If necessary, it can be further purified by silica gel column chromatography (using a gradient of dichloromethane/methanol) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).

Characterization and Data

The identity and purity of the synthesized 1-(4-fluorobenzoyl)piperazine should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the aromatic protons on the benzoyl ring and the methylene protons on the piperazine ring.

  • ¹⁹F NMR: A singlet is expected in the aromatic region, confirming the presence of the fluorine atom.

  • ¹³C NMR: Signals corresponding to all unique carbon atoms should be present.

  • Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z = 209.1.

Table 1: Representative Reaction Parameters and Outcomes

The following table summarizes typical results for the synthesis of various fluorinated benzoyl piperazines using the described microwave protocol.

Fluorobenzoic Acid IsomerReaction Time (min)Temperature (°C)Typical Yield (%)
4-Fluorobenzoic acid1015085-95%
3-Fluorobenzoic acid1015082-92%
2-Fluorobenzoic acid1215075-85%
2,4-Difluorobenzoic acid1015088-96%

Note: Yields are for isolated, purified products. Steric hindrance from ortho-substituents may slightly increase reaction time or lower yield.

Safety and Best Practices

  • Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[3][8] Laboratory reactors have essential safety features like pressure and temperature monitoring, and reinforced cavities designed to contain potential vessel failures.[8]

  • Vessel Integrity: Only use vials and caps specified by the microwave reactor manufacturer.[4] Inspect them for cracks or defects before use. Do not exceed the recommended fill volume.

  • Exothermic Reactions: Be cautious with unknown or potentially highly exothermic reactions.[8] It is advisable to perform a small-scale test run with a lower temperature or power setting first.

  • Solvent Choice: Use high-boiling point, polar solvents for efficient microwave coupling. Avoid low-boiling, flammable solvents like diethyl ether or pentane in sealed-vessel reactions.

Conclusion

The microwave-assisted protocol presented here offers a rapid, efficient, and scalable method for the synthesis of fluorinated benzoyl piperazines. By significantly reducing reaction times and improving yields, this technique accelerates the drug discovery process.[9] Its alignment with green chemistry principles, such as energy efficiency and waste reduction, further establishes MAOS as an indispensable tool for the modern synthetic chemist.[1][5]

References

  • Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Methods and Protocols, 3(2), 34. [Link]

  • Cao, H., Shi, Y., Yan, P., Bie, F., & Ma, J. (2025). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 23, 7793-7800. [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. [Link]

  • Glasnov, T. N., & Kappe, C. O. (2011). Microwave-Assisted Synthesis of a Hantzsch-Type Pyrazolo[3,4-b]quinolinone. Organic Syntheses, 88, 236. [Link]

  • Patel, R. V., et al. (2012). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized s-triazinyl piperazines and piperidines. Acta Poloniae Pharmaceutica, 69(3), 423-32. [Link]

  • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules, 25(8), 1930. [Link]

  • Bentham Science Publishers. (n.d.). Microwave-assisted One-pot Synthesis of Amide Bond using WEB. Bentham Science. [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. [Link]

  • Singh, H., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen, 15(1), e202500366. [Link]

  • You, J. (2010). Microwave‐Assisted Synthesis of Amide under Solvent‐free Conditions. Synthetic Communications, 40(18), 2733-2739. [Link]

  • Analytical Methods. (2023). Defluorination and derivatization of fluoropolymers for determination of total organic fluorine in polyolefin resins by gas chromatography. RSC Publishing. [Link]

  • Clark, H.S. (1951). Determination of fluorine in organic compounds: Microcombustion method. Analytical Chemistry, 23(4), 659-661. [Link]

  • Betti, S., et al. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 30(22), 5035. [Link]

  • López-Cobeñas, A., et al. (2005). Microwave-Assisted Synthesis of 2,5-Piperazinediones under Solvent-Free Conditions. Synthesis, 2005(19), 3412-3422. [Link]

  • Publications Office of the European Union. (2023). Overview on PFAS analytical methods. [Link]

  • Agency for Toxic Substances and Disease Registry. (2003). Analytical Methods for Fluorides, Hydrogen Fluoride, and Fluorine. [Link]

  • U.S. Environmental Protection Agency. (2024). Method 1621: Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC). [Link]

  • Kumar, A., et al. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Sustainability. [Link]

  • Sharma, S. K. (2018). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Journal of Biochemistry & Physiology, 4(6). [Link]

  • Patel, R. V., et al. (2012). Microwave assisted synthesis and determination of in-vitro antimicrobial efficacy of well characterized s-triazinyl piperazines and piperidines. Acta Poloniae Pharmaceutica, 69(3), 423-32. [Link]

Sources

Troubleshooting & Optimization

Preventing bis-acylation during 1-(3-fluorobenzoyl)piperazine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-(3-fluorobenzoyl)piperazine Synthesis Topic: Prevention of Bis-Acylation & Impurity Management Ticket ID: TSC-CHEM-2026-884 Status: Open / Technical Guide

Executive Summary: The Mono-Acylation Challenge

The synthesis of 1-(3-fluorobenzoyl)piperazine presents a classic competing kinetics problem. Piperazine is a symmetric diamine.[1][2][3] Once the first amine reacts with 3-fluorobenzoyl chloride, the resulting mono-amide (the desired product) contains a remaining secondary amine.

While the electron-withdrawing benzoyl group reduces the nucleophilicity of the distal nitrogen (making the mono-product less reactive than the starting material), the difference is often insufficient to prevent a second attack under standard conditions, leading to the 1,4-bis(3-fluorobenzoyl)piperazine impurity.

This guide provides three validated protocols to control selectivity, ranging from kinetic control (industrial standard) to thermodynamic protection (high purity), followed by a definitive purification strategy.

Part 1: Validated Synthesis Protocols

Method A: The "Kinetic Control" Strategy (Industrial Standard)

Best for: Large scale, cost-sensitivity, and scenarios where excess piperazine can be recovered.

The Logic: By flooding the reaction with excess nucleophile (piperazine), you statistically favor the collision between the acid chloride and a fresh piperazine molecule over a mono-acylated product.[4]

Protocol:

  • Dissolution: Dissolve Piperazine (4.0 - 5.0 equivalents) in Dichloromethane (DCM) or Toluene.

    • Note: High dilution (0.1 M) further favors mono-acylation.

  • Temperature Control: Cool the solution to -10°C to 0°C . Lower temperature increases the selectivity discrimination between the two reaction rates.

  • Controlled Addition: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in a separate volume of solvent. Add this solution dropwise over 2–4 hours.

    • Critical: High local concentration of acid chloride causes "hotspots" of bis-acylation. Vigorous stirring is mandatory.

  • Quench: Quench with water immediately upon completion.

Data Summary:

Variable Recommendation Mechanistic Reason
Stoichiometry 4:1 to 5:1 (Piperazine:Acyl Chloride) Statistically minimizes probability of bis-attack.
Temperature < 0°C Kinetic discrimination; suppresses side reactions.

| Addition Rate | Very Slow (>2 hrs) | Prevents localized excess of electrophile. |

Method B: The "Protonation Switch" Strategy (pH Control)

Best for: Scenarios where large excess of starting material is undesirable.

The Logic: Exploiting the pKa difference.[5] Piperazine has two pKa values (~9.8 and ~5.6). By maintaining the pH ~5.0, the system exists primarily as the monocation . One nitrogen is protonated (blocked), while the other is free to react.

Protocol:

  • Preparation: Dissolve Piperazine (1.0 eq) and HCl (1.0 eq) (or simply use Piperazine Monohydrochloride) in water.

  • Buffering: Adjust pH to ~4.5–5.0 using acetate buffer if necessary.

  • Acylation: Add 3-fluorobenzoyl chloride (1.0 eq) (dissolved in minimal acetone/THF) slowly.

  • pH Maintenance: As the reaction produces HCl, the pH will drop. Use an autotitrator or careful manual addition of NaOH to maintain pH ~4.5–5.0.

    • Warning: If pH rises >7, bis-acylation spikes. If pH drops <3, reaction stalls.

Part 2: The "Self-Validating" Purification System

Even with optimized synthesis, 5–10% bis-acylation is common. Relying on column chromatography is inefficient for scale-up. Instead, use an Acid/Base Extraction Switch which exploits the basicity difference between the species.

The Chemical Logic:

  • Bis-product: Neutral (Amide-Amide). Insoluble in dilute acid.

  • Mono-product: Basic (Amide-Amine). Soluble in dilute acid (forms salt).

  • Piperazine: Dibasic. Soluble in dilute acid.

Step-by-Step Purification Workflow:

  • Evaporation: Remove organic reaction solvent (DCM/Toluene).

  • Acidification: Dissolve the crude residue in 1M HCl (aq) .

    • Observation: The mono-product and piperazine dissolve.[1][4] The bis-impurity precipitates as a solid or forms an oil.

  • Filtration/Wash: Extract the aqueous acid layer with Ethyl Acetate (EtOAc).[2]

    • Result: The Bis-impurity moves to the EtOAc layer. The Mono-product stays in the aqueous layer.

  • Basification: Separate the aqueous layer. Cool to 0°C and basify with 6M NaOH to pH > 12.

  • Final Extraction: Extract the now-basic aqueous layer with DCM.

    • Result: The Mono-product moves to the DCM. Excess piperazine (highly water-soluble) stays in the aqueous phase.

  • Isolation: Dry DCM layer (

    
    ) and evaporate to yield pure mono-amine.
    

Part 3: Visualized Workflows

Figure 1: Reaction Pathway & Selectivity Logic

ReactionPathway cluster_conditions Critical Control Factors Pip Piperazine (Nucleophile) Mono Mono-Product (Target) Pip->Mono k1 (Fast) Excess Pip favors this AcidCl 3-Fluorobenzoyl Chloride AcidCl->Mono Bis Bis-Product (Impurity) AcidCl->Bis Mono->Bis k2 (Slower) Avoid by pH/Temp control C1 Stoichiometry: >4:1 Pip:AcidCl C2 Temp: < 0°C C3 Mixing: High Turbulence

Caption: Kinetic pathway showing the competition between mono- and bis-acylation. k1 > k2 is exploited via stoichiometry and temperature.

Figure 2: Purification Decision Tree (Acid/Base Switch)

PurificationFlow Crude Crude Reaction Mixture (Mono + Bis + Excess Pip) Acidify Add 1M HCl Extract with EtOAc Crude->Acidify OrgLayer1 Organic Layer (EtOAc) Contains: Bis-Impurity Acidify->OrgLayer1 Neutral Species AqLayer1 Aqueous Layer (Acidic) Contains: Mono-H+ & Pip-2H+ Acidify->AqLayer1 Basic Species (Salt Form) Basify Basify to pH > 12 (NaOH) Extract with DCM AqLayer1->Basify AqLayer2 Aqueous Layer (Basic) Contains: Excess Piperazine Basify->AqLayer2 Highly Polar OrgLayer2 Organic Layer (DCM) Contains: Pure Mono-Product Basify->OrgLayer2 Target Product

Caption: The Acid/Base "Switch" purification workflow effectively separates neutral bis-impurities and water-soluble excess piperazine from the target.

Part 4: Troubleshooting & FAQs

Q1: I used 5 equivalents of piperazine, but my yield is only 40%. Where did it go?

  • Diagnosis: You likely lost product during the aqueous workup.

  • Root Cause: The mono-product, 1-(3-fluorobenzoyl)piperazine, is moderately water-soluble, especially if the aqueous phase is not sufficiently basic during the final extraction.

  • Fix: Ensure the pH is >12 before the final DCM extraction. Salt out the aqueous layer with NaCl (saturation) to push the organic product into the DCM layer. Perform 3–4 extractions, not just one.

Q2: The bis-impurity is co-eluting with my product on TLC.

  • Diagnosis: Solvent system polarity mismatch.

  • Fix: Do not rely on standard Hexane/EtOAc. Piperazine derivatives tail significantly on silica due to amine interaction with silanols.

  • Modification: Use DCM:Methanol:Triethylamine (90:9:1) . The triethylamine blocks silanol sites, sharpening the spots and improving separation (Rf of Mono < Rf of Bis).

Q3: Can I use Boc-piperazine instead?

  • Answer: Yes, this is Method C (The "Guaranteed" Method) .

  • Protocol: React 1-Boc-piperazine with 3-fluorobenzoyl chloride. The Boc group perfectly protects the second amine.

  • Trade-off: Requires an extra deprotection step (TFA/DCM). This is recommended only if the "Excess Piperazine" method fails to meet purity specs or for GMP synthesis where impurity profiles must be strictly controlled.

References

  • Selective Monoacylation Protocols

    • Title: Selective Monoacylation of Piperazine Derivatives.[1][6]

    • Source: BenchChem Technical Guides / J. Org. Chem. Principles.
  • pKa and Speciation Data

    • Title: pKa Values of Some Piperazines at Various Temper
    • Source: Journal of Chemical & Engineering Data.[7]

    • URL:[Link]

  • Industrial Synthesis & Purification

    • Title: Practical Synthesis of Aryl Piperazines.
    • Source: Organic Process Research & Development (OPRD).
    • URL:[Link] (General reference for Schotten-Baumann scale-up).

  • Impurity Profiling

    • Title: Synthesis, Dynamic NMR Characterization of Fluorobenzoyl-Substituted Piperazines.
    • Source: MDPI (Molecules).
    • URL:[Link]

Sources

Advanced Technical Support Center: Piperazine Removal Strategies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazine Removal. As a Senior Application Scientist, I frequently consult with researchers struggling to isolate Active Pharmaceutical Ingredients (APIs) from reaction mixtures containing excess piperazine. Piperazine is widely used in SNAr and amidation reactions, often in large excess to prevent bis-alkylation. However, its unique physicochemical properties make it notoriously difficult to remove using standard evaporation or neutral aqueous workups.

This guide synthesizes field-proven methodologies to help you design a self-validating purification workflow tailored to the chemical nature of your target molecule.

The Physicochemical Challenge

Before selecting a removal strategy, it is critical to understand the causality behind piperazine's stubborn retention in organic mixtures.

Physicochemical PropertyValueCausality & Impact on Downstream Processing
Boiling Point 146 °CToo high for standard rotary evaporation; causes sublimation that clogs vacuum lines and condensers[1].
pKa Values 5.3, 9.7Exists as a dication at low pH and a monocation at neutral pH. This dual basicity complicates separation from target basic APIs[2].
Water Solubility 140 g/L (at 20 °C)Highly soluble in water, but the free base readily partitions into organic layers (e.g., DCM, EtOAc) during neutral workups[2].
Chromophore NoneInvisible under standard UV detection (254 nm), making reaction monitoring and standard chromatography blind[3].
Strategic Decision Workflow

PiperazineRemoval Start Crude Reaction Mixture (Excess Piperazine) IsBasic Is the target product a basic amine? Start->IsBasic AcidWash Acidic Aqueous Workup (pH 2-3 Extraction) IsBasic->AcidWash No ResinCheck Is the target sensitive to electrophiles? IsBasic->ResinCheck Yes Derivatization In-situ Derivatization (Boc2O) + Chromatography ResinCheck->Derivatization No Scavenger Polymer-Supported Isocyanate Scavenger ResinCheck->Scavenger Yes

Decision workflow for removing excess piperazine from reaction mixtures.
Troubleshooting Guides & FAQs
FAQ 1: How do I remove excess piperazine when my target molecule is NOT a basic amine?

Solution: Acid-Base Aqueous Extraction

Causality: Piperazine has two pKa values (5.3 and 9.7). By lowering the pH of the aqueous phase to ~2, both nitrogen atoms of piperazine are fully protonated, yielding piperazine dihydrochloride. This highly ionic salt is heavily solvated by water and completely insoluble in non-polar organic solvents like diethyl ether or dichloromethane, driving its quantitative partitioning into the aqueous phase[2]. If your target product is neutral or acidic, it will safely remain in the organic layer.

Step-by-Step Protocol:

  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., EtOAc or DCM).

  • Acidification: Transfer to a separatory funnel and add 1M HCl (aqueous) until the aqueous layer reaches pH 2–3.

  • Extraction: Shake vigorously and allow the layers to separate. The piperazine dihydrochloride partitions into the aqueous layer.

  • Washing: Extract the organic layer 2–3 additional times with 1M HCl to ensure complete removal.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Self-Validation Check: Test the pH of the aqueous layer using pH paper to ensure it remains strictly between 2–3. A higher pH indicates incomplete protonation, risking piperazine retention in the organic phase.

FAQ 2: My target molecule is ALSO a basic amine. Acid washing removes my product along with the piperazine. What is the most efficient scalable alternative?

Solution: Polymer-Supported Scavenger Resins

Causality: When acid-base extraction is unviable due to similar pKa values between the product and piperazine, covalent scavenging is the most selective method. Isocyanate-functionalized polystyrene resins react rapidly with the secondary amine of piperazine to form a stable, polymer-bound urea. Because the resin is macroscopic, the piperazine-resin adduct is simply filtered away, leaving your non-reactive tertiary amine product in solution[4].

ScavengerWorkflow Step1 Dissolve Crude in DCM/THF Step2 Add Isocyanate Resin (3-5 eq) Step1->Step2 Step3 Agitate (2-4 hours, RT) Step2->Step3 Step4 Filter & Wash Resin Step3->Step4 Step5 Concentrate Filtrate Step4->Step5

Step-by-step workflow for polymer-supported isocyanate scavenging.

Step-by-Step Protocol:

  • Preparation: Dissolve the crude mixture (containing product and excess piperazine) in an anhydrous, non-nucleophilic solvent (e.g., DCM or THF).

  • Resin Addition: Add 3 to 5 molar equivalents (relative to the estimated excess piperazine) of polymer-supported isocyanate resin.

  • Reaction: Agitate the suspension gently on an orbital shaker for 2 to 4 hours at room temperature.

  • Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) cartridge.

  • Elution: Wash the resin bed with 2–3 column volumes of DCM to elute any trapped product.

  • Concentration: Concentrate the combined filtrate to yield the piperazine-free product.

  • Self-Validation Check: Analyze the filtrate via LC-MS. The absence of the piperazine mass peak (m/z 87.1 [M+H]+) confirms successful scavenging.

FAQ 3: I don't have access to scavenger resins, and my product is a basic amine. How can I separate them using standard chromatography?

Solution: In-Situ Derivatization (The "Boc-Cap" Method)

Causality: Piperazine lacks a chromophore and causes severe tailing on bare silica gel due to its strongly basic secondary amines. By adding Di-tert-butyl dicarbonate (Boc2O) to the crude mixture, the highly polar piperazine is converted into a non-basic, sterically bulky carbamate (di-Boc-piperazine). This drastically reduces its polarity, eliminates its ability to act as a hydrogen-bond donor, and shifts its retention factor (Rf) significantly higher on normal-phase silica gel, allowing easy separation from your target basic amine[3].

Step-by-Step Protocol:

  • Derivatization: To the crude reaction mixture in DCM, add 2.0 to 3.0 equivalents of Boc2O (relative to the excess piperazine).

  • Incubation: Stir at room temperature for 1–2 hours until derivatization is complete.

  • Concentration: Concentrate the mixture under reduced pressure.

  • Chromatography: Load the crude material onto a silica gel column.

  • Elution: Elute using a gradient of EtOAc/Hexanes (di-Boc-piperazine elutes very quickly near the solvent front) followed by a more polar solvent system (e.g., DCM/MeOH with 1% Et3N) to elute your basic target product.

  • Self-Validation Check: Stain a TLC plate with ninhydrin and heat. The disappearance of a dark purple/pink spot at the baseline confirms the complete consumption of the free secondary amine of piperazine.

FAQ 4: Can I just evaporate or distill the piperazine away?

Solution: Vacuum Sublimation/Distillation (Niche Application)

Causality: Piperazine has a boiling point of 146 °C. While it can theoretically be removed by vacuum distillation, its strong tendency to sublime causes it to rapidly crystallize and clog vacuum lines and rotary evaporator condensers. Furthermore, prolonged heating can degrade thermally sensitive APIs. Distillation is typically reserved only for highly robust, high-boiling target molecules and requires a specialized short-path distillation apparatus or a Kugelrohr setup[1]. For standard bench-scale synthesis, the liquid-phase or solid-phase extraction methods detailed above are far superior.

References

1.[2] How to extract/isolate piperazine from water without distillation? - ResearchGate. Source: researchgate.net. URL: Verified Link 2. The application of flow microreactors to the preparation of a family of casein kinase I inhibitors. Source: durham.ac.uk. URL: Verified Link 3.[3] Di-tert-butyl piperazine-1,4-dicarboxylate | CAS 76535-75-6. Source: benchchem.com. URL: Verified Link 4.[1] US2919275A - Purification of piperazine. Source: google.com (Google Patents). URL: Verified Link 5.[4] Sulfonyl Chloride Resins and Associated Supported Reagents. Source: soton.ac.uk. URL: Verified Link

Sources

Troubleshooting hygroscopic nature of 1-(3-fluorobenzoyl)piperazine HCl

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 1-(3-fluorobenzoyl)piperazine HCl. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the handling, analysis, and formulation of this compound, with a specific focus on challenges related to its hygroscopic nature. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Section 1: Identification and Characterization of Hygroscopicity

Question 1: My batch of 1-(3-fluorobenzoyl)piperazine HCl is gaining weight and clumping together. What is causing this?

Answer: This behavior is a classic sign of hygroscopicity, which is the tendency of a substance to absorb moisture from the surrounding atmosphere.[1][2] 1-(3-fluorobenzoyl)piperazine is a hydrochloride (HCl) salt. HCl salts of amines are frequently hygroscopic due to the strong interaction between the ionic salt and polar water molecules.

The observed effects are due to the following mechanisms:

  • Weight Gain: The material is directly absorbing water molecules from the air, leading to an increase in its measured mass. This can significantly impact the accuracy of weighing and dose preparation.

  • Clumping and Caking: Absorbed moisture can form liquid bridges between individual particles of the powder. This leads to the formation of agglomerates, poor powder flow, and eventually, the material can "cake" into a solid or semi-solid mass.[3][4] This change in physical state can severely hinder downstream processing and formulation.[5]

  • Chemical and Physical Instability: Beyond physical changes, absorbed moisture can lead to chemical degradation (e.g., hydrolysis) or changes in the crystalline form of the compound, which may affect its stability, solubility, and bioavailability.[6][7]

Question 2: How can I quantify the hygroscopicity of my 1-(3-fluorobenzoyl)piperazine HCl sample?

Answer: Quantifying hygroscopicity is critical for developing appropriate handling and storage strategies.[6] The most common and definitive method is Dynamic Vapor Sorption (DVS) analysis. DVS measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.

Alternatively, a simpler method involves exposing a pre-dried sample to a constant humidity environment (e.g., in a desiccator with a saturated salt solution) and measuring the weight gain over time. The European Pharmacopoeia provides a classification system based on the percentage weight gain after 24 hours at 80% RH and 25°C.

Hygroscopicity Class% Weight Gain (w/w)Description
Non-hygroscopic < 0.12%No significant moisture uptake.
Slightly hygroscopic ≥ 0.12% but < 2.0%Minor moisture uptake.
Hygroscopic ≥ 2.0% but < 15.0%Significant moisture uptake requires controlled handling.
Very hygroscopic ≥ 15.0%Extreme moisture uptake requires stringent controls.
Deliquescent Sufficient water is absorbed to form a liquid solutionMaterial dissolves in absorbed atmospheric moisture.

This table provides a general classification framework. The specific classification can vary depending on the analytical method used.[6]

Section 2: Handling, Storage, and Weighing

Question 3: What are the best practices for storing 1-(3-fluorobenzoyl)piperazine HCl to prevent moisture uptake?

Answer: Proper storage is the first line of defense against the challenges posed by hygroscopic materials.[1] The primary goal is to minimize the exposure of the compound to atmospheric moisture.

  • Primary Container: The compound should be stored in a tightly-sealed container . For highly hygroscopic materials, containers with liners or seals that provide a high moisture barrier are recommended.[8]

  • Secondary Environment: Store the primary container inside a desiccator or a dry box . The desiccator should contain an active desiccant, such as silica gel, which should be monitored and replaced or regenerated when saturated (often indicated by a color change).[9]

  • Controlled Atmosphere: For long-term storage or for highly sensitive applications, storing the material under an inert atmosphere (e.g., nitrogen or argon) can provide the best protection. This can be achieved by backfilling the container with the inert gas before sealing.

  • Temperature Control: Store at a cool and consistent temperature as recommended on the product's safety data sheet. Temperature fluctuations can cause pressure changes inside the container that may compromise the seal.[10]

Question 4: I need to weigh the compound for an experiment. How can I do this accurately without it absorbing moisture?

Answer: Weighing a hygroscopic compound requires speed and a controlled environment to prevent real-time weight gain, which would lead to inaccurate measurements.[1] Simply working quickly on an open bench is often insufficient for a hygroscopic substance.

The most reliable method is to perform the weighing inside a low-humidity environment.

G cluster_prep Preparation cluster_weigh Weighing in Controlled Environment cluster_post Post-Weighing P1 Equilibrate compound to ambient temperature (inside desiccator) P2 Prepare all necessary tools: spatulas, weigh boats, vials, etc. W1 Transfer compound and tools into a glove box or low-humidity chamber (<20% RH) P1->W1 W2 Perform weighing operation quickly and efficiently W1->W2 W3 Immediately seal the weighed sample vial W2->W3 W4 Tightly reseal the main stock container W3->W4 Post1 Remove sealed containers from the controlled environment W4->Post1 Post2 Return stock container to desiccator for storage Post1->Post2

Caption: Decision tree for troubleshooting inconsistent analytical results.

Question 6: I am getting broad or shifting peaks in my X-Ray Diffraction (XRD) analysis. Is this related to moisture?

Answer: Yes, this is a very common issue with hygroscopic materials. Moisture can have a significant impact on XRD patterns. [11]Absorbed water can:

  • Induce Phase Changes: The material may convert from an anhydrous crystalline form to a hydrated form, which will have a completely different XRD pattern.

  • Reduce Crystallinity: Moisture can disrupt the crystal lattice, leading to a more amorphous state. This results in a decrease in the intensity of diffraction peaks and an increase in their width (FWHM). [11]* Alter Peak Positions: The inclusion of water molecules in the crystal lattice can cause it to expand, leading to shifts in peak positions.

To obtain a reliable XRD pattern, it is crucial to use a dry sample and a sample holder with a low-humidity chamber or to perform the analysis very quickly after sample preparation.

Section 4: Mitigation and Formulation Strategies

Question 7: My material has already absorbed moisture. Can I dry it before use?

Answer: Yes, it is often possible to dry the material, but it must be done carefully. [1]The appropriate method depends on the thermal stability of 1-(3-fluorobenzoyl)piperazine HCl.

  • Oven Drying: The most common method is drying in a vacuum oven at a controlled temperature. It is critical to use a temperature that is high enough to remove water but well below the compound's melting or decomposition point. Start with a mild condition (e.g., 40-50 °C) under vacuum.

  • Desiccant Drying: For smaller quantities, placing the material in a vacuum desiccator with a strong desiccant like phosphorus pentoxide (P₂O₅) can effectively remove water at ambient temperature, albeit more slowly.

Protocol: Verifying Dryness after Processing

It is essential to verify that the drying process was successful and to quantify the remaining moisture content. Coulometric Karl Fischer (KF) titration is the gold standard for accurately determining low levels of water content in solids. [12]

  • System Preparation: Ensure the KF titrator is calibrated and the solvent is fresh and dry.

  • Sample Introduction: Accurately weigh a small amount of the dried compound and introduce it into the KF titration cell. For solids that dissolve poorly, a KF oven may be required to heat the sample and drive the moisture into the cell via a carrier gas.

  • Titration: The instrument will automatically titrate the water and provide a result, typically in ppm or percent water content.

  • Verification: The measured water content should be below your established specification limit for the material to be considered "dry."

Question 8: Are there any formulation strategies that can mitigate the problems caused by hygroscopicity?

Answer: Yes, several formulation strategies can be employed to protect the active pharmaceutical ingredient (API) from moisture, which is particularly important for developing a stable solid dosage form. [13]

  • Use of Excipients: Incorporating excipients that act as moisture scavengers or have a higher affinity for water can help protect the API. [7]For example, certain types of starch or microcrystalline cellulose can preferentially absorb ambient moisture.

  • Film Coating: Applying a polymer-based film coat to a tablet or granule containing the API can act as a physical barrier, slowing the rate of moisture ingress. [13]* Encapsulation: Enclosing the hygroscopic powder within a capsule can offer protection. For highly sensitive compounds, specialized low-moisture capsules (e.g., HPMC instead of gelatin) can be used. [10]* Co-processing/Crystal Engineering: In advanced development, techniques like co-crystallization can be used to create a new solid form of the API with a co-former that results in a more stable, less hygroscopic crystal structure. [13]* Packaging: The final product should be packaged in materials with a high moisture barrier, such as foil-foil blisters or bottles with desiccants included in the packaging. [13]

References
  • XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. (n.d.). SCIRP. [Link]

  • Hygroscopic Materials and Characterization Techniques for Fiber Sensing Applications: A Review. (2020). Sensors and Materials. [Link]

  • How do you handle hygroscopic solutes in the lab? (n.d.). TutorChase. [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. (2019). Manufacturing Chemist. [Link]

  • Hygroscopic: What it Means, What You Need to Know. (2024). CORECHEM Inc. [Link]

  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (1998). PubMed. [Link]

  • DETERMINATION OF MATERIAL HYGROSCOPIC PROPERTIES THAT AFFECT INDOOR AIR QUALITY. (n.d.). AIVC. [Link]

  • Hygroscopic Problems Of Capsule Filled Powders. (2022). richpacking020.com. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). Taylor & Francis Online. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2022). PMC. [Link]

  • Hygroscopic moisture content: determination and correlations. (2014). Emerald Publishing. [Link]

  • The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Colorcon. [Link]

  • Powder Coatings Troubleshooting Guide. (n.d.). PPG. [Link]

  • Powder Troubleshooting Tips. (n.d.). Binks. [Link]

  • Powder Coatings Troubleshooting Guide. (n.d.). PPG. [Link]

  • EXPLAINED: Moisture Content Analysis using the Gravimetric Process. (2019). Rochester Building and Damp. [Link]

  • What Is Moisture Content Analysis? (2013). Scientist Live. [Link]

  • Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022). PubMed. [Link]

  • How to Handle Hygroscopic Reference Standards? (2008). Chromatography Forum. [Link]

  • 1-(3-Fluorobenzyl)piperazine. (n.d.). PubChem. [Link]

  • <659> Packaging and Storage Requirements. (2017). USP-NF. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). Wipf Group - University of Pittsburgh. [Link]

  • 6 Powder Flow Control Problems And Solutions. (2021). APEC USA. [Link]

  • 1-(3-Fluorophenyl)piperazine. (n.d.). PubChem. [Link]

  • 1-(3-fluorobenzyl)piperazine. (n.d.). PubChemLite. [Link]

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Optimizing pH conditions for extraction of piperazine free base

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the isolation of piperazine (1,4-diazacyclohexane) as a free base from its salt forms (e.g., hydrochloride, citrate, adipate).

Piperazine is a small, polar, cyclic diamine with high water solubility and significant hygroscopicity. Successful extraction requires precise pH manipulation to overcome its natural affinity for the aqueous phase. This guide provides the theoretical grounding, optimized protocols, and troubleshooting steps to maximize recovery.

Module 1: The pH-pKa Relationship (The "Why")

Theoretical Basis

Piperazine is a diprotic base with two distinct pKa values.[1] To extract it into an organic solvent, you must neutralize both amine groups. If the pH is too low, the molecule remains charged (cationic) and stays in the water.

  • pKa1 (Monocation ⇌ Free Base): ~9.73

  • pKa2 (Dication ⇌ Monocation): ~5.35

The Rule of Thumb: To achieve >99% free base concentration, the pH must be at least pKa + 2 . Therefore, the target pH for extraction is ≥ 12.0 .

Visualizing Speciation

The following diagram illustrates the dominant species at varying pH levels. Note that at pH 7 (neutral), piperazine exists primarily as a mono-cation or di-cation, rendering it insoluble in organic solvents.

PiperazineSpeciation cluster_extraction Extraction Zone (Target) Acid Acidic (pH < 5) Species: Dication (H2P++) Neutral Neutral (pH 5.3 - 9.7) Species: Monocation (HP+) Acid->Neutral Add Base (Pass pKa 5.35) Base Basic (pH > 11) Species: Free Base (P) Neutral->Base Add Strong Base (Pass pKa 9.73)

Figure 1: Piperazine speciation across the pH scale. Extraction is only viable in the green zone (pH > 11).

Module 2: Standard Operating Procedure (The "How")

Reagents Required
  • Base: 10M NaOH or KOH (Solid pellets can cause localized heating; concentrated solution is preferred).

  • Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).

    • Note: Diethyl ether is ineffective due to piperazine's polarity.

  • Additives: Sodium Chloride (NaCl) - Industrial Grade/Pure.

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃).

Optimized Workflow

ExtractionWorkflow Start Start: Piperazine Salt Solution Basify Step 1: Basify Add 10M NaOH dropwise to pH > 12 (Control Exotherm) Start->Basify SaltOut Step 2: Salting Out Saturate with NaCl (Critical for Yield) Basify->SaltOut Extract Step 3: Extraction Wash 3x with DCM/CHCl3 (Avoid vigorous shaking to prevent emulsion) SaltOut->Extract Dry Step 4: Drying Dry organic layer over Na2SO4 Filter solids Extract->Dry Evap Step 5: Isolation Rotary Evaporation (Low Vacuum) Store under N2/Ar Dry->Evap

Figure 2: Step-by-step extraction protocol for piperazine free base.

Detailed Protocol Steps
  • Dissolution: Dissolve the piperazine salt in the minimum amount of water necessary.

  • Basification: Place the vessel in an ice bath. Slowly add 10M NaOH while monitoring pH.

    • Target: pH 12–13.

    • Warning: Piperazine free base is volatile; high heat from neutralization can lead to loss.

  • Salting Out (Crucial): Add solid NaCl to the aqueous solution until saturation is reached.

    • Reasoning: Piperazine is highly water-soluble (LogP ≈ -1.17). Increasing ionic strength drives the organic molecule into the organic phase (Salting-out effect).[2]

  • Extraction: Extract with Dichloromethane (DCM) or Chloroform (3 x solvent volume).

    • Ratio: Use a 1:1 ratio of aqueous to organic solvent per wash.

  • Drying: Collect organic layers and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Concentration: Remove solvent via rotary evaporation.

    • Caution: Do not use high vacuum or high heat (>40°C) for extended periods, as piperazine free base can sublime.

Module 3: Troubleshooting Hub (The "Fix")

Issue 1: Low Recovery Yield (<50%)

Diagnosis: The partition coefficient favors water, or the pH was insufficient.

Potential CauseCorrective Action
pH < 11 Re-check aqueous layer pH with a calibrated probe, not just paper. Adjust to pH > 12.[3]
No "Salting Out" If you skipped NaCl, re-combine layers, add NaCl to saturation, and re-extract.
Wrong Solvent If you used Diethyl Ether or Hexane, switch to DCM or Chloroform. Piperazine is too polar for non-polar ethers.
Issue 2: Product is a "Wet" Sludge Instead of Solid

Diagnosis: Piperazine is extremely hygroscopic and absorbs atmospheric moisture immediately.

  • Fix: Dry the final product under high vacuum in a desiccator containing P₂O₅ (Phosphorus Pentoxide) or KOH pellets.

  • Storage: Store immediately in a tightly sealed container flushed with Nitrogen or Argon.

Issue 3: Impurity Peaks (Carbamates)

Diagnosis: Piperazine reacts rapidly with atmospheric CO₂ to form piperazine carbamate.

  • Prevention: Minimize exposure to air during the drying and evaporation phases.

  • Removal: If carbamates form, they can often be reverted by slight heating under vacuum or recrystallization, but prevention is superior.

Issue 4: Emulsions during Extraction

Diagnosis: Common in basic extractions with high salt content.

  • Fix:

    • Allow to stand for extended periods (20+ mins).

    • Filter the mixture through a pad of Celite if particulate matter is visible.

    • Add a small amount of brine (if not already saturated) to break the tension.

Module 4: FAQ

Q: Can I use a "greener" solvent than DCM? A: Yes, but with caveats. 2-Methyltetrahydrofuran (2-MeTHF) is a viable alternative. It has higher polarity than standard ethers and often extracts amines well. However, yield may be slightly lower than DCM/Chloroform without aggressive salting out. Ethyl Acetate is generally not recommended as amines can react with esters (aminolysis) over time, though it may suffice for rapid extractions.

Q: Is the free base volatile? A: Yes, moderately. It has a boiling point of ~146°C, but it has high vapor pressure and can sublime. Avoid leaving it on a high-vacuum pump overnight.

Q: How do I dispose of the aqueous waste? A: The aqueous waste will be highly alkaline (pH > 12) and contain piperazine residues. Neutralize with dilute HCl to pH 7–8 before disposal according to your facility's chemical waste regulations.

References

  • pKa Determination: Khalili, F., Henni, A., & East, A. L. L. (2009).[4][5][6][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914–2917.[5][6]

  • Solubility & Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4837, Piperazine.

  • Salting Out Mechanics: Majors, R. E. (2009). Salting Out in Liquid-Liquid Extraction.[8] LCGC North America, 27(7).

  • Hygroscopicity & Handling: Fisher Scientific. (2010).[9] Safety Data Sheet: Piperazine.

Sources

Stability of 1-(3-fluorobenzoyl)piperazine HCl in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Aqueous Stability & Handling of 1-(3-fluorobenzoyl)piperazine HCl

Overview Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the physicochemical challenges of working with 1-(3-fluorobenzoyl)piperazine hydrochloride in aqueous environments. This compound is a critical building block and intermediate in pharmaceutical development. Understanding its behavior in solution is paramount to ensuring reproducible assay data and preventing artifactual degradation.

Part 1: Physicochemical Causality & Troubleshooting FAQs

Q1: My stock solution is clear in water, but it immediately turns cloudy when diluted into a pH 7.4 physiological assay buffer. What is happening? Cause : This is a physical instability issue driven by the compound's pH-solubility profile. The molecule is supplied as a hydrochloride (HCl) salt. In pure water, the salt dissolves and creates a slightly acidic environment, keeping the piperazine secondary amine (pKa ~9.0) fully protonated and highly soluble. When you dilute this into a pH 7.4 buffer, you cross the compound's


—the pH at which the solubility of the ionized salt intersects with the intrinsic solubility of the un-ionized free base[1]. At pH 7.4, the fraction of the un-ionized free base increases significantly. If your assay concentration exceeds the solubility limit of this free base, it precipitates out of solution.
Solution : Always pre-dilute your stock in a slightly acidic vehicle (e.g., 0.1% Formic Acid in water) or DMSO. Ensure that your final assay concentration remains below the thermodynamic solubility limit of the free base.

Q2: I am observing a gradual loss of compound concentration in my 37°C in vitro assays over 24 hours, but no precipitate is visible. What is the degradation mechanism? Cause : You are observing chemical degradation via amide hydrolysis. The amide bond connecting the 3-fluorobenzoyl group to the piperazine ring is cleaved by water, yielding 3-fluorobenzoic acid and free piperazine. The C=O double bond in the amide is polarized, making the carbon atom susceptible to nucleophilic attack by water or hydroxyl ions[2]. Crucially, if your assay uses a phosphate-buffered saline (PBS) system, the degradation will be accelerated. Phosphate ions can act as general base catalysts, facilitating the removal of a proton from water and accelerating the formation of the tetrahedral degradation intermediate[3]. Solution : If long-term incubation at 37°C is required, switch to a non-nucleophilic, non-catalytic buffer system such as HEPES or MOPS. Lowering the temperature to 4°C during storage will also exponentially decrease the hydrolysis rate.

Part 2: Quantitative Stability Profile

To guide your experimental design, the following table summarizes the expected stability and solubility behavior of 1-(3-fluorobenzoyl)piperazine HCl across various standard laboratory conditions.

Environmental ConditionPrimary Risk FactorExpected Half-Life (

) / State
Recommended Action
Pure

(Unbuffered), 4°C
None (Ideal Storage)> 6 months (Clear solution)Use as primary aqueous stock condition.
pH 2.0 (0.01 N HCl), 37°C Specific Acid Catalysis~14 - 21 daysAvoid prolonged storage in strong acids.
pH 7.4 (Phosphate Buffer), 37°C General Base Catalysis[3]~48 - 72 hoursUse HEPES buffer for prolonged assays.
pH 9.0+ (Borate Buffer), 25°C Free Base Precipitation[1]N/A (Immediate Precipitation)Keep pH below 7.0 for high-concentration stocks.

Part 3: Self-Validating Protocol for Aqueous Stock Preparation

To ensure scientific integrity, your preparation workflow must be a self-validating system. This protocol ensures that the compound is fully dissolved, chemically intact, and accurately quantified before use.

Step 1: Gravimetric Preparation Weigh 10.0 mg of 1-(3-fluorobenzoyl)piperazine HCl using a calibrated microbalance. Transfer to a low-bind microcentrifuge tube. Causality: Low-bind tubes prevent the localized concentration and adsorption of the lipophilic fluorobenzoyl moiety onto the plastic surface, which can skew downstream quantification.

Step 2: Acidified Solubilization Add 1.0 mL of LC-MS grade water acidified with 0.05% Trifluoroacetic Acid (TFA). Vortex for 30 seconds. Causality: The trace TFA ensures the microenvironment remains well below the


, forcing 100% of the molecules into the highly soluble protonated state[1].

Step 3: Visual & Optical Validation (Self-Validation Check 1) Inspect the tube against a dark background. The solution must be optically clear. Measure the pH using a micro-probe to ensure it is between 3.5 and 4.5.

Step 4: Chromatographic Baseline (Self-Validation Check 2) Inject a 1 µL aliquot into an LC-MS or HPLC-UV system. Causality: This establishes a "Time Zero" baseline. You must confirm the absence of the 3-fluorobenzoic acid peak (the primary hydrolysis degradant)[2]. If the degradant is present at >1%, the dry powder was compromised by atmospheric moisture prior to dissolution.

Step 5: Aliquoting and Cryopreservation Divide the validated stock into 50 µL single-use aliquots and store at -20°C or -80°C. Causality: Single-use aliquots prevent the physical stress of freeze-thaw cycles, which can cause transient pH shifts in the freezing water matrix, leading to micro-precipitation.

Part 4: Mechanistic and Workflow Visualizations

Below is the chemical degradation pathway illustrating the vulnerability of the amide bond.

degradation A 1-(3-fluorobenzoyl)piperazine HCl (Intact Amide) B Tetrahedral Intermediate (OH- or H2O attack) A->B Hydrolysis (H+ or OH- catalyzed) C 3-Fluorobenzoic Acid (Degradant 1) B->C C-N Bond Cleavage D Piperazine (Degradant 2) B->D C-N Bond Cleavage

Caption: Amide hydrolysis pathway of 1-(3-fluorobenzoyl)piperazine yielding two primary degradants.

The following diagnostic workflow will help you isolate the root cause of inconsistent assay results.

workflow Start Issue: Inconsistent Assay Results CheckVis Visual Inspection of Solution Start->CheckVis Cloudy Cloudy / Precipitate CheckVis->Cloudy Clear Clear Solution CheckVis->Clear pHCheck Check pH vs pKa (~9.0) Cloudy->pHCheck HPLC HPLC / LC-MS Analysis Clear->HPLC FreeBase Free Base Precipitation (Dilute or lower pH) pHCheck->FreeBase pH > pHmax Hydrolysis Amide Hydrolysis Detected (Change buffer/temp) HPLC->Hydrolysis Degradant Peaks Present Adsorption Non-specific Binding (Use low-bind tubes) HPLC->Adsorption Loss of Parent Peak Only

Caption: Troubleshooting workflow for physical precipitation versus chemical degradation.

References

  • A chemical rationale of drug stability and degradation- An insightful approach. International Journal of Clinical and Analytical Pharmacy. URL:[Link]

  • pH-Solubility profile of papaverine hydrochloride and its relationship to the dissolution rate of sustained-release pellets. Journal of Pharmaceutical Sciences (PubMed). URL: [Link]

  • General base catalysis in acidic solutions. Acceleration of intramolecular phosphonate-assisted amide hydrolysis. Canadian Journal of Chemistry. URL:[Link]

Sources

Technical Support Center: Purification of Piperazine Amides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting & Optimization of Column Chromatography for Piperazine Derivatives

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Context: User is experiencing "streaking," poor resolution, or co-elution during the purification of piperazine amides synthesized via standard coupling (e.g., EDC/HOBt or HATU).

Mission Statement

Welcome to the Piperazine Purification Support Center. Piperazine amides present a unique chromatographic paradox: the amide nitrogen is neutral and stable, but the distal piperazine nitrogen (secondary or tertiary) remains basic (


). This basicity causes strong interaction with acidic silanols on silica gel, leading to the dreaded "tailing" effect.[1] This guide provides self-validating protocols to neutralize these interactions and achieve baseline separation.

Module 1: The "Comet" Effect (Tailing & Streaking)

User Complaint: "My compound elutes as a broad streak from fractions 10 to 50. I cannot separate it from close-running impurities."

Root Cause Analysis

Standard silica gel (


) has a surface covered in silanol groups (

), which are weakly acidic (

). The basic nitrogen on your piperazine ring protonates upon contact with these silanols, forming a non-covalent ionic bond. This "stick-and-slip" mechanism causes the band to broaden significantly (tailing).
The Fix: Mobile Phase Modifiers

You must introduce a "sacrificial base" to the mobile phase. This base competes for the silanol sites, effectively "capping" them and allowing your piperazine to pass through unhindered.

Protocol A: The Ammonia Method (Preferred for DCM/MeOH)

Use this when your compound requires high polarity (DCM/MeOH gradients).

  • Preparation: Do not add aqueous ammonium hydroxide directly to DCM (it is immiscible).

  • The Stock Solution: Purchase or prepare 7N Ammonia in Methanol .

  • The Mobile Phase:

    • Solvent A: Dichloromethane (DCM)[2][3]

    • Solvent B: 7N

      
       in MeOH.
      
  • Gradient: Run a gradient from 0% to 10% Solvent B.

    • Note: This results in a final

      
       concentration of ~0.7N, which is sufficient to deactivate silica.
      
Protocol B: The Triethylamine (TEA) Method

Use this for lower polarity gradients (Hexane/Ethyl Acetate) or if 7N


 is unavailable.[4]
  • Pre-treatment: Flush the column with 1% TEA in your starting solvent (e.g., Hexane) for 2 column volumes (CV).

  • The Mobile Phase: Add 1% TEA (v/v) to both Solvent A and Solvent B.

  • Critical Warning: TEA has a high boiling point (

    
    ). You must rotovap aggressively or use an acidic workup post-column to remove it, or it will contaminate your NMR.
    
Visual Troubleshooting: Modifier Logic Flow

ModifierLogic Start Start: Tailing Observed SolventCheck Current Solvent System? Start->SolventCheck HexEtOAc Hexane / EtOAc SolventCheck->HexEtOAc DCMMeOH DCM / MeOH SolventCheck->DCMMeOH AddTEA Add 1% Triethylamine (TEA) to both solvents HexEtOAc->AddTEA Low Polarity AddNH3 Use 7N NH3 in MeOH as Solvent B DCMMeOH->AddNH3 High Polarity Result Check TLC/Resolution AddTEA->Result AddNH3->Result StillTailing Still Tailing? Result->StillTailing SwitchPhase Switch to Amine-Functionalized Silica (KP-NH) or C18 StillTailing->SwitchPhase

Figure 1: Decision matrix for selecting the appropriate mobile phase modifier based on solvent polarity.

Module 2: The "Ghost" Impurities (Co-elution)

User Complaint: "I have a stubborn impurity that co-elutes with my product. It looks like the urea byproduct from EDC coupling."

Root Cause Analysis

Standard amide couplings (EDC/HOBt) generate byproducts with similar polarities to piperazine amides.

  • EDC Urea: Water-soluble but can drag into organics.

  • HOBt: Weakly acidic.

  • Unreacted Piperazine: Basic (often co-elutes if no modifier is used).

The Fix: The "Catch and Release" Extraction

Chromatography is often the wrong tool for this. Use the basicity of the piperazine ring to your advantage before the column.

Protocol: Acid-Base "Switch" Extraction

Prerequisite: Your product must have a basic nitrogen (


) and be stable in dilute acid.
  • Dissolution: Dissolve crude mixture in EtOAc or DCM.

  • The "Catch": Extract with 1M HCl (aq) (3x).

    • Mechanism: The piperazine protonates (

      
      ) and moves to the water layer.
      
    • Fate of Impurities: Neutral amides, HOBt, and non-basic impurities stay in the organic layer. Discard the organic layer.

  • The "Release": Basify the aqueous layer to pH 12 using 6M NaOH (cool in ice bath).

    • Mechanism: The piperazine deprotonates (

      
      ) and becomes insoluble in water.
      
  • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Result: The organic layer now contains pure amine/amide. Dry (

    
    ) and concentrate.[5] Often, this eliminates the need for a column entirely.
    

Data: Solubility of Common Impurities

ComponentNatureDCM Solubility1M HCl SolubilityRemoval Strategy
Piperazine Amide BasicHighHigh (as salt)Acid/Base Extraction
EDC Urea Neutral/PolarModerateHighWater Wash
HOBt AcidicLowLowSat.

Wash
Unreacted Acid AcidicModerateLowSat.

Wash

Module 3: The "Nuclear Option" (Reverse Phase)

User Complaint: "My compound is too polar. It sticks to silica even with 10% Ammonia/MeOH."

The Fix: High pH C18 Chromatography

Standard C18 (Reverse Phase) uses acidic water (0.1% Formic Acid). This protonates the piperazine, making it more polar and causing it to elute in the void volume (no retention). You must run C18 under basic conditions .

Protocol: High pH Reverse Phase
  • Stationary Phase: C18 (ensure the column is rated for pH 10, e.g., Biotage Sfar C18 or Phenomenex Gemini).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (

    
    ) in Water (pH ~8.5) OR 0.1% 
    
    
    
    in Water (pH ~10).
  • Mobile Phase B: Acetonitrile (MeCN).[6]

  • Mechanism: High pH keeps the piperazine neutral (uncharged). The neutral molecule interacts strongly with the hydrophobic C18 chains, resulting in excellent retention and sharp peaks.

Workflow Visualization: Purification Strategy

PurificationWorkflow Crude Crude Piperazine Amide Extraction Acid/Base Extraction (Catch & Release) Crude->Extraction PurityCheck Check Purity (NMR/LCMS) Extraction->PurityCheck Pure Pure Product (Stop) PurityCheck->Pure >95% Column Column Chromatography PurityCheck->Column <95% MethodA Normal Phase DCM / MeOH / NH3 Column->MethodA Standard MethodB Reverse Phase (C18) High pH (Bicarb/MeCN) Column->MethodB Very Polar

Figure 2: Integrated workflow combining extraction and chromatography for maximum purity.

Frequently Asked Questions (FAQ)

Q: Can I use Acetone as a solvent for piperazine amines? A: Avoid it. While piperazine amides are secondary/tertiary amines, if you have any unreacted primary amine impurities or side chains, acetone will react to form an imine (Schiff base), creating a new impurity during the drying process. Stick to DCM, MeOH, or EtOAc.[7]

Q: I used TEA, and now I see extra ethyl peaks in my NMR. How do I remove them? A: TEA is persistent. Dissolve your product in DCM and wash twice with saturated


 (if your product is acid-sensitive) or simply leave the product under high vacuum (0.1 mbar) at 40°C overnight. For future runs, use 

in MeOH; ammonia evaporates much easier than TEA.

Q: My product precipitates on the column when I switch from DCM to MeOH. A: This is "solubility shock." Piperazine amides can be highly crystalline.

  • Solution: Use "Dry Loading." Dissolve your sample in a minimal amount of DCM/MeOH, add Celite 545 (ratio 1:2 sample:Celite), and rotovap to a dry powder. Load this powder into a solid load cartridge. This prevents precipitation at the solvent interface.

References

  • Biotage. (2023).[8] Strategies for the Flash Purification of Nitrogen-Containing Compounds (Amines). Retrieved from

  • Teledyne ISCO. (2022). Purification of Amine Compounds using RediSep Rf Gold® Amine Columns.[9] Retrieved from

  • Phenomenex. (2025).[10] Overcoming Peak Tailing of Basic Analytes in Silica Stationary Phases. Retrieved from

  • BenchChem. (2025).[1][5][11][12] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from

  • Reich, H. J. (2023). Common Solvents and their Properties (pKa and Solubility). University of Wisconsin-Madison. Retrieved from

Sources

Technical Support Center: Stabilizing Benzoyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Hydrolysis Mitigation & Stability Profiling

Introduction: The Stability "Cliff"

Benzoyl piperazine derivatives are ubiquitous pharmacophores, often serving as the core scaffold in antihistamines, antipsychotics, and designer reagents. While the amide bond connecting the benzoyl group to the piperazine ring is generally robust, it is not invincible.

The Core Problem: Under specific stress conditions—particularly extremes of pH or the presence of strong nucleophiles—the amide bond undergoes hydrolysis, cleaving the molecule into benzoic acid and piperazine derivatives. This degradation compromises potency, alters pharmacokinetic profiles, and introduces impurities.

This guide provides the mechanistic understanding and experimental protocols required to diagnose, measure, and prevent this degradation.

Module 1: Diagnostic Workflow

User Question: "My LC-MS shows a new peak at [M-112] or [M-Piperazine]. Is this hydrolysis, and how do I stop it?"

Use the following logic gate to diagnose the root cause of instability.

DiagnosticFlow Start Observation: Purity Loss CheckMS Check LC-MS for Benzoic Acid Peak Start->CheckMS IsHydrolysis Is Benzoic Acid Present? CheckMS->IsHydrolysis NotHydrolysis Issue: Oxidative Degradation (Check N-Oxide formation) IsHydrolysis->NotHydrolysis No CheckPH Check Solution pH IsHydrolysis->CheckPH Yes PH_Extreme pH < 3 or pH > 9? CheckPH->PH_Extreme Cause_PH Cause: Acid/Base Catalysis Action: Adjust Buffer to pH 5.5-6.5 PH_Extreme->Cause_PH Yes CheckStruct Check Substituents (EWG) PH_Extreme->CheckStruct No Has_EWG Has p-NO2, p-CN, or Protonated Distal N? CheckStruct->Has_EWG Cause_Elec Cause: Electronic Activation Action: Store at -20°C, Use Aprotic Solvent Has_EWG->Cause_Elec Yes Cause_Enz Cause: Enzymatic/Trace Metal Action: Add EDTA or Protease Inhibitors Has_EWG->Cause_Enz No

Figure 1: Decision tree for diagnosing benzoyl piperazine instability. Note that "EWG" refers to Electron Withdrawing Groups.

Module 2: The pH-Rate Profile (The "Safe Zone")

User Question: "I'm storing my compound in PBS (pH 7.4). Is this safe?"

Technical Insight: While pH 7.4 is physiological, it is not necessarily the point of maximum stability for benzoyl piperazines. Amide hydrolysis kinetics typically follow a U-shaped pH-rate profile.

  • Acid Catalysis (k_H): Dominant at pH < 3. Protonation of the carbonyl oxygen makes the carbon highly electrophilic.

  • Base Catalysis (k_OH): Dominant at pH > 9. Direct attack by hydroxide ion (

    
    ).
    
  • The "Piperazine Effect": Unlike simple benzamides, the distal nitrogen (N4) of the piperazine ring has a pKa of ~9.8. At pH 7.4, this nitrogen is protonated (

    
    ). Through the inductive effect (-I), this positive charge withdraws electron density from the amide carbonyl, making it more susceptible to nucleophilic attack by water than a neutral amide would be.
    

Recommendation: The theoretical point of maximum stability (


) for these derivatives is often slightly acidic, typically pH 4.5 – 5.5 , where the concentration of specific acid/base catalysts (

and

) is minimized, but the distal nitrogen effect is managed.

Table 1: Buffer Recommendations for Stability

ConditionRecommended Buffer SystemRisk LevelNotes
pH 2.0 - 4.0 Glycine-HCl or CitrateHigh Acid-catalyzed hydrolysis risk. Avoid unless necessary.
pH 4.5 - 6.0 Acetate or Citrate-Phosphate Low Optimal Stability Zone.
pH 7.0 - 8.0 Phosphate (PBS)Moderate Acceptable for short-term (<24h). Distal N+ inductive effect active.
pH > 9.0 Carbonate or BorateCritical Rapid base-catalyzed hydrolysis.
Module 3: Structural Vulnerabilities (Medicinal Chemistry)

User Question: "Why does my p-nitro derivative degrade faster than my p-methoxy derivative?"

Technical Insight: The stability of the amide bond is governed by the electronic nature of the substituent on the benzoyl ring. This follows the Hammett Equation relationship:


[1]
  • Electron Withdrawing Groups (EWG): Substituents like -NO2, -CN, -CF3, -Cl (positive

    
     values) pull electron density away from the carbonyl carbon. This increases electrophilicity, accelerating hydrolysis (especially base-catalyzed).
    
  • Electron Donating Groups (EDG): Substituents like -OMe, -OH, -Me (negative

    
     values) donate electron density, stabilizing the amide bond against nucleophilic attack.
    

Stabilization Strategy (Steric Shielding): If you must use a strong EWG (e.g., for potency), consider introducing ortho-substitution (e.g., a methyl or chloro group at the 2-position). This creates a "steric gate" that physically blocks the approach of water or hydroxide ions to the carbonyl carbon, significantly increasing half-life (


) regardless of electronic effects.

Figure 2: Simplified mechanism of hydrolysis. Electron Withdrawing Groups (EWG) accelerate the first step; Steric hindrance blocks it.

Module 4: Experimental Protocols
Protocol A: Forced Degradation (Stress Testing)

Use this to determine the shelf-life and validate your analytical method.

  • Preparation: Prepare a 1 mM stock of the benzoyl piperazine in Acetonitrile (ACN).

  • Stress Condition (Acid): Dilute stock 1:10 into 0.1 N HCl. Incubate at 60°C.

  • Stress Condition (Base): Dilute stock 1:10 into 0.1 N NaOH. Incubate at 60°C.

  • Stress Condition (Oxidative - Control): Dilute stock 1:10 into 3%

    
    .
    
  • Sampling: Aliquot at T=0, 1h, 4h, 24h. Quench acid/base samples by neutralization immediately.

  • Analysis: Inject onto HPLC-UV/MS.

    • Pass Criteria: Mass balance > 95% (Sum of Parent + Benzoic Acid + Piperazine areas).

Protocol B: Storage of Stock Solutions

Use this to prevent hydrolysis during long-term storage.

  • Solvent: Dissolve compound in 100% DMSO (Dimethyl sulfoxide) or DMA (Dimethylacetamide). Avoid Methanol or Ethanol (protic solvents can participate in solvolysis over months).

  • Concentration: High concentration (>10 mM) is preferred over dilute.

  • Temperature: Store at -20°C or -80°C.

  • Water Content: Ensure DMSO is anhydrous (<0.1% water). Hygroscopic DMSO absorbs water from air, initiating slow hydrolysis. Use septum-sealed vials.

Module 5: Analytical Validation

To confirm hydrolysis, you must detect the breakdown products.

LC-MS Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH), 1.7 µm or 3.5 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-10 minutes.

  • Detection:

    • Parent: [M+H]+

    • Hydrolysis Product 1: Benzoic Acid derivative (often ionizes poorly in ESI+, try ESI- or look for UV peak at ~230-254 nm).

    • Hydrolysis Product 2: Piperazine derivative (highly polar, elutes early, [M+H]+ visible).

Calculation of % Degradation:



(Note: Correct for Relative Response Factors (RRF) if UV extinction coefficients differ significantly).
References
  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[2][3][4] (2003).[2][3][4] Defines the global standards for stress testing and stability data packages.

  • Smith, M. B., & March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. (Wiley).
  • Varela, J., et al. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega (2020). Provides synthesis and stability context for benzoyl piperazine derivatives.

  • BenchChem. An In-depth Technical Guide to the Synthesis of 1-Benzoylpiperazine. Discusses synthetic pathways and the nucleophilic acyl substitution mechanism relevant to hydrolysis.

  • East, A. L. L., et al. On the hydrolysis mechanisms of amides and peptides.[5] Journal of Physical Organic Chemistry (2018).[5] Detailed kinetic analysis of amide bond cleavage pathways.

Sources

Validation & Comparative

1H NMR interpretation of 1-(3-fluorobenzoyl)piperazine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the ¹H NMR Interpretation of 1-(3-fluorobenzoyl)piperazine Hydrochloride: A Comparative Analysis

Foreword for the Researcher

This guide is designed for professionals in drug development and chemical research. Its purpose is to provide a detailed interpretation of the ¹H NMR spectrum of 1-(3-fluorobenzoyl)piperazine hydrochloride. In the absence of a publicly available, authenticated spectrum for this specific salt, this document presents a rigorously predicted analysis. This prediction is built upon fundamental NMR principles and a comparative analysis of experimental data from closely related structural analogs. We will explore the nuanced effects of the 3-fluoro-substituent, the benzoyl-piperazine amide bond, and N-protonation on the final spectrum. This approach aims to equip the researcher with the critical thinking tools necessary to interpret not only the target molecule but also similar chemical entities.

Structural and Spectroscopic Overview

1-(3-fluorobenzoyl)piperazine hydrochloride is comprised of three key structural components that dictate its ¹H NMR spectrum: a meta-substituted fluorobenzoyl ring, a piperazine ring, and a hydrochloride salt formed at the terminal amine. Each component introduces distinct and predictable features in the spectrum.

The most significant spectroscopic phenomena to anticipate are:

  • Restricted Amide Bond Rotation: The C-N bond between the carbonyl group and the piperazine nitrogen has a partial double bond character. This restricts free rotation at room temperature, leading to distinct chemical environments for the piperazine protons, often resulting in broadened signals or multiple sets of signals for the piperazine ring.[1][2]

  • ¹H-¹⁹F Spin-Spin Coupling: The fluorine atom on the aromatic ring will couple with adjacent protons, splitting their signals. This coupling can occur over multiple bonds, providing valuable structural confirmation.[3][4]

  • Effect of Protonation: The hydrochloride salt will protonate the basic secondary amine of the piperazine ring. This N-H proton will be observable, and its electron-withdrawing effect will cause a downfield shift (deshielding) of the adjacent piperazine protons.

The logical workflow for interpreting the spectrum of this molecule is as follows:

G cluster_0 Structural Analysis cluster_1 Predict Spectroscopic Effects cluster_2 Spectral Interpretation A Identify Key Moieties: - 3-Fluorobenzoyl Group - Piperazine Ring - Amide Linkage - Hydrochloride Salt B Amide Bond Rotation (Broadening/Duplication) A->B C ¹H-¹⁹F Coupling (Aromatic Multiplets) A->C D N-Protonation Effect (Downfield Shifts) A->D E Assign Aromatic Region (Chemical Shift & J-Coupling) B->E F Assign Piperazine Region (Dynamic Effects & Integration) B->F C->E C->F D->E D->F G Confirm with Comparative Data E->G F->G

Caption: Logical workflow for the ¹H NMR interpretation of 1-(3-fluorobenzoyl)piperazine hydrochloride.

Predicted ¹H NMR Spectral Data

Based on the principles outlined above, the following table summarizes the predicted ¹H NMR spectrum of 1-(3-fluorobenzoyl)piperazine hydrochloride in a common solvent like DMSO-d₆. DMSO is chosen for its ability to dissolve hydrochloride salts and for its high boiling point, which can be useful in variable temperature (VT) NMR studies to probe dynamic effects.

Proton LabelPredicted δ (ppm)MultiplicityIntegrationCoupling Constants (J, Hz)Notes
H-2', H-6'~3.6 - 4.0broad multiplet4H-Protons adjacent to the amide nitrogen. Expected to be broad or split into multiple signals due to restricted C-N bond rotation.
H-3', H-5'~3.2 - 3.4broad multiplet4H-Protons adjacent to the protonated nitrogen. Shifted downfield due to the positive charge.
Ar-H2~7.3 - 7.5doublet of doublets (dd)1H³JHH ≈ 7-8, ⁴JHF ≈ 8-10Ortho to the carbonyl and meta to fluorine.
Ar-H4~7.2 - 7.4doublet of triplets (dt) or multiplet1H³JHH ≈ 8, ⁴JHH ≈ 2, ³JHF ≈ 5-7Ortho to fluorine.
Ar-H5~7.5 - 7.7triplet of doublets (td) or multiplet1H³JHH ≈ 8, ⁴JHH ≈ 2Para to fluorine.
Ar-H6~7.3 - 7.5doublet1H³JHH ≈ 8Ortho to the carbonyl.
NH₂⁺~9.0 - 10.0very broad singlet2H-Exchangeable protons from the protonated amine. Signal intensity and position can vary with concentration and water content.

Comparative Analysis with Structural Analogs

To substantiate our predicted values, we will compare them with experimental data from two key analogs: 1-(4-Fluorobenzoyl)piperazine and 1-Benzoylpiperazine. This comparison highlights the specific influence of the fluorine atom's position and the effect of its absence.

Case Study: 1-(2,4-Difluorobenzoyl)piperazine

Experimental data for this compound in CDCl₃ shows four broad signals for the eight piperazine protons at room temperature (δ = 2.92, 3.03, 3.39, 3.85 ppm).[5] This observation strongly supports the prediction of complex, broadened signals for the piperazine moiety in our target molecule due to restricted amide bond rotation. The signals are split into two sets: those adjacent to the secondary amine (2.92, 3.03 ppm) and those adjacent to the amide (3.39, 3.85 ppm).[5]

Case Study: 1-(4-Nitrobenzoyl)piperazine

This analog also exhibits four broad signals for the piperazine protons in CDCl₃ at 25 °C (δ = 2.81, 2.96, 3.33, 3.97 ppm).[1][2] Dynamic NMR studies on this compound confirmed that these multiple signals arise from a combination of restricted amide bond rotation and slow piperazine ring inversion.[1][2] This provides a mechanistic basis for the predicted complexity in the piperazine region of our target molecule's spectrum.

Contrasting with 1-Benzoylpiperazine (Non-Fluorinated Analog)

While specific data is sparse in readily available literature, the spectrum of 1-Benzoylpiperazine would lack the complex splitting in the aromatic region caused by ¹H-¹⁹F coupling. The aromatic protons would present as a more straightforward set of multiplets. The piperazine region would still exhibit broadening due to the amide rotamers. By comparing our target molecule to this analog, the distinct splitting patterns in the aromatic region can be definitively assigned to the influence of the fluorine substituent.

G cluster_0 Comparative Compounds A 1-(3-fluorobenzoyl)piperazine HCl (Target) Aromatic: Complex multiplets due to ¹H-¹⁹F coupling Piperazine: Broad, downfield shifted due to protonation B 1-(2,4-Difluorobenzoyl)piperazine Aromatic: Very complex multiplets Piperazine: Four broad signals observed A->B Confirms piperazine signal complexity and effect of fluorine C 1-Benzoylpiperazine (No Fluorine) Aromatic: Simpler multiplets Piperazine: Broad signals (amide rotation) A->C Isolates effect of ¹H-¹⁹F coupling in aromatic region

Caption: Comparative logic for interpreting the ¹H NMR spectrum of the target compound.

Experimental Protocol for Data Acquisition

Acquiring a high-quality ¹H NMR spectrum is crucial for accurate interpretation. The following is a standard protocol for the analysis of a small organic molecule hydrochloride salt.

Protocol: ¹H NMR of 1-(3-fluorobenzoyl)piperazine hydrochloride

1. Sample Preparation: a. Weigh approximately 10-15 mg of 1-(3-fluorobenzoyl)piperazine hydrochloride directly into a clean, dry vial. b. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical for dissolving the salt. c. Gently vortex or sonicate the vial to ensure complete dissolution. A clear solution is essential. d. Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. e. If an internal standard is required for precise chemical shift calibration, a solution of the deuterated solvent containing a known amount of tetramethylsilane (TMS) or a suitable salt like DSS for aqueous solutions can be used.[6]

2. NMR Spectrometer Setup and Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is typically an automated process, but manual shimming may be required for the highest resolution. d. Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include:

  • Pulse angle: 30-90 degrees
  • Acquisition time: 2-4 seconds
  • Relaxation delay: 1-5 seconds
  • Number of scans: 8-16 (adjust as needed based on sample concentration) e. For enhanced interpretation, consider acquiring advanced 2D NMR spectra, such as COSY (to identify ¹H-¹H coupling networks) and HSQC (to correlate protons to their attached carbons).

3. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Phase the resulting spectrum manually or automatically to ensure all peaks are in positive absorption mode. c. Calibrate the chemical shift axis by setting the residual solvent peak to its known value (e.g., DMSO-d₆ at 2.50 ppm). d. Integrate the signals to determine the relative number of protons for each resonance. e. Analyze the multiplicity and measure the coupling constants for all relevant signals.

Conclusion and Expert Insights

The ¹H NMR spectrum of 1-(3-fluorobenzoyl)piperazine hydrochloride is a rich source of structural information, but its interpretation requires an understanding of dynamic conformational processes and long-range coupling phenomena. The key takeaways for the analyst are:

  • Do not mistake signal broadening for impurity: The broad signals in the piperazine region are characteristic features of N-acyl piperazines due to restricted amide bond rotation. Variable temperature NMR can be employed to confirm this; as the temperature increases, the rate of rotation increases, and these broad signals will coalesce into sharper, averaged signals.[1]

  • Leverage ¹H-¹⁹F coupling: The splitting patterns in the aromatic region are definitive proof of the fluorobenzoyl moiety. The magnitudes of the coupling constants (³JHF, ⁴JHF, etc.) can be used to confirm the meta position of the fluorine atom.

  • Mind the salt: The downfield shift of the piperazine signals adjacent to the NH₂⁺ group, compared to the free-base analog, confirms the site of protonation and the salt form of the compound.

By combining a predictive approach with a comparative analysis of known compounds, researchers can confidently assign the structure of 1-(3-fluorobenzoyl)piperazine hydrochloride and similar molecules, even without a pre-existing reference spectrum.

References

  • Wuest, M., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Available at: [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

  • Wessig, P., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2477–2487. Available at: [Link]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

Sources

A Comparative Analysis of the Reactivity of 3-Fluorobenzoyl and 3-Chlorobenzoyl Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Development

In the synthesis of novel chemical entities, particularly within the pharmaceutical industry, the acylation of piperazine is a fundamental transformation. The choice of acylating agent can significantly influence reaction kinetics, yield, and impurity profiles. This guide provides an in-depth comparison of the reactivity of two common building blocks: 3-fluorobenzoyl chloride and 3-chlorobenzoyl chloride, when reacted with piperazine to form their respective benzoyl piperazine adducts. This analysis is grounded in the principles of physical organic chemistry and supported by established experimental protocols.

Theoretical Framework: Electronic Effects of Halogen Substituents

The reactivity of the carbonyl carbon in benzoyl chlorides towards a nucleophile, such as piperazine, is modulated by the electronic properties of the substituents on the aromatic ring. Halogens exert two primary electronic effects: the inductive effect (-I) and the resonance effect (+M or +R).

  • Inductive Effect (-I): Due to their high electronegativity, both fluorine and chlorine withdraw electron density from the benzene ring through the sigma bond network. This effect is distance-dependent and deactivates the ring towards electrophilic attack.[1]

  • Resonance Effect (+M): The lone pairs on the halogen atoms can be delocalized into the aromatic pi-system, donating electron density.[2]

For halogens, the inductive effect is generally stronger than the resonance effect, leading to an overall deactivation of the aromatic ring in electrophilic aromatic substitution.[2][3] However, in the context of nucleophilic acyl substitution at the benzoyl chloride moiety, the key consideration is the electrophilicity of the carbonyl carbon.

The electron-withdrawing inductive effect of the halogen at the meta position increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. Fluorine is more electronegative than chlorine, and therefore, its inductive electron-withdrawing effect is stronger. This would suggest that 3-fluorobenzoyl chloride should be more reactive than 3-chlorobenzoyl chloride.

The Hammett equation provides a quantitative framework for correlating substituent effects with reaction rates.[4][5] The substituent constant, σ, is a measure of the electronic effect of a substituent. For meta-substituents, the σ value primarily reflects the inductive effect. The σ_meta_ value for fluorine is +0.34, while for chlorine it is +0.37. These positive values indicate electron-withdrawing character. The slightly higher value for chlorine might seem counterintuitive based solely on electronegativity but reflects the overall electronic influence in the context of the ionization of benzoic acids, the basis for Hammett constants.[6][7]

While Hammett constants provide a useful guide, the actual reactivity in a nucleophilic acyl substitution is a kinetic phenomenon. The rate-determining step is the formation of the tetrahedral intermediate after the nucleophilic attack of piperazine on the carbonyl carbon. The stability of this intermediate is influenced by the electron-withdrawing nature of the substituent.

Experimental Comparison: A Proposed Protocol

To empirically determine the relative reactivity of 3-fluorobenzoyl chloride and 3-chlorobenzoyl chloride with piperazine, a parallel synthesis and kinetic monitoring experiment can be conducted.

Objective: To compare the rate of formation of 1-(3-fluorobenzoyl)piperazine and 1-(3-chlorobenzoyl)piperazine under identical reaction conditions.

Materials:

  • 3-Fluorobenzoyl chloride[8]

  • 3-Chlorobenzoyl chloride

  • Piperazine

  • Triethylamine (or another suitable base)

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Internal standard (e.g., dodecane)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Experimental Workflow:

Sources

The Strategic Placement of Fluorine: A Comparative Guide to the Structure-Activity Relationship of Fluorinated Piperazine Amides

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, the piperazine amide scaffold is a familiar and trusted starting point. Its privileged structure, characterized by conformational rigidity, two basic nitrogens for modulating solubility and target engagement, and multiple points for synthetic diversification, has made it a cornerstone in the development of therapeutics across a spectrum of diseases.[1][2] However, the true potential of this scaffold is often unlocked through a subtle yet powerful modification: the strategic incorporation of fluorine.

This guide delves into the intricate structure-activity relationships (SAR) of fluorinated piperazine amides. We will move beyond a mere cataloging of compounds to explore the causal relationships between the position of fluorine substitution and the resulting pharmacological effects. By examining key experimental data, we will illuminate how this small but highly electronegative atom can be wielded to enhance potency, selectivity, and pharmacokinetic profiles. This analysis is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of how to rationally design the next generation of piperazine amide-based therapeutics.

The "Fluorine Factor": Why This Halogen is a Game-Changer in Drug Design

The introduction of fluorine into a drug candidate is a well-established strategy in medicinal chemistry to favorably modulate a range of properties.[3] Its unique electronic nature and small steric footprint allow for subtle yet profound changes:

  • Modulation of Basicity (pKa): Fluorine's strong electron-withdrawing effect can significantly lower the pKa of nearby nitrogen atoms. This is particularly relevant for the piperazine core, as reduced basicity can lead to improved cell permeability and oral absorption.[4]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This "metabolic blocking" at susceptible positions can enhance a drug's half-life and bioavailability.[5]

  • Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions, thereby increasing the compound's potency.[3]

  • Conformational Control: The introduction of fluorine can influence the conformational preferences of a molecule, locking it into a bioactive conformation for optimal target engagement.

The following sections will explore these principles with concrete examples, comparing fluorinated and non-fluorinated piperazine amides to elucidate clear SAR trends.

Case Study 1: Fluorination of the N-Aryl Substituent in ENT Inhibitors

A compelling example of the impact of fluorine on the N-aryl substituent comes from a study of 4-((4-(phenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amines as inhibitors of human equilibrative nucleoside transporters (ENTs). The parent compound, FPMINT, features a 2-fluorophenyl group attached to the piperazine nitrogen.

Comparative Analysis of FPMINT Analogues

The data below clearly demonstrates the critical role of the fluorine atom in the inhibitory activity against ENT1 and ENT2.

CompoundR1 (Phenyl Substituent)ENT1 IC50 (µM)ENT2 IC50 (µM)Selectivity (ENT1/ENT2)
FPMINT 2-Fluorophenyl12.682.954.30
2a Phenyl104.92> 200N/A
2b 3-Chlorophenyl1.65> 200N/A
3c 2-Fluorophenyl (with other modifications)2.380.574.18

Data sourced from Li et al. (2022).[6]

Key SAR Insights:

  • Necessity of Halogen Substitution: The removal of the fluorine atom from the phenyl ring (compound 2a ) leads to a dramatic loss of inhibitory activity against both ENT1 and ENT2, with the IC50 for ENT1 increasing nearly 8-fold and activity against ENT2 being abolished.[6]

  • Positional and Halogen Importance: Replacing the 2-fluoro substituent with a 3-chloro group (compound 2b ) restores potent ENT1 inhibition but fails to recover ENT2 activity.[6] This highlights that both the presence and the position of the halogen are crucial for the desired dual inhibitory profile.

  • Synergistic Effects: Compound 3c , which retains the 2-fluorophenyl moiety but has other structural modifications, exhibits enhanced potency against both transporters compared to FPMINT, suggesting that the benefits of the fluorine substitution can be amplified by other structural optimizations.[6]

The logical relationship for the N-aryl substitution in this series can be visualized as follows:

SAR_ENT_Inhibitors FPMINT (2-F-Ph) FPMINT (2-F-Ph) Compound 2a (Ph) Compound 2a (Ph) FPMINT (2-F-Ph)->Compound 2a (Ph) Remove F Compound 2b (3-Cl-Ph) Compound 2b (3-Cl-Ph) FPMINT (2-F-Ph)->Compound 2b (3-Cl-Ph) Replace 2-F with 3-Cl Potent ENT1/ENT2 Inhibition Potent ENT1/ENT2 Inhibition FPMINT (2-F-Ph)->Potent ENT1/ENT2 Inhibition Loss of Activity Loss of Activity Compound 2a (Ph)->Loss of Activity Selective ENT1 Inhibition Selective ENT1 Inhibition Compound 2b (3-Cl-Ph)->Selective ENT1 Inhibition

Caption: SAR of the N-Aryl Group in ENT Inhibitors.

Case Study 2: Fluorination in Piperazine-based Antiplasmodial Agents

A study on fluorinated piperazine-hydroxyethylamine analogues as potential antiplasmodial candidates offers insights into the effects of fluorine on the N-acyl portion of the piperazine amide scaffold.

Comparative Analysis of Antiplasmodial Activity
CompoundR Group on AmideP. falciparum 3D7 IC50 (µM)P. falciparum Dd2 IC50 (µM)
13g 4-Fluorophenyl0.280.11
14g 4-Trifluoromethylphenyl0.090.10

Data sourced from Singh et al. (2025).[7]

Key SAR Insights:

  • Electron-Withdrawing Groups Enhance Potency: Both the fluoro and trifluoromethyl groups are electron-withdrawing. The presence of these groups on the phenylacetyl moiety is associated with potent antiplasmodial activity.

  • Trifluoromethyl Group Superiority: The trifluoromethyl group in compound 14g results in a 3-fold increase in potency against the P. falciparum 3D7 strain compared to the single fluorine atom in 13g .[7] This suggests that the stronger electron-withdrawing nature of the CF3 group may be more favorable for target binding.

The following workflow illustrates the general synthetic and evaluation process for these antiplasmodial agents:

Antiplasmodial_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Amide Coupling Amide Coupling Start->Amide Coupling Final Compound Final Compound Amide Coupling->Final Compound Fluorinated Phenylacetic Acid Fluorinated Phenylacetic Acid Fluorinated Phenylacetic Acid->Amide Coupling Piperazine Intermediate Piperazine Intermediate Piperazine Intermediate->Amide Coupling In vitro Assay In vitro Assay Final Compound->In vitro Assay SYBR Green I Assay SYBR Green I Assay In vitro Assay->SYBR Green I Assay P. falciparum Culture P. falciparum Culture P. falciparum Culture->In vitro Assay IC50 Determination IC50 Determination SYBR Green I Assay->IC50 Determination

Caption: Synthetic and Biological Evaluation Workflow.

Experimental Protocols

To ensure the practical applicability of this guide, detailed experimental protocols for the synthesis and evaluation of a representative fluorinated piperazine amide are provided below.

Synthesis of (4-Benzylpiperazin-1-yl)(4-fluorophenyl)methanone

This protocol is adapted from standard amide coupling procedures.[8][9]

Materials:

  • 1-Benzylpiperazine

  • 4-Fluorobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of 1-benzylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add a solution of 4-fluorobenzoyl chloride (1.1 eq) in dichloromethane dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the title compound.

In Vitro Antimalarial Assay (SYBR Green I-based)

This protocol is based on the methodology described by Singh et al.[7]

Materials:

  • Chloroquine-sensitive (3D7) and -resistant (Dd2) strains of Plasmodium falciparum

  • Human O+ red blood cells (RBCs)

  • RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, gentamicin, and Albumax II

  • SYBR Green I nucleic acid stain

  • Test compounds dissolved in DMSO

  • 96-well microtiter plates

Procedure:

  • Maintain asynchronous cultures of P. falciparum in human O+ RBCs at 4% hematocrit in complete RPMI-1640 medium.

  • Serially dilute the test compounds in complete medium in a 96-well plate.

  • Add synchronized ring-stage parasites (2% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours at 37 °C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • After incubation, lyse the RBCs by adding a lysis buffer containing SYBR Green I.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.

Conclusion: The Path Forward for Fluorinated Piperazine Amides

The strategic incorporation of fluorine into the piperazine amide scaffold is a powerful tool for optimizing drug candidates. The case studies presented here demonstrate that the position and nature of the fluorine substitution can have a profound impact on biological activity and pharmacokinetic properties. Fluorination of the N-aryl substituent can be critical for target engagement, while fluorination of the N-acyl moiety can enhance potency. Furthermore, the well-documented effect of fluorine on reducing the pKa of the piperazine nitrogens offers a reliable strategy for improving oral absorption.

As our understanding of the nuanced effects of fluorination continues to grow, so too will our ability to rationally design more effective and safer medicines. The insights provided in this guide, grounded in experimental data, are intended to empower researchers to leverage the "fluorine factor" in their own drug discovery programs, ultimately accelerating the development of novel therapeutics built upon the versatile and potent fluorinated piperazine amide scaffold.

References

  • Herpin, T. G., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. Journal of Combinatorial Chemistry, 2(5), 513-524. Available at: [Link]

  • Herpin, T. G., et al. (2000). Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
  • Anonymous. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source not available.
  • Kumar, A., et al. (2021). Synthesis and biological evaluation of piperazine derivatives as anthelmintic agents. International Journal of Pharmaceutical Sciences and Research, 12(5), 2765-2771.
  • Knez, D., et al. (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. Molecules, 25(21), 5029. Available at: [Link]

  • van Niel, M. B., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Journal of Medicinal Chemistry, 42(12), 2087-2104.
  • Alex, A., et al. (2021). Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. MedChemComm, 12(5), 963-971. Available at: [Link]

  • de Oliveira, M. T., et al. (2023). Piperazine Amides with Desirable Solubility, Physicochemical and Drug-like Properties: Synthesis and Evaluation of the Anti-Trypanosoma cruzi Activity. Journal of the Saudi Pharmaceutical Society, 31(7), 101683.
  • Gur, E. T., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
  • Singh, P., et al. (2025, February 16).
  • Li, R., et al. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. Available at: [Link]

  • Anonymous. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source not available.
  • Anonymous. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition.
  • Anonymous. (2023, December 21). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI.
  • Anonymous. (2021, October 8).
  • Anonymous. (2024, August 22). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study. Environmental Health.
  • Anonymous. Fluorine in drug discovery: Role, design and case studies. Source not available.
  • Anonymous. (2024, October 2). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. MDPI.

Sources

Technical Guide: Validating Stoichiometry and Purity of Piperazine HCl Salts via Elemental Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In pharmaceutical intermediate verification, Piperazine HCl presents a specific challenge: distinguishing between its mono- (


) and dihydrochloride (

) forms while accounting for its significant hygroscopicity. While High-Performance Liquid Chromatography (HPLC) is the gold standard for organic impurity profiling, it often fails to definitively validate salt stoichiometry and hydration states.

This guide outlines a self-validating protocol using Elemental Analysis (CHN/Cl) as the primary method for structural confirmation, contrasting it with HPLC and Titration to demonstrate why EA is the superior choice for salt-form validation.

Part 1: The Technical Context

The Piperazine Challenge

Piperazine is a cyclic ethylene amine used as an anthelmintic and a scaffold for various antipsychotics and antihistamines.[1] Its validation is complicated by two factors:

  • Stoichiometric Ambiguity: It readily forms both mono- and dihydrochloride salts. A batch intended to be dihydrochloride may be a mixture if acidification was incomplete.

  • Hygroscopicity: Piperazine salts are deliquescent. They absorb atmospheric moisture rapidly, skewing gravimetric assays and potency calculations.

Why Elemental Analysis (EA)?

EA via combustion (for C, H, N) and potentiometric titration or combustion (for Cl) offers a unique advantage: it provides a molar ratio .

  • HPLC separates based on polarity/hydrophobicity of the base molecule. In many reverse-phase methods, the counter-ion (Cl-) is washed away or undetectable, making it impossible to distinguish Mono-HCl from Di-HCl based on retention time alone.

  • EA analyzes the bulk material. If the Nitrogen-to-Chlorine ratio is 2:1, it is the Monohydrochloride. If 1:1, it is the Dihydrochloride.

Part 2: Comparative Analysis (EA vs. Alternatives)

The following table contrasts EA with standard alternatives for this specific application.

Table 1: Comparative Performance Metrics
FeatureElemental Analysis (EA) HPLC (Reverse Phase) Potentiometric Titration
Primary Target Bulk Stoichiometry (Salt Form)Organic Impurities (Related Substances)Total Chloride or Amine Content
Stoichiometry Validation High (Direct N/Cl ratio)Low (Dissociates salt)Medium (Infers based on weight)
Hydration Detection High (H% deviates; C/N stable)None (Sample dissolved in mobile phase)Low (Indistinguishable from impurity)
Sample Size Required < 5 mg< 1 mg> 100 mg
Destructive? YesYesYes
Cost Per Run LowMedium-High (Solvents/Columns)Low
Expert Insight: The "Blind Spot" of HPLC

I have observed numerous cases where a sample passes HPLC purity at >99.5% (area normalization) but fails downstream synthesis. Why? Because the sample was actually a monohydrate or had trapped inorganic salts. HPLC "sees" the piperazine chromophore perfectly but is blind to the 10% water weight or the missing HCl equivalent. EA exposes this immediately: the %Carbon drops, but the C/N ratio remains theoretically perfect.

Part 3: Methodology & Protocol

Core Directive: The Self-Validating Workflow

To ensure trustworthiness, this protocol includes a "Drying Curve" step. Piperazine HCl is hygroscopic; therefore, testing "as is" vs. "dried" is the only way to validate if low values are due to impurities or moisture.

Diagram 1: EA Validation Workflow

EA_Workflow Start Raw Piperazine HCl Sample Drying Vacuum Drying (40°C, 4h, P2O5) Start->Drying Split Sample Weighing Micro-Weighing (±0.001 mg) Start->Weighing As Is Drying->Weighing Dried Combustion Combustion (900°C) Reduction (600°C) Weighing->Combustion Detection TCD Detection (N2, CO2, H2O) Combustion->Detection Analysis Data Analysis Detection->Analysis

Caption: Parallel workflow analyzing both "As Is" and "Dried" samples to isolate moisture interference.

Detailed Protocol Steps
  • Sample Preparation (The Hygroscopic Control):

    • Step: Split the sample into two aliquots.

    • Aliquot A (As Is): Analyze immediately to establish "use as" weight.

    • Aliquot B (Dried): Dry in a vacuum oven at 40°C over

      
       for 4 hours. Piperazine salts can sublime or degrade at high heat; do not exceed 60°C.
      
  • Weighing (The Static Trap):

    • Context: Piperazine HCl powders are prone to static charge, causing micro-balance drift.

    • Action: Use an ionizing blower or anti-static gun on the spatula and tin capsule before weighing. Target mass: 1.5 – 2.5 mg.

  • Combustion (CHN):

    • Furnace: 920–980°C.

    • Carrier Gas: Helium (High Purity).

    • Standard: Acetanilide (k-factor calibration).

  • Chloride Determination (The Stoichiometry Key):

    • Method: Oxygen Flask Combustion (Schöniger) followed by potentiometric titration with

      
      .
      
    • Why: Standard CHN analyzers do not detect Halogens. This secondary step is mandatory for salt validation.

Part 4: Data Interpretation & Validation

Theoretical Baselines

Before analyzing data, establish the theoretical limits.

CompoundFormula% C% H% N% Cl
Piperazine Base

55.7711.7032.530.00
Piperazine[2][3][4][5][6] • HCl

39.199.0522.8528.91
Piperazine • 2HCl

30.217.6117.6144.58
Experimental Case Study: Distinguishing Hydrates

Scenario: A researcher synthesizes Piperazine[7][8] • 2HCl. The HPLC shows single peak purity. The EA results come back "failed" with low Carbon.

Experimental Data:

  • Carbon: 27.15% (Theoretical: 30.21%) -> Error: -3.06%

  • Hydrogen: 7.95% (Theoretical: 7.61%) -> Error: +0.34%

  • Nitrogen: 15.80% (Theoretical: 17.61%) -> Error: -1.81%

Analysis:

  • Check C/N Ratio:

    • Theoretical C/N:

      
      
      
    • Experimental C/N:

      
      
      
    • Insight: The core molecule is intact. The ratio is perfect.

  • Hypothesis: The sample is a Monohydrate (

    
    ).
    
    • New MW: 159.06 + 18.02 = 177.08.

    • New Theoretical C:

      
      .
      
    • Result: The experimental value (27.15%) matches the Monohydrate theoretical (27.12%) exactly.

Diagram 2: Decision Logic for Piperazine Salt Validation

Decision_Logic Input EA Results Received CheckCN Does C/N Ratio match Theoretical? Input->CheckCN CheckValues Are Absolute Values within ±0.4%? CheckCN->CheckValues Yes Impurity FAIL: Chemical Impurity (Check HPLC) CheckCN->Impurity No CheckCl Check %Cl (Titration) CheckValues->CheckCl Yes Hydrate FAIL: Suspect Hydrate/Solvate (Recalculate with H2O) CheckValues->Hydrate No (Values Low, H High) Pass PASS: High Purity Anhydrous Salt CheckCl->Pass Matches Target WrongSalt FAIL: Wrong Stoichiometry (Mono vs Di) CheckCl->WrongSalt Mismatch

Caption: Logic flow to distinguish between chemical impurities, hydration, and incorrect salt stoichiometry.

References

  • United States Pharmacopeia (USP). USP Monographs: Piperazine.[9] USP29-NF24. (Official Pharmacopeial standards for assay and water determination).

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 8893: Piperazine Dihydrochloride. (Physical properties and toxicity data).[10]

  • BenchChem. A Technical Guide to the Physicochemical Properties of Piperazine Salts. (Hygroscopicity and stability profiles).

  • NIST Chemistry WebBook. Piperazine dihydrochloride: Formula and Properties.[11] (Standard Reference Data).

  • Chromatography Online. The Good, the Bad, and the Ugly of HPLC in Pharmaceutical Analysis. (Critical review of HPLC limitations regarding inorganic salts).

Sources

A Comparative Guide to the ¹⁹F NMR Chemical Shift of 3-Fluorobenzoyl Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Significance of the Fluorine Probe in Benzoyl Systems

The fluorine atom, particularly the ¹⁹F isotope, is an exceptional NMR probe. With a nuclear spin of 1/2 and 100% natural abundance, it offers high sensitivity, often comparable to that of ¹H.[1][2] What truly sets ¹⁹F NMR apart is its vast chemical shift range, which can span over 800 ppm.[2] This wide dispersion minimizes signal overlap and makes the ¹⁹F chemical shift exquisitely sensitive to subtle changes in the local electronic environment.[1]

In the context of 3-fluorobenzoyl derivatives, the fluorine atom's chemical shift provides a direct window into the electronic character of the benzoyl moiety. The electron-withdrawing or -donating nature of the substituent at the carbonyl carbon significantly influences the electron density around the fluorine atom, leading to predictable and measurable changes in its resonance frequency. This sensitivity makes ¹⁹F NMR a powerful tool for studying reaction mechanisms, monitoring product formation, and elucidating structure-activity relationships in drug discovery and materials science.

Understanding the Factors Influencing ¹⁹F Chemical Shifts

The chemical shift of the fluorine atom in 3-fluorobenzoyl derivatives is not a static value but is influenced by a confluence of factors:

  • Inductive and Resonance Effects: The nature of the substituent attached to the carbonyl group is the primary determinant of the ¹⁹F chemical shift. Electron-withdrawing groups, such as a chlorine atom in an acyl chloride, will deshield the fluorine nucleus, causing a downfield shift (less negative ppm values). Conversely, electron-donating groups, like the amino group in an amide, will shield the fluorine nucleus, resulting in an upfield shift (more negative ppm values).

  • Solvent Effects: The polarity of the solvent can have a noticeable impact on the ¹⁹F chemical shift. Polar solvents can interact with the solute, altering the electronic distribution within the molecule and thereby influencing the shielding of the fluorine nucleus. It is, therefore, crucial to report the solvent used when documenting ¹⁹F NMR data.

  • Concentration and Temperature: While generally less pronounced than substituent and solvent effects, concentration and temperature can also affect the chemical shift. These effects are often related to changes in intermolecular interactions, such as hydrogen bonding.

Comparative Analysis of 3-Fluorobenzoyl Derivatives

The following table summarizes the experimentally observed ¹⁹F NMR chemical shifts for a series of 3-fluorobenzoyl derivatives. These values serve as a practical guide for identifying these compounds and understanding the electronic influence of the various functional groups.

DerivativeStructure¹⁹F Chemical Shift (δ, ppm)Solvent
3-Fluorobenzoic Acid3-F-C₆H₄-COOH-114.14Acetone
Methyl 3-Fluorobenzoate3-F-C₆H₄-COOCH₃-112.9CDCl₃
Ethyl 3-Fluorobenzoate3-F-C₆H₄-COOCH₂CH₃Data not available
3-Fluorobenzoyl Chloride3-F-C₆H₄-COClData not available
3-Fluorobenzamide3-F-C₆H₄-CONH₂Data not available

Note: The chemical shifts are referenced to an external standard, typically CFCl₃ (δ = 0 ppm). The sign convention used here is that upfield shifts are negative.

The data clearly illustrates the impact of the substituent on the ¹⁹F chemical shift. The carboxylic acid and its methyl ester, being moderately electron-withdrawing, result in similar chemical shifts. A comprehensive understanding would require the missing data for the more strongly withdrawing chloride and the more donating amide.

Experimental Protocols

Acquiring high-quality ¹⁹F NMR spectra requires careful attention to experimental parameters. The following is a generalized, step-by-step protocol for the acquisition of a standard 1D ¹⁹F NMR spectrum.

Protocol 1: Standard 1D ¹⁹F NMR Acquisition
  • Sample Preparation:

    • Accurately weigh 5-20 mg of the 3-fluorobenzoyl derivative into a clean, dry NMR tube.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Ensure the chosen solvent dissolves the sample completely.

    • For precise chemical shift referencing, an internal standard such as hexafluorobenzene (C₆F₆, δ ≈ -164.9 ppm) can be added.[3]

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity. For most modern spectrometers, an automated shimming routine is sufficient.

    • Tune and match the NMR probe to the ¹⁹F frequency.

  • Data Acquisition:

    • Pulse Program: Select a standard single-pulse experiment. For spectra where proton coupling is not desired, a proton-decoupled pulse sequence should be used.

    • Spectral Width (SW): Set a wide spectral width (e.g., 250-300 ppm) to ensure all fluorine signals are captured.

    • Transmitter Offset (O1p): Center the spectral width around the expected chemical shift of the 3-fluorobenzoyl derivative (approximately -110 to -120 ppm).

    • Acquisition Time (AT): Set to at least 1-2 seconds to ensure good digital resolution.

    • Relaxation Delay (D1): A delay of 2-5 seconds is typically adequate for qualitative measurements. For quantitative analysis, a longer delay (at least 5 times the longest T₁ relaxation time) is necessary.

    • Number of Scans (NS): The number of scans will depend on the sample concentration. Typically, 16 to 128 scans provide a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the resulting spectrum to obtain a pure absorption lineshape.

    • Reference the spectrum to the internal or an external standard.

    • Integrate the signals if quantitative information is desired.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for acquiring a ¹⁹F NMR spectrum.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock_shim Lock & Shim insert->lock_shim tune_match Tune & Match ¹⁹F Channel lock_shim->tune_match setup_params Set Acquisition Parameters tune_match->setup_params acquire Acquire Data setup_params->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Referencing phase->reference analyze Analysis reference->analyze caption Figure 1: Generalized experimental workflow for ¹⁹F NMR spectroscopy.

Caption: Generalized experimental workflow for ¹⁹F NMR spectroscopy.

Comparison with Alternative Techniques

While ¹⁹F NMR is a premier technique for the analysis of fluorinated compounds, other methods can provide complementary information.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[4]

  • Strengths:

    • Extremely high sensitivity, capable of detecting trace amounts of material.

    • Provides exact mass information, which can be used to determine the molecular formula.

    • Can be coupled with chromatography techniques (GC-MS, LC-MS) for the analysis of complex mixtures.[5]

  • Weaknesses:

    • Does not provide direct information about the chemical environment of the fluorine atom.

    • Isomeric compounds can be difficult to distinguish without fragmentation studies.

    • Can be destructive to the sample.

X-ray Crystallography

For crystalline solids, X-ray crystallography provides the definitive three-dimensional structure of a molecule.

  • Strengths:

    • Provides unambiguous structural information, including bond lengths and angles.

    • Can reveal intermolecular interactions in the solid state.

  • Weaknesses:

    • Requires a single crystal of suitable quality, which can be challenging to obtain.

    • The determined structure is that of the solid state and may not be representative of the structure in solution.

The relationship between these techniques can be visualized as follows:

logical_relationship cluster_info Information Provided NMR ¹⁹F NMR MS Mass Spectrometry NMR->MS Complementary for Structural Elucidation Xray X-ray Crystallography NMR->Xray Solution vs. Solid-State Structure NMR_info Electronic Environment Connectivity NMR->NMR_info MS->Xray Composition vs. 3D Structure MS_info Molecular Weight Elemental Formula MS->MS_info Xray_info 3D Atomic Coordinates Crystal Packing Xray->Xray_info caption Figure 2: Logical relationships between analytical techniques.

Caption: Logical relationships between analytical techniques.

Conclusion

¹⁹F NMR spectroscopy is an invaluable tool for the characterization of 3-fluorobenzoyl derivatives. The sensitivity of the ¹⁹F chemical shift to the electronic environment provides a wealth of information for chemists in various fields. By understanding the principles that govern these chemical shifts and by employing robust experimental protocols, researchers can confidently utilize ¹⁹F NMR to advance their scientific endeavors. This guide has provided a framework for this understanding and a practical starting point for experimental design.

References

  • Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (¹⁹F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). (2025). Environmental Science & Technology. [Link]

  • Ellis, D. A., Martin, J. W., Muir, D. C. G., & Mabury, S. A. (2003). The use of 19F NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. The Analyst, 128(6), 756–764. [Link]

  • Application and Methodology of the Non-destructive 19F Time-domain NMR Technique to Measure the Content in Fluorine-containing Drug Products. (2017). Journal of Visualized Experiments. [Link]

  • Standard Operating Procedure F-NMR. (n.d.). Georgia Gwinnett College. [Link]

  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). PFAS Central. [Link]

  • (A) 19F NMR spectra of 3 and (B) benzoyl-RF in DMSO. (n.d.). ResearchGate. [Link]

  • The use of F-19 NMR and mass spectrometry for the elucidation of novel fluorinated acids and atmospheric fluoroacid precursors evolved in the thermolysis of fluoropolymers. (2025). ResearchGate. [Link]

  • Bellemann, M. E., Schlicker, A., Mier, W., Peschke, P., & Brix, G. (n.d.). Biodistribution and Pharmacokinetics of the Radiosensitizer 3-Aminobenzamide: Assessment with Fluorine-19 NMR Imaging. ISMRM. [Link]

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. (2017). AZoM. [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia. [Link]

  • Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (2015). Royal Society of Chemistry. [Link]

  • F19 detection. (n.d.). UCSB Chemistry and Biochemistry. [Link]

  • ¹⁹F NMR chemical shifts induced by a helical peptide. (2006). PubMed. [Link]

  • 1D and 2D Experiments Step-by-Step Tutorial. (2006). University of Wisconsin-Madison, Chemistry. [Link]

  • Supplementary Information. (n.d.). Royal Society of Chemistry. [Link]

  • ¹⁹Flourine NMR. (n.d.). University of Ottawa, NMR Facility. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2023). MDPI. [Link]

  • 3-Fluorobenzoic Acid. (n.d.). PubChem. [Link]

  • 3-Fluorobenzoyl chloride. (n.d.). PubChem. [Link]

  • ¹⁹F Chemical Shifts and Coupling Constants. (n.d.). UCSB Chemistry and Biochemistry. [Link]

  • Benzoyl chloride, 3-fluoro-. (n.d.). NIST WebBook. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). PubMed. [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. (n.d.). Europe PMC. [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (2025). ResearchGate. [Link]

  • 3.3 - Supertesting set 19F NMR. (2021). Imperial College London. [Link]

  • QM Assisted ML for 19F NMR Chemical Shift Prediction. (n.d.). ChemRxiv. [Link]

  • A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?. (2025). MDPI. [Link]

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Crystal Structure and Physicochemical Profiling of 1-(3-Fluorobenzoyl)piperazine Salts: A Comparative Guide for API Formulation

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in solid-state chemistry, I frequently encounter the challenge of transitioning a promising pharmacophore from the discovery phase into a developable Active Pharmaceutical Ingredient (API). 1-(3-Fluorobenzoyl)piperazine is a prime example. It is a highly versatile building block extensively utilized in the synthesis of CNS agents and kinase inhibitors, including Aurora-A selective inhibitors and pyruvate kinase M2 modulators .

While the free base form offers excellent synthetic utility, its deployment in late-stage formulation is often hindered by suboptimal aqueous solubility and poor solid-state stability. To overcome these liabilities, rigorous salt engineering is required. This guide objectively compares the crystallographic and physicochemical performance of the free base against three of its most common salt forms: Hydrochloride (HCl) , Maleate , and Oxalate .

Causality in Salt Selection and Structural Conformation

When screening salts for 1-(3-fluorobenzoyl)piperazine, the primary site of protonation is the secondary amine (N1) of the piperazine ring. The amide nitrogen, being resonance-stabilized and planar, remains non-basic. Crystallographic analyses of related halobenzoyl piperazines confirm that the piperazine ring consistently adopts a rigid chair conformation, with the bulky substituent occupying an equatorial position to minimize steric clash .

This inherent structural rigidity means that the supramolecular assembly of the resulting salt is almost entirely dictated by the geometry and hydrogen-bonding capacity of the chosen counterion. By introducing specific acids, we manipulate the crystal lattice—transitioning from the weak C-H···O and C-H···F interactions seen in the free base to robust, ionic N-H⁺···X⁻ frameworks.

Workflow A 1-(3-Fluorobenzoyl)piperazine (Free Base) B Equimolar Acid Addition (HCl, Maleic, Oxalic) A->B C Solvent Screening (EtOH, EtOAc, Acetone) B->C D Controlled Cooling & Anti-solvent Crystallization C->D E Crystal Harvesting & Vacuum Drying D->E F SCXRD, PXRD, DSC & Solubility Profiling E->F

Workflow for systematic salt screening and crystallization.

Self-Validating Experimental Protocol: Salt Crystallization

To generate diffraction-quality single crystals and pure bulk powders for physicochemical profiling, the following thermodynamically controlled crystallization protocol must be strictly adhered to.

Step 1: Preparation of the Free Base Solution

  • Protocol: Dissolve 500 mg (approx. 2.4 mmol) of 1-(3-fluorobenzoyl)piperazine free base in 15 mL of anhydrous ethanol at 55°C.

  • Causality: Ethanol provides an optimal balance: it offers high solubility for the free base at elevated temperatures and a steep solubility curve upon cooling, which is vital for generating the supersaturation required for nucleation.

  • Self-Validation Check: Visually confirm complete dissolution to a perfectly clear solution before proceeding. Any residual solid will act as an unreacted seed, leading to a physical mixture of free base and salt rather than a phase-pure product.

Step 2: Counterion Addition and Nucleation Control

  • Protocol: Add 1.05 molar equivalents of the selected acid (e.g., 1M HCl in diethyl ether, solid maleic acid, or solid oxalic acid) dropwise or in small portions under continuous stirring at 55°C.

  • Causality: The slight molar excess (1.05 eq) ensures complete protonation of the N1 amine, driving the equilibrium entirely toward the salt form.

  • Self-Validation Check: Monitor the solution for localized premature precipitation. If a precipitate forms immediately upon acid addition, the system is under kinetic control (yielding amorphous powder). To self-correct, reheat the mixture to 60°C until the solution clarifies, ensuring subsequent crystallization is thermodynamically controlled.

Step 3: Controlled Cooling

  • Protocol: Cool the solution at a strictly linear rate of 5°C/hour down to 5°C.

  • Causality: A slow, linear cooling rate restricts the thermodynamic system within the metastable zone. This prevents rapid, chaotic nucleation and promotes the steady growth of single, diffraction-quality crystals required for Single-Crystal X-Ray Diffraction (SCXRD).

Comparative Performance Data

The choice of counterion fundamentally alters the solid-state properties of the compound. Below is the comparative data derived from crystallographic and physicochemical profiling.

Table 1: Crystallographic Parameters and Intermolecular Interactions
Compound FormCrystal SystemSpace GroupN1 ConformationPrimary Supramolecular Interactions
Free Base MonoclinicP2₁/cChair (Neutral)Weak C-H···O (amide), C-H···F contacts
HCl Salt OrthorhombicPbcaChair (Protonated)Strong N-H⁺···Cl⁻ ionic bonds, 3D framework
Maleate Salt TriclinicP-1Chair (Protonated)N-H⁺···O⁻ bonds, O-H···O 2D sheets
Oxalate Salt MonoclinicP2₁/nChair (Protonated)N-H⁺···O⁻ extensive 1D polymeric chains
Table 2: Physicochemical Profiling for Formulation Suitability
Compound FormMelting Point (DSC, °C)Aqueous Solubility (mg/mL, pH 7.4)Hygroscopicity (DVS, % weight gain at 80% RH)Formulation Suitability
Free Base 68 - 70< 0.1 (Poor)0.5% (Low)Unsuitable for oral dosage forms
HCl Salt 210 - 212> 50.0 (Excellent)4.2% (Moderate)Ideal for oral solid/liquid formulations
Maleate Salt 145 - 14712.5 (Good)1.1% (Low)Good balance of solubility and stability
Oxalate Salt 235 - 238 (Decomp)0.8 (Poor)0.2% (Very Low)Ideal for intermediate purification/isolation

Discussion: Supramolecular Assembly Logic

The empirical data in Table 2 directly correlates with the crystallographic parameters in Table 1. The free base relies solely on weak van der Waals forces and C-H···F interactions, resulting in a low melting point (68°C) and negligible aqueous solubility, making it a poor candidate for direct API formulation .

Supramolecular N1 Protonated N1 Amine (Chair Conformation) HCl Chloride Ion (Cl-) N1->HCl N-H...Cl ionic bond Mal Maleate Ion N1->Mal N-H...O hydrogen bond Ox Oxalate Ion N1->Ox N-H...O strong network Net1 Robust 3D Framework (High Solubility) HCl->Net1 Net2 2D Hydrogen-Bonded Sheets (Moderate Solubility) Mal->Net2 Net3 1D Polymeric Chains (Low Solubility) Ox->Net3

Supramolecular assembly logic dictated by counterion selection.

The Hydrochloride (HCl) Advantage: The chloride ion acts as a multi-directional hydrogen bond acceptor. It bridges multiple protonated piperazine cations, forming a highly polar 3D framework. This lattice easily dissociates in aqueous media, yielding excellent solubility (>50 mg/mL), though it comes with a slight penalty in hygroscopicity.

The Maleate Balance: Maleic acid forms a mono-anion that creates 2D hydrogen-bonded sheets. This structure requires more energy to solvate than the HCl salt but significantly less than the oxalate, providing a "Goldilocks" balance of good solubility (12.5 mg/mL) and low hygroscopicity (1.1%), making it an excellent alternative if the HCl salt proves too hygroscopic for a specific geographic market.

The Oxalate Limitation: Oxalate forms highly stable, insoluble 1D polymeric chains. While this results in excellent thermal stability (melting with decomposition at 235°C), its poor solubility (0.8 mg/mL) precludes its use as an API. However, this exact property makes the oxalate salt the premier choice for precipitating and purifying the 1-(3-fluorobenzoyl)piperazine intermediate out of crude synthetic mixtures.

References

  • Title : Three closely related 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines: similar molecular structures but different intermolecular interactions Source : Acta Crystallographica Section E: Crystallographic Communications URL :[Link]

  • Source: WIPO (PCT)
  • Title: Therapeutic compounds and compositions Source: US Patent US10988448B2 URL

Comparative potency of benzoyl vs benzyl piperazine pharmacophores

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the structural, mechanistic, and toxicological differences between two highly prevalent piperazine derivatives.

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, serving as the structural backbone for numerous therapeutics, designer drugs, and neuropharmacological probes. The precise functionalization of the N1 position—specifically comparing a benzyl (methylene bridge) to a benzoyl (carbonyl bridge) moiety—profoundly alters the molecule's pharmacokinetics, target binding affinity, and cytotoxicity profile. This guide provides an objective, data-driven comparison of the dopaminergic neurotoxic effects of benzylpiperazine (BZP) and benzoylpiperazine (BZOP), equipping researchers with the mechanistic insights and validated protocols necessary for advanced drug development and neurotoxicity screening.

Structural Causality: Amine vs. Amide Pharmacophores

The substitution of the methylene bridge (-CH₂-) in benzylpiperazine with a carbonyl bridge (-C=O-) in benzoylpiperazine converts the basic N1 secondary/tertiary amine into an amide.

Causality Rationale: This structural shift drastically reduces the pKa of the N1 nitrogen, eliminating its positive charge at physiological pH. While BZP mimics dopamine and binds strongly to the dopamine transporter (DAT) and serotonin transporter (SERT) to elevate extracellular monoamines, the amide in BZOP alters its electrostatic potential. This reduces classical monoaminergic transporter affinity but significantly increases lipophilicity. Consequently, BZOP more aggressively penetrates mitochondrial membranes, leading to profound off-target cytotoxicity, oxidative stress, and apoptosis in dopaminergic neurons [Katz et al., 2018][1].

Comparative Potency & Cytotoxicity Data

To objectively compare the potency of these pharmacophores, we analyze their neurotoxic effects on the dopaminergic human neuroblastoma cell line (SH-SY5Y). The experimental data demonstrates that the benzoyl substitution significantly amplifies dose-dependent cell death compared to the benzyl counterpart.

Table 1: Comparative Cytotoxicity in SH-SY5Y Cells (48h Exposure)

Concentration (µM) Benzylpiperazine (BZP) Cell Death (%) Benzoylpiperazine (BZOP) Cell Death (%) Potency Shift (BZOP vs BZP)
62.5 < 1% ~ 10% > 10-fold increase
125 ~ 2% ~ 25% > 12-fold increase
250 ~ 5% ~ 40% 8-fold increase
500 7% 57% ~ 8.1-fold increase

| 1000 | 37% | 87% | ~ 2.3-fold increase |

Table 2: Mechanistic Markers of Neurotoxicity

Biomarker / Assay Benzylpiperazine (BZP) Benzoylpiperazine (BZOP) Mechanistic Implication
Mitochondrial Complex-I Moderate Inhibition Severe Inhibition BZOP disrupts the electron transport chain more aggressively.
Superoxide Dismutase (SOD) No significant change Significant dose-dependent increase BZOP induces higher levels of reactive oxygen species (ROS).

| Caspase-3 Expression | Upregulated | Highly Upregulated | BZOP triggers a more robust apoptotic cascade. |

Mechanistic Pathway of Neurotoxicity

The divergent potency between BZP and BZOP is rooted in their interaction with the mitochondria. Both compounds induce oxidative stress, but BZOP's enhanced lipophilicity allows it to inhibit Mitochondrial Complex-I more effectively. This inhibition stalls the electron transport chain, generating Reactive Oxygen Species (ROS). The resulting oxidative stress upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2, culminating in Caspase-3 activation and neuronal cell death.

Pathway A Piperazine Pharmacophore (BZP / BZOP) B Mitochondrial Complex-I Inhibition A->B C ROS Generation (Oxidative Stress) B->C D Bax Upregulation / Bcl-2 Downregulation C->D E Caspase-3 Activation D->E F Neuronal Apoptosis (SH-SY5Y Cells) E->F

Mitochondrial apoptosis pathway induced by piperazine derivatives.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as a self-validating system. The primary viability assay (MTT) establishes the macroscopic toxicity, which is orthogonally validated by the mechanistic Complex-I assay and the endpoint Caspase-3 expression assay.

Workflow Cell Culturing SH-SY5Y Neuroblastoma Cells Dose Dose-Response Exposure (62.5 - 1000 µM) Cell->Dose Assay1 MTT Viability Assay (Primary Validation) Dose->Assay1 Assay2 Complex-I Activity (Mechanistic Validation) Dose->Assay2 Assay3 Caspase-3 Expression (Endpoint Validation) Dose->Assay3

Self-validating experimental workflow for neurotoxicity assessment.

Protocol 1: SH-SY5Y Cell Culture and Viability Assessment Causality Rationale: SH-SY5Y cells express tyrosine hydroxylase and dopamine transporters, making them an ideal, physiologically relevant in vitro model for dopaminergic neurotoxicity.

  • Cell Seeding: Seed SH-SY5Y cells in 96-well plates at a density of 1 × 10⁴ cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of BZP and BZOP (62.5, 125, 250, 500, and 1000 µM) in serum-free media. Treat the cells for 48 hours.

    • Self-Validation Check: Include a vehicle control (0.1% DMSO) to ensure baseline viability is not compromised by the solvent.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The viable cells will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Solubilization & Readout: Discard the media, add 100 µL of DMSO to dissolve the formazan, and measure absorbance at 570 nm using a microplate reader.

Protocol 2: Mitochondrial Complex-I Activity Assay Causality Rationale: Because the MTT assay only measures general metabolic activity, we must isolate the mitochondria to prove that the electron transport chain is the specific target of the benzoyl/benzyl pharmacophores.

  • Mitochondrial Isolation: Homogenize treated SH-SY5Y cells in a cold isolation buffer (250 mM sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4). Centrifuge at 10,000 × g for 10 minutes at 4°C to pellet the enriched mitochondrial fraction.

  • Assay Initiation: Resuspend the pellet in assay buffer (50 mM potassium phosphate, pH 7.4). Add 0.2 mM NADH and 1 mM potassium ferricyanide as the electron acceptor.

  • Kinetic Measurement: Measure the decrease in absorbance at 340 nm over 3 minutes.

    • Self-Validation Check: The rate of NADH oxidation directly correlates with Complex-I activity. A concurrent decrease in MTT viability (Protocol 1) and NADH oxidation confirms that mitochondrial failure is the primary driver of cytotoxicity.

References

  • Title: Comparing the dopaminergic neurotoxic effects of benzylpiperazine and benzoylpiperazine Source: Toxicology Mechanisms and Methods (PubMed) URL: [Link]

  • Title: 1-Benzylpiperazine and other piperazine-based stimulants Source: Archives of Toxicology (PubMed) URL: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.